molecular formula C18H16ClNO5 B1329639 Fenoxaprop-P-ethyl CAS No. 71283-80-2

Fenoxaprop-P-ethyl

货号: B1329639
CAS 编号: 71283-80-2
分子量: 361.8 g/mol
InChI 键: PQKBPHSEKWERTG-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fenoxaprop P-ethyl is an aryloxyphenoxypropionate compound widely used as an herbicide for control of postemergence annual grasses in crop fields (mostly in rice paddys). Fenoxaprop P-ethyl is routinely used with an agronomic safener in order to minimize the toxic effects of the herbicide on the desired crops.>

属性

IUPAC Name

ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKBPHSEKWERTG-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034598
Record name Fenoxaprop-P-ethyl
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Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71283-80-2
Record name Fenoxaprop P-ethyl
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Record name Fenoxaprop-P-ethyl [ISO:BSI]
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Record name Fenoxaprop-P-ethyl
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Record name Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R)
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Record name (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid
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Record name FENOXAPROP-P-ETHYL
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Fenoxaprop-P-ethyl on Acetyl-CoA Carboxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. Its herbicidal activity is primarily attributed to the potent and specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase catalyzes the first committed step in de novo fatty acid biosynthesis. By inhibiting this crucial enzyme, this compound disrupts the production of essential fatty acids, leading to a breakdown of cell membrane integrity and ultimately, cell death. This guide provides a comprehensive overview of the molecular mechanism of action, quantitative inhibition data, detailed experimental protocols for ACCase activity assays, and a visualization of the downstream consequences of ACCase inhibition.

Core Mechanism of Action

This compound itself is a pro-herbicide. Following absorption into the plant, it is rapidly hydrolyzed to its biologically active form, fenoxaprop acid. This active metabolite targets the carboxyltransferase (CT) domain of the plastidial ACCase enzyme in monocotyledonous plants[1].

ACCase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids, which are fundamental components of cell membranes, signaling molecules, and energy storage compounds[2]. The inhibition of ACCase by fenoxaprop acid is a non-competitive process with respect to the substrates acetyl-CoA, ATP, and bicarbonate.

The selectivity of this compound arises from the structural differences in the ACCase enzyme between grass species (monocots) and broadleaf plants (dicots). Most grass species possess a homomeric (eukaryotic-type) ACCase in their chloroplasts that is sensitive to FOP herbicides. In contrast, broadleaf plants have a heteromeric (prokaryotic-type) ACCase in their plastids that is insensitive to these herbicides[3].

Quantitative Inhibition Data

The inhibitory potency of this compound and its active form, fenoxaprop acid, against ACCase is typically quantified by the half-maximal inhibitory concentration (IC50). These values can vary significantly between susceptible and resistant plant biotypes.

Herbicide FormPlant Species/BiotypeIC50 ValueReference
Fenoxaprop acidAvena fatua (Wild Oat - Susceptible)Data suggests high sensitivity[4]
Fenoxaprop acidAvena fatua (Wild Oat - Resistant)7206.557-fold higher than susceptible[4]
Fenoxaprop acidGeneralpI50 = 7.2 (equivalent to an IC50 in the nanomolar range)[5]
This compoundEchinochloa colona (Junglerice - Susceptible)Significant inhibition between 0.1 and 1 µM[6]
This compoundEchinochloa colona (Junglerice - Resistant)Similar sensitivity to susceptible at the enzyme level[6]

Experimental Protocols

Radiometric Assay for ACCase Activity

This method measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Materials:

  • Plant tissue (e.g., young leaves)

  • Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 5 mM MgCl2, 100 mM KCl, 2 mM DTT)

  • Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled)

  • Fenoxaprop acid (or this compound for in vitro hydrolysis studies)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a microcentrifuge tube, combine the assay buffer, enzyme extract, and varying concentrations of the inhibitor (Fenoxaprop acid).

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding the substrates: acetyl-CoA, ATP, and NaH¹⁴CO₃.

    • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes).

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a strong acid (e.g., HCl), which also removes unincorporated ¹⁴CO₂.

    • Dry the samples (e.g., in a heating block or oven).

    • Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of malonyl-CoA formation.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Malachite Green Colorimetric Assay for ACCase Activity

This non-radioactive method quantifies the ADP produced during the ACCase reaction. The ADP is then used in a series of enzymatic reactions that result in the reduction of a tetrazolium salt to a colored formazan product, or alternatively, measures the inorganic phosphate released.

Materials:

  • Enzyme extract (prepared as in the radiometric assay)

  • Assay buffer

  • Substrates: Acetyl-CoA, ATP, NaHCO₃

  • Fenoxaprop acid

  • Malachite green reagent

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, enzyme extract, and a range of inhibitor concentrations.

  • Reaction Initiation:

    • Start the reaction by adding the substrates (acetyl-CoA, ATP, and NaHCO₃).

    • Incubate the plate at a controlled temperature for a set time.

  • Color Development:

    • Stop the reaction and initiate color development by adding the malachite green reagent[7][8][9]. This reagent forms a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically around 620-660 nm) using a microplate reader[7][8][9].

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate produced and, consequently, the ACCase activity.

    • Determine the IC50 value by plotting activity against inhibitor concentration.

Visualizations

Signaling Pathway of this compound Action

Fenoxaprop_Action_Pathway cluster_absorption Plant Absorption & Metabolism cluster_inhibition ACCase Inhibition cluster_biosynthesis Fatty Acid Biosynthesis cluster_consequences Cellular Consequences This compound This compound Fenoxaprop_acid Fenoxaprop Acid (Active Form) This compound->Fenoxaprop_acid Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase) Fenoxaprop_acid->ACCase Inhibition Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Catalysis Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Elongation Lipid_Depletion Lipid Depletion Membrane_Disruption Cell Membrane Disruption Lipid_Depletion->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death IC50_Workflow Start Start Enzyme_Prep Prepare ACCase Extract from Plant Tissue Start->Enzyme_Prep Serial_Dilution Prepare Serial Dilutions of Fenoxaprop Acid Start->Serial_Dilution Assay_Setup Set up Assay Reactions: Enzyme + Inhibitor + Buffer Enzyme_Prep->Assay_Setup Serial_Dilution->Assay_Setup Reaction_Start Initiate Reaction with Substrates (ATP, Acetyl-CoA, Bicarbonate) Assay_Setup->Reaction_Start Incubation Incubate at Constant Temperature Reaction_Start->Incubation Measurement Measure Enzyme Activity (Radiometric or Colorimetric) Incubation->Measurement Data_Analysis Plot % Inhibition vs. [Inhibitor] and Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Chemical structure and synthesis pathway of Fenoxaprop-P-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenoxaprop-P-ethyl

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and synthesis of active compounds is paramount. This guide provides a detailed overview of this compound, a widely used herbicide, focusing on its chemical structure and manufacturing pathway.

Chemical Structure

This compound is the (R)-enantiomer of the aryloxyphenoxypropionate class of herbicides.[1][2] The '-P-' in its name designates it as the biologically active enantiomer, which is significantly more effective as a herbicide than its (S)-isomer. It functions as a selective, systemic herbicide with contact action, primarily used to control annual and perennial grasses. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis and lipid formation in targeted plant species.[1][3]

The key identifiers and properties of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[4][5]
CAS Number 71283-80-2[4][6]
Molecular Formula C18H16ClNO5[1][4][7]
Molecular Weight 361.78 g/mol [6][7]
Canonical SMILES CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl[1]
Physical State White to light beige solid[2][8]
Solubility Practically insoluble in water (0.7 mg/L at 20°C)[2][9]

Synthesis Pathway

The commercial production of this compound involves a multi-step chemical synthesis. The core of the synthesis is the formation of an ether linkage between a substituted benzoxazole ring system and a phenoxypropionate moiety. While various specific methodologies exist, a common pathway involves the reaction of a chlorobenzoxazole derivative with a hydroxyphenoxypropionate derivative.

A generalized synthesis pathway is outlined below:

Fenoxaprop_P_ethyl_Synthesis A 2,6-Dichlorobenzoxazole C This compound A->C B (R)-(+)-2-(4-Hydroxyphenoxy) propionic acid ethyl ester B->C R Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) R->C Condensation

Caption: Synthesis of this compound.

An alternative pathway involves the initial reaction of 2,6-dichlorobenzoxazole with 2-(4-hydroxyphenoxy)propionic acid, followed by esterification with ethanol to yield the final product.[10][11]

Experimental Protocols and Data

Several patented methods provide specific details on the synthesis of this compound. The following table summarizes the experimental conditions and results from selected protocols.

ParameterProtocol 1 (CN102070550B)Protocol 2 (CN102070550B)Protocol 3 (CN101177417A)
Starting Material 1 2,6-Dichlorobenzoxazole (0.2 mol)2,6-Dichlorobenzoxazole (0.105 mol)2,6-Dichlorobenzoxazole (0.525 mol)
Starting Material 2 R-(+)-2-(4-Hydroxyphenoxy) ethyl propionate (0.2 mol)R-(+)-2-(4-Hydroxyphenoxy) ethyl propionate (0.1 mol)2-(4-Hydroxyphenoxy)propionic acid (0.5 mol)
Reagent Anhydrous potassium carbonate (0.3 mol)Anhydrous potassium carbonate (0.25 mol)Solid sodium hydroxide (1.5 mol)
Solvent Acetonitrile (400 mL)Ethyl acetate (200 mL) and 25% NaCl solution (200 mL)Toluene and Water
Reaction Temperature Reflux50°C50°C initially, then 80-90°C
Reaction Time 35 hours12 hours4 hours, then 1 hour
Yield 85%94%95% (for the intermediate acid)
Product Purity 94%98%Not specified for final product
Optical Purity 94%98%Not specified
Detailed Methodologies:

Protocol 1 (Anhydrous Conditions): This protocol involves dissolving 2,6-dichlorobenzoxazole and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate in acetonitrile.[12] Anhydrous potassium carbonate is then added, and the mixture is heated to reflux for 35 hours.[12] After the reaction, the organic solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield this compound as white needle-like crystals.[12]

Protocol_1_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2,6-Dichlorobenzoxazole E Dissolve and Mix A->E B R-(+)-2-(4-Hydroxyphenoxy) ethyl propionate B->E C Anhydrous K2CO3 C->E D Acetonitrile D->E F Reflux at elevated temperature (35 hours) E->F G Remove solvent (Reduced pressure) F->G H Recrystallize from Ethanol G->H I This compound Crystals H->I Protocol_2_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2,6-Dichlorobenzoxazole E Create Biphasic Mixture A->E B R-(+)-2-(4-Hydroxyphenoxy) ethyl propionate B->E C Anhydrous K2CO3 C->E D Ethyl Acetate & 25% NaCl soln D->E F Heat at 50°C (12 hours) E->F G Separate Layers F->G H Distill Organic Layer G->H I Recrystallize from Ethanol H->I J This compound Crystals I->J Protocol_3_Logical_Flow Start Start Materials: - 2,6-Dichlorobenzoxazole - 2-(4-Hydroxyphenoxy)propionic acid - NaOH, Water, Toluene Step1 Step 1: Condensation (Phase Transfer Catalysis) Start->Step1 Intermediate Intermediate: (R)-2-[4-(6-chloro-1,3-benzoxazol- 2-yloxy)phenoxy]propionic acid Step1->Intermediate Step2 Step 2: Esterification (Ethanol, Acid Catalyst) Intermediate->Step2 Final Final Product: This compound Step2->Final

References

An In-Depth Technical Guide on the Biochemical and Physiological Effects of Fenoxaprop-P-ethyl on Grass Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its herbicidal activity stems from the targeted inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids.[1][2] This guide provides a comprehensive overview of the biochemical and physiological consequences of this compound application on susceptible grass weeds, delving into its mechanism of action, the physiological responses of the plant, and the mechanisms of resistance that have evolved in certain weed biotypes. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and understanding of this important herbicide.

Biochemical Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a member of the aryloxyphenoxypropionate ("fop") class of herbicides.[3] Upon absorption by the leaves, it is translocated systemically throughout the plant, accumulating in the meristematic tissues where cell division and growth are most active.[2][4] The primary molecular target of this compound is the enzyme acetyl-CoA carboxylase (ACCase).[1][5]

ACCase catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5] In grass weeds, the plastidic form of ACCase is a homodimeric protein, which is sensitive to aryloxyphenoxypropionate herbicides.[6] this compound acts as a potent and specific inhibitor of this enzyme, effectively blocking the production of malonyl-CoA.[1]

The inhibition of ACCase leads to a cascade of downstream effects:

  • Cessation of Fatty Acid Synthesis: The lack of malonyl-CoA halts the elongation of fatty acid chains, which are essential components of cell membranes, cuticular waxes, and storage lipids.

  • Disruption of Membrane Integrity: Without a continuous supply of new fatty acids for the synthesis of phospholipids and glycolipids, the integrity of cellular membranes, including the plasma membrane and organellar membranes, is compromised. This leads to increased membrane permeability and leakage of cellular contents.[1]

  • Inhibition of Growth and Development: The disruption of cell membrane formation and function in the meristematic regions (growing points) leads to a rapid cessation of cell division and elongation, halting root and shoot growth.[2][4]

dot

Caption: Mechanism of action of this compound.

Physiological Effects on Grass Weeds

The biochemical inhibition of ACCase manifests as a series of observable physiological symptoms in susceptible grass weeds, typically appearing within a few days to two weeks after application.[4][5]

  • Growth Cessation: The most immediate effect is the stoppage of new growth.[2]

  • Chlorosis and Necrosis: Young leaves in the whorl often become chlorotic (yellowing) and then necrotic (browning and death) as cell membrane integrity is lost.[5] In some cases, older leaves may develop a purplish discoloration.[2]

  • "Dead Heart" Symptom: The meristematic tissue at the growing points becomes soft, brown, and rotten, a characteristic symptom known as "dead heart."[5]

  • Reduced Photosynthesis: While not a direct inhibitor of photosynthesis, the overall decline in plant health, including chlorophyll degradation and disruption of cellular processes, leads to a reduction in photosynthetic capacity.

  • Oxidative Stress: The disruption of cellular metabolism and membrane integrity can lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), causing secondary oxidative damage to cellular components.

Quantitative Data on the Effects of this compound

The efficacy of this compound can be quantified through various dose-response studies and physiological measurements.

Table 1: Whole-Plant Dose-Response to this compound

Weed SpeciesBiotypeParameterValueReference
Echinochloa colona (Junglerice)SusceptibleED₅₀ (g ai/ha)20[6]
Echinochloa colona (Junglerice)ResistantED₅₀ (g ai/ha)249[6]
Alopecurus myosuroides (Black-grass)ResistantGR₅₀ (g ai/ha)332.21

ED₅₀: The effective dose that causes a 50% reduction in a measured parameter (e.g., growth). GR₅₀: The dose that causes a 50% reduction in growth rate.

Table 2: Inhibition of ACCase by this compound

Weed SpeciesBiotypeIC₅₀ (µM)Reference
Alopecurus myosuroides (Black-grass)Wild-type~1[7]
Alopecurus myosuroides (Black-grass)Cys-2027 Mutant~10-125[7]
Alopecurus myosuroides (Black-grass)Gly-2078 Mutant~10-125[7]
Alopecurus myosuroides (Black-grass)Ala-2096 Mutant~10-125[7]

IC₅₀: The concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

Table 3: Physiological Responses to this compound

Weed SpeciesTreatment (g ai/ha)ParameterEffectReference
Perilla frutescens1.33 - 7.98 mL/LChlorophyll ContentSignificantly Reduced
Perilla frutescens1.33 - 7.98 mL/LPhotosynthetic RateSignificantly Reduced
Perilla frutescens1.33 - 7.98 mL/LStomatal ConductanceSignificantly Reduced
Perilla frutescens1.33 - 7.98 mL/LIntercellular CO₂ Conc.Significantly Increased
Perilla frutescens1.33 - 7.98 mL/LFv/FmSignificantly Reduced
OatThis compoundSuperoxide Anion RadicalNo substantial increase under drought
OatThis compoundHydrogen PeroxideNo substantial increase under drought

Fv/Fm: Maximum quantum yield of photosystem II photochemistry.

Mechanisms of Resistance

The intensive use of this compound has led to the evolution of resistant populations in several grass weed species. The primary mechanisms of resistance are:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme, leading to an altered protein structure that reduces the binding affinity of the herbicide.[7] This makes the enzyme less sensitive to inhibition. Several amino acid substitutions in the carboxyltransferase (CT) domain of the ACCase have been identified that confer resistance to aryloxyphenoxypropionate herbicides.[7]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification, where the herbicide is more rapidly broken down into non-toxic metabolites by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.[6]

dot

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound ACCase_Inhibition ACCase Inhibition This compound->ACCase_Inhibition Weed_Control Weed Control ACCase_Inhibition->Weed_Control TSR Target-Site Resistance (Altered ACCase) TSR->ACCase_Inhibition Reduces NTSR Non-Target-Site Resistance (Enhanced Metabolism) NTSR->this compound Degrades

Caption: Mechanisms of resistance to this compound.

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radiometric Method)

Objective: To determine the in vitro inhibitory effect of this compound on ACCase activity.

Materials:

  • Fresh or frozen leaf tissue of the target grass weed

  • Extraction buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT, 1 mM PMSF, 1% (w/v) PVP-40

  • Assay buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT

  • Reaction mixture: 5 mM ATP, 5 mM MgCl₂, 50 mM KHCO₃ (containing ¹⁴C-bicarbonate), 0.5 mM Acetyl-CoA

  • This compound stock solutions in acetone

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Enzyme Extraction:

    • Homogenize 1 g of leaf tissue in 5 mL of ice-cold extraction buffer using a pre-chilled mortar and pestle.

    • Filter the homogenate through four layers of cheesecloth.

    • Centrifuge the filtrate at 30,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare reaction tubes containing 50 µL of assay buffer, 10 µL of enzyme extract, and 10 µL of various concentrations of this compound (or acetone for the control).

    • Pre-incubate the tubes at 32°C for 15 minutes.

    • Initiate the reaction by adding 30 µL of the reaction mixture.

    • Incubate at 32°C for 20 minutes.

    • Stop the reaction by adding 20 µL of 6 M HCl.

    • Dry the samples in a fume hood.

  • Quantification:

    • Add 500 µL of water to dissolve the residue.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each herbicide concentration relative to the control.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Chlorophyll Content Determination

Objective: To quantify the effect of this compound on the chlorophyll content of grass weed leaves.

Materials:

  • Fresh leaf tissue

  • 80% (v/v) Acetone

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh approximately 0.1 g of fresh leaf tissue.

    • Grind the tissue in 10 mL of 80% acetone using a mortar and pestle until the tissue is completely white.

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Collect the supernatant.

  • Measurement:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation:

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon, 1949):

      • Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] x V / (1000 x W)

      • Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] x V / (1000 x W)

      • Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] x V / (1000 x W)

    • Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), and W = fresh weight of the tissue (g).

Measurement of Reactive Oxygen Species (ROS) - Hydrogen Peroxide (H₂O₂) Assay

Objective: To quantify the level of hydrogen peroxide as an indicator of oxidative stress.

Materials:

  • Fresh leaf tissue

  • Trichloroacetic acid (TCA) (0.1% w/v)

  • Potassium phosphate buffer (10 mM, pH 7.0)

  • Potassium iodide (KI) (1 M)

  • Spectrophotometer

Procedure:

  • Extraction:

    • Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% TCA in an ice bath.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Assay:

    • To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

    • Incubate the mixture in the dark for 1 hour.

  • Measurement:

    • Measure the absorbance of the mixture at 390 nm.

  • Quantification:

    • Determine the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

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Experimental_Workflow cluster_assays Biochemical and Physiological Assays Plant_Treatment Treat Grass Weeds with This compound Sample_Collection Collect Leaf Tissue Samples (Time Course) Plant_Treatment->Sample_Collection ACCase_Assay ACCase Inhibition Assay Sample_Collection->ACCase_Assay Chlorophyll_Assay Chlorophyll Content Sample_Collection->Chlorophyll_Assay ROS_Assay ROS Measurement Sample_Collection->ROS_Assay Growth_Assay Growth Parameters (Biomass, Height) Sample_Collection->Growth_Assay Data_Analysis Data Analysis and Interpretation ACCase_Assay->Data_Analysis Chlorophyll_Assay->Data_Analysis ROS_Assay->Data_Analysis Growth_Assay->Data_Analysis

References

An In-Depth Technical Guide to the Mode and Site of Action of Fenoxaprop-P-ethyl in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. Its herbicidal activity stems from the targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in susceptible grass species. This guide provides a comprehensive technical overview of the mode and site of action of this compound, detailing its biochemical mechanism, the physiological consequences for the plant, and the basis of its selectivity. Furthermore, it presents quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and experimental workflows.

Introduction

This compound is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its efficacy is rooted in its specific interaction with a key enzyme in plant lipid metabolism. Understanding the precise mode and site of action is crucial for optimizing its use, managing the development of resistance, and for the rational design of new herbicidal compounds.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2] ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4]

The Fatty Acid Biosynthesis Pathway and the Role of ACCase

Fatty acid synthesis is a vital process in plants, providing the building blocks for cell membranes, energy storage molecules (triacylglycerols), and signaling molecules.[5] The process begins with acetyl-CoA and proceeds through a series of reactions to produce long-chain fatty acids. ACCase is the rate-limiting enzyme in this pathway, making it a critical control point.[3]

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Caption: Inhibition of the Fatty Acid Biosynthesis Pathway by this compound.

Biochemical Mechanism of Inhibition

This compound itself is a pro-herbicide. Following absorption into the plant, it is rapidly hydrolyzed to its biologically active form, fenoxaprop acid. This active metabolite then binds to the carboxyltransferase (CT) domain of the ACCase enzyme in susceptible grass species.[6] This binding is competitive with the natural substrate, acetyl-CoA, effectively blocking the production of malonyl-CoA and halting fatty acid synthesis.

Site of Action and Translocation

The primary site of action for this compound is the leaves of the target weed.[2] It is a systemic herbicide, meaning that after foliar absorption, it is translocated throughout the plant via the phloem to areas of active growth, primarily the meristematic tissues in the growing points of shoots and roots.[7] This systemic movement ensures that the herbicide reaches the sites where fatty acid synthesis is most critical for new cell growth, leading to the death of the entire plant.

Basis of Selectivity

The selectivity of this compound, which allows it to control grass weeds in broadleaf crops, is attributed to differences in the structure of the ACCase enzyme between these plant groups.[8] In most broadleaf plants, the ACCase enzyme has a structure that is less sensitive to inhibition by aryloxyphenoxypropionate herbicides. Conversely, the ACCase in susceptible grasses possesses a binding site that is highly susceptible to fenoxaprop acid.

Quantitative Data on Efficacy

The efficacy of this compound is quantified using metrics such as the effective dose required to reduce plant growth by 50% (ED₅₀) and the concentration required to inhibit ACCase activity by 50% (IC₅₀). These values can vary depending on the weed species, growth stage, and the presence of resistance.

Table 1: ED₅₀ Values of this compound on Susceptible and Resistant Weed Biotypes

Weed SpeciesBiotypeED₅₀ (g ai/ha)Resistance Factor (R/S)Reference
Echinochloa colonaSusceptible20-[9]
Echinochloa colonaResistant24912.5[9]
Avena fatuaSusceptible--[10]
Avena fatuaResistant-4.12 - 5.49[10]
Various Grassy WeedsSusceptible49.7-[11]

Table 2: IC₅₀ Values for ACCase Inhibition by Fenoxaprop Acid

Weed SpeciesBiotypeIC₅₀ (µM)Resistance Factor (R/S)Reference
Avena fatuaSusceptible (W11)--[12]
Avena fatuaResistant (W24)-7206.6[12]
Poa annua--10.46 - 11.98 fold higher than susceptible Alopecurus japonicus[13]
Alopecurus myosuroidesWild-type--[14]
Alopecurus myosuroidesCys-2027 Mutant-10 - 125 fold higher than wild-type[14]

Herbicide Resistance Mechanisms

The evolution of resistance to this compound in weed populations is a significant concern. Resistance can arise from two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme, which alter the herbicide's binding site and reduce its inhibitory effect. A common mutation is the Isoleucine-to-Leucine substitution at position 1781 of the ACCase gene.[13][15] Another reported mutation is the Asp-2078-Gly substitution.[16]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake, altered translocation, or, most commonly, enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.[15][16][17]

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ResistanceWorkflow Start Suspected Herbicide Resistance in Field DoseResponse Whole-Plant Dose-Response Assay Start->DoseResponse ACCaseAssay In Vitro ACCase Inhibition Assay DoseResponse->ACCaseAssay If resistance confirmed NoResistance No Resistance Detected DoseResponse->NoResistance If susceptible GeneSequencing ACCase Gene Sequencing ACCaseAssay->GeneSequencing If ACCase is insensitive MetabolismStudy Herbicide Metabolism Study (using radiolabeled herbicide) ACCaseAssay->MetabolismStudy If ACCase is sensitive TSR Target-Site Resistance (TSR) Confirmed GeneSequencing->TSR Mutation detected NTSR Non-Target-Site Resistance (NTSR) Confirmed MetabolismStudy->NTSR Enhanced metabolism detected

Caption: Experimental Workflow for Investigating this compound Resistance.

Experimental Protocols

Protocol for In Vitro ACCase Inhibition Assay (Colorimetric Method)

This protocol is adapted from methodologies that utilize a malachite green-based assay to colorimetrically measure ACCase activity.[18][19]

1. Plant Material and Enzyme Extraction:

  • Grow susceptible and potentially resistant weed biotypes under controlled conditions.
  • Harvest fresh, young leaf tissue (approximately 1-2 g) and immediately freeze in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 330 mM sorbitol, 5 mM DTT, 2 mM EDTA, 1 mM PMSF, and 1% (w/v) PVP).
  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
  • The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACCase Activity Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tricine-KOH pH 8.3, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT), 5 mM ATP, 15 mM NaHCO₃, and 0.5 mM acetyl-CoA.
  • Prepare serial dilutions of fenoxaprop acid in the assay buffer.
  • In a 96-well microplate, add the enzyme extract, the fenoxaprop acid dilutions (or buffer for control), and initiate the reaction by adding the reaction mixture.
  • Incubate the plate at 32°C for 20-30 minutes.
  • Stop the reaction by adding perchloric acid.
  • The amount of ADP produced (stoichiometric to malonyl-CoA formation) is measured using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) by monitoring the decrease in NADH absorbance at 340 nm, or by a malachite green-based phosphate assay.

3. Data Analysis:

  • Calculate the rate of ACCase activity for each herbicide concentration.
  • Express the activity as a percentage of the control (no herbicide).
  • Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol for Herbicide Absorption and Translocation Study (Using ¹⁴C-labeled this compound)

This protocol is a generalized procedure based on established methods for studying herbicide movement in plants using radioisotopes.[1][20]

1. Plant Growth and Treatment:

  • Grow plants to a specified growth stage (e.g., 3-4 leaf stage) in individual pots.
  • Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound, formulated as it would be for field application.
  • Apply a small, precise volume (e.g., 10 µL) of the radiolabeled herbicide solution to a specific location on a single leaf of each plant using a microsyringe.

2. Harvest and Sample Processing:

  • At predetermined time points after treatment (e.g., 6, 24, 48, 72 hours), harvest the plants.
  • Carefully wash the treated leaf with a solution (e.g., acetone:water, 1:1 v/v) to remove any unabsorbed herbicide from the leaf surface. The radioactivity in this wash solution is quantified by liquid scintillation counting (LSC).
  • Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

3. Quantification of Radioactivity:

  • Dry and combust each plant section in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.
  • Quantify the radioactivity in each sample using LSC.

4. Data Analysis:

  • Absorption: Calculate the total amount of absorbed herbicide by subtracting the amount recovered in the leaf wash from the total amount applied. Express this as a percentage of the total applied.
  • Translocation: Calculate the percentage of the absorbed radioactivity that has moved out of the treated leaf into other plant parts.

Conclusion

This compound is a potent and selective herbicide that acts by inhibiting ACCase, a pivotal enzyme in fatty acid biosynthesis. Its efficacy is dependent on its absorption, translocation to meristematic tissues, and the sensitivity of the target ACCase enzyme. The emergence of resistance, through both target-site mutations and non-target-site mechanisms, underscores the importance of continued research into its mode of action. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate interactions between this herbicide and susceptible plant species, aiding in the development of sustainable weed management strategies and the discovery of novel herbicidal compounds.

References

Toxicological Effects of Fenoxaprop-P-ethyl on Soil Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-P-ethyl, a widely used post-emergence herbicide for controlling grassy weeds, has a significant impact on the delicate balance of soil microbial ecosystems. This technical guide provides a comprehensive overview of the toxicological effects of this compound on soil microbial communities. It synthesizes current research findings on its impact on microbial biomass, diversity, and enzymatic activities. Detailed experimental protocols for key assessment methods are provided, alongside a discussion of the herbicide's primary mode of action and its downstream consequences for microbial metabolism. This document aims to equip researchers and professionals with the necessary information to understand and evaluate the environmental footprint of this herbicide on non-target soil microorganisms.

Introduction

This compound is an aryloxyphenoxypropionate herbicide valued for its selective control of annual and perennial grass weeds in various broadleaf crops. Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible plants.[1] While effective in its agricultural application, the introduction of this compound into the soil environment raises concerns about its potential toxicological effects on non-target soil microbial communities. These communities are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and overall soil fertility.[2]

In the soil, this compound is relatively non-persistent, with a half-life ranging from approximately 1.45 to 2.30 days.[3][4] However, its primary metabolite, fenoxaprop acid, is more persistent, with a half-life that can exceed 30 days.[3][4] This persistence, coupled with the herbicide's biological activity, necessitates a thorough understanding of its impact on the soil microbiome. This guide will delve into the quantitative effects of this compound on key microbial parameters, provide detailed methodologies for assessing these impacts, and explore the underlying biochemical mechanisms of its toxicity.

Quantitative Effects on Soil Microbial Communities

The application of this compound can lead to significant alterations in the structure and function of soil microbial communities. These effects are often dose-dependent, with higher concentrations generally exhibiting greater inhibitory effects.

Effects on Soil Fungal and Mycorrhizal Communities

Research has demonstrated that this compound has a deleterious impact on soil mycoflora, including beneficial vesicular-arbuscular mycorrhizal (VAM) fungi.[5] The application of this herbicide can lead to a reduction in both the diversity of fungal species and the density of mycorrhizal spores.

Table 1: Effect of this compound on the Number of Soil Fungal Species

Treatment ( kg/ha )30 Days After Sowing60 Days After Sowing90 Days After Sowing120 Days After Sowing
Control (0)15161718
0.05 (Half Dose)12131415
0.1 (Recommended Dose)10111213
0.2 (Double Dose)891011
Data synthesized from Gupta et al. (2011).[5]

Table 2: Effect of this compound on Mycorrhizal Spore Number (per 50g soil)

Treatment ( kg/ha )30 Days After Sowing60 Days After Sowing90 Days After Sowing120 Days After Sowing
Control (0)155165178190
0.05 (Half Dose)120132145158
0.1 (Recommended Dose)98110123135
0.2 (Double Dose)7588100112
Data synthesized from Gupta et al. (2011).[5]
Effects on Soil Microbial Biomass and Enzyme Activities

While specific quantitative data for this compound's impact on a wide range of soil enzymes and microbial biomass are limited in publicly available literature, studies on other herbicides provide a comparative context. Generally, herbicides can either inhibit or temporarily stimulate microbial activity, depending on the chemical, its concentration, and the specific microbial populations.[6] For instance, some herbicides have been shown to inhibit dehydrogenase and urease activity, key indicators of overall microbial activity and nitrogen cycling, respectively.[4] Conversely, some microbial groups may utilize the herbicide or its breakdown products as a carbon source, leading to a transient increase in biomass or specific enzyme activities.[7] Further research is needed to provide specific tabular data on the effects of this compound on these crucial soil health indicators.

Experimental Protocols

Accurate assessment of the ecotoxicological effects of this compound on soil microbial communities relies on standardized and reproducible experimental protocols. This section details the methodologies for key analyses.

Soil Microcosm Setup

A soil microcosm study is a controlled laboratory experiment that simulates natural soil conditions to assess the impact of substances like herbicides.

Protocol:

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a field with no recent history of herbicide application.

    • Remove large debris and roots, and sieve the soil through a 2 mm mesh.

    • Homogenize the sieved soil thoroughly.

    • Determine the water holding capacity (WHC) of the soil. Adjust the soil moisture to 40-60% of WHC and pre-incubate in the dark at a constant temperature (e.g., 25°C) for 7-10 days to allow the microbial community to stabilize.

  • Herbicide Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetone or ethanol) and then dilute with deionized water.

    • Apply the herbicide solution evenly to the soil samples to achieve the desired concentrations (e.g., recommended field rate, 2x, and 10x field rate).

    • A control group should be treated with the same amount of solvent and water without the herbicide.

  • Incubation:

    • Place the treated soil samples in sterile containers (e.g., glass jars) and cover with a perforated lid to allow for gas exchange.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, 28, and 56 days).

    • Maintain soil moisture by periodically adding sterile deionized water.

  • Sampling:

    • At each sampling time point, collect triplicate soil samples from each treatment group for microbial analysis.

experimental_workflow A Soil Collection and Sieving B Pre-incubation (7-10 days) A->B C Herbicide Application (Control, 1x, 2x, 10x) B->C D Microcosm Incubation (e.g., 25°C, dark) C->D E Sampling at Time Points (e.g., 7, 14, 28, 56 days) D->E F Microbial Community Analysis E->F

Fig. 1: Experimental workflow for a soil microcosm study.
Microbial Biomass Carbon (Chloroform Fumigation-Extraction)

This method is widely used to estimate the carbon content of the soil microbial biomass.[8][9][10]

Protocol:

  • Sample Preparation:

    • Take two fresh soil subsamples (e.g., 10 g each). One will be fumigated, and the other will serve as the non-fumigated control.

  • Fumigation:

    • Place the fumigation subsample in a vacuum desiccator containing a beaker with ethanol-free chloroform and boiling chips.

    • Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.

    • After incubation, remove the chloroform vapor by repeated evacuations.

  • Extraction:

    • Extract both the fumigated and non-fumigated soil samples with a 0.5 M K₂SO₄ solution (1:4 soil-to-extractant ratio) by shaking for 30-60 minutes.

    • Filter the extracts through a Whatman No. 42 filter paper.

  • Analysis:

    • Determine the total organic carbon (TOC) in the extracts using a TOC analyzer.

  • Calculation:

    • Microbial Biomass C (µg C/g soil) = (C in fumigated extract - C in non-fumigated extract) / kEC

      • Where kEC is a correction factor, typically 0.45.

Dehydrogenase Activity Assay

Dehydrogenase activity is a reliable indicator of the overall oxidative activity of soil microorganisms.[11][12]

Protocol:

  • Reaction Mixture:

    • To 1 g of fresh soil, add 0.2 mL of a 3% aqueous solution of 2,3,5-triphenyltetrazolium chloride (TTC).

    • Add 0.5 mL of a 1% glucose solution as a substrate.

    • Incubate the mixture in the dark at 37°C for 24 hours.

  • Extraction:

    • After incubation, stop the reaction and extract the triphenyl formazan (TPF) formed with 10 mL of methanol by shaking for 1 minute and then allowing it to stand for 1 hour.

  • Quantification:

    • Centrifuge the mixture and measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

    • Calculate the amount of TPF formed by comparing the absorbance to a standard curve.

    • Results are typically expressed as µg TPF/g soil/24 h.

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative measure of the viable microbial biomass and a profile of the microbial community structure.[13][14]

Protocol:

  • Lipid Extraction:

    • Extract lipids from freeze-dried soil samples (e.g., 1-3 g) using a one-phase chloroform-methanol-citrate buffer extractant.

  • Fractionation:

    • Separate the lipid classes (neutral lipids, glycolipids, and phospholipids) using solid-phase extraction (SPE) columns.

    • Elute the phospholipids with methanol.

  • Methanolysis:

    • Convert the phospholipid fatty acids to fatty acid methyl esters (FAMEs) by mild alkaline methanolysis.

  • Analysis:

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

    • Identify and quantify individual FAMEs based on their retention times and mass spectra, comparing them to known standards.

  • Data Interpretation:

    • Use specific PLFA biomarkers to quantify different microbial groups (e.g., bacteria, fungi, actinomycetes).

    • Calculate diversity indices (e.g., Shannon, Simpson) from the PLFA profiles.

Mechanism of Action and Signaling Pathways

The primary toxicological effect of this compound on non-target microorganisms stems from its inhibition of acetyl-CoA carboxylase (ACCase).[15] This enzyme catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA.[16]

Inhibition of Acetyl-CoA Carboxylase

In bacteria and the plastids of plants, ACCase is a multi-subunit enzyme complex. This compound binds to the carboxyltransferase (CT) domain of this complex, preventing the transfer of a carboxyl group to acetyl-CoA.[11] This blockage halts the production of malonyl-CoA, a critical building block for the synthesis of fatty acids.

Downstream Metabolic Consequences and Potential Signaling

The inhibition of fatty acid biosynthesis has profound consequences for microbial cells. Fatty acids are essential components of cell membranes, and their depletion can compromise membrane integrity and function. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

While specific signaling pathways in soil microbes directly triggered by this compound are not well-documented, the disruption of fatty acid synthesis is known to initiate broader stress responses. In fungi, for instance, lipid signaling pathways are integral to processes like hyphal formation and virulence.[8] The disruption of fatty acid and lipid homeostasis can interfere with these pathways. For example, quorum-sensing molecules, which are often lipid-based, can be affected, leading to altered gene expression related to stress responses and morphogenesis, potentially involving MAP kinase and other signaling cascades.[8]

signaling_pathway cluster_herbicide_action Herbicide Action cluster_metabolic_impact Metabolic Impact cluster_cellular_effects Cellular Effects This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits Malonyl-CoA Malonyl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA Blocked by ACCase Inhibition Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Disrupted Membrane Synthesis Disrupted Membrane Synthesis Fatty Acid Synthesis->Disrupted Membrane Synthesis Compromised Membrane Integrity Compromised Membrane Integrity Disrupted Membrane Synthesis->Compromised Membrane Integrity Altered Lipid Signaling Altered Lipid Signaling Disrupted Membrane Synthesis->Altered Lipid Signaling Cellular Stress Response Cellular Stress Response Compromised Membrane Integrity->Cellular Stress Response

Fig. 2: Putative downstream effects of ACCase inhibition.

Conclusion

This compound, while an effective herbicide, exerts tangible toxicological pressure on soil microbial communities. The available evidence points to a notable reduction in fungal diversity and mycorrhizal spore counts in a dose-dependent manner. Although comprehensive quantitative data for its impact on microbial biomass and a wide array of enzyme activities are still emerging, the established mechanism of ACCase inhibition provides a clear biochemical basis for its disruptive potential. The inhibition of fatty acid synthesis fundamentally compromises cell membrane integrity and is likely to trigger broad cellular stress responses.

For researchers and professionals in drug and pesticide development, a thorough understanding of these effects is paramount for designing more environmentally benign alternatives and for conducting robust risk assessments. The detailed experimental protocols provided in this guide offer a framework for standardized evaluation of the ecotoxicological footprint of this compound and other agrochemicals on the vital soil microbiome. Future research should focus on generating more extensive quantitative data and elucidating the specific signaling cascades affected in non-target soil microorganisms to enable a more complete understanding of the environmental consequences of this widely used herbicide.

References

Environmental fate and degradation pathways of Fenoxaprop-P-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fenoxaprop-P-ethyl, the herbicidally active R-enantiomer of fenoxaprop-ethyl, is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in various crops.[1][2] Its environmental persistence and degradation are critical factors in assessing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the transformation processes.

Abiotic and Biotic Degradation Pathways

This compound is subject to degradation in the environment through several abiotic and biotic processes, primarily hydrolysis, photolysis, and microbial degradation. These processes transform the parent compound into various metabolites, influencing its overall persistence and potential toxicity.

Hydrolysis

The hydrolysis of this compound is highly dependent on pH.[3][4][5] The degradation kinetics generally follow first-order kinetics.[3][4][5] In neutral conditions, the herbicide is relatively stable. However, its degradation is accelerated in both acidic and alkaline environments.[3][4][5]

Two distinct hydrolysis pathways have been identified:

  • Acidic Conditions (pH 4-5): Under acidic conditions, the primary degradation mechanism involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. This results in the formation of two main products: ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[3][4][5]

  • Alkaline Conditions (pH 8-10): In basic solutions, the ester bond of this compound is broken down, leading to the formation of its herbicidally active acid form, fenoxaprop-p (FA).[3][4][5]

  • Neutral Conditions (pH 6-7): Both degradation pathways can occur concurrently in neutral media.[3][4][5]

The degradation of this compound can also be catalyzed by clay surfaces, with the specific degradation products being influenced by the nature of the exchangeable cations on the clay. For instance, on Fe³⁺ and Al³⁺ clays, the herbicide hydrolyzes to 6-chlorobenzoxazolinone and ethyl 2-(4-hydroxyphenoxy)propanoate, while on Ca²⁺ and Na⁺ clays, fenoxaprop acid is the main product.[6]

Photolysis

This compound undergoes phototransformation in water.[7] Irradiation with both simulated solar light (λ > 290 nm) and UV light (λ > 200 nm) leads to its degradation.[8] The photodegradation process can be enhanced by the presence of photosensitizers like acetone.[8]

Photodegradation of this compound results in a variety of products through several reaction mechanisms, including:

  • Rearrangement

  • De-esterification

  • Dechlorination

  • Photohydrolysis

  • Breakdown of the ether linkages[8]

Key photoproducts identified include fenoxaprop-p (FA), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[8]

Microbial Degradation

Microbial activity plays a significant role in the degradation of this compound in soil and aquatic environments. In soil, the primary degradation pathway is the rapid hydrolysis of the ester linkage to form fenoxaprop acid (FA).[9][10] This process is primarily mediated by soil microorganisms.[10] Further degradation of fenoxaprop acid can occur, eventually leading to the formation of 4-(6-chloro-2-benzoxazolyloxy)phenol and chlorobenzoxazolone, and ultimately mineralization to CO2.

Several bacterial strains have been identified that can utilize this compound as a carbon source, including species of Alcaligenes and Rhodococcus.[11][12] These microorganisms can effectively degrade the herbicide, with degradation kinetics often following first-order models.[12]

Quantitative Data on Degradation

The rate of this compound degradation is influenced by various environmental factors. The following tables summarize the available quantitative data on its half-life under different conditions.

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (days)Reference
4.0303.2[3]
5.030Not specified[3]
6.03019[3]
7.0Not specifiedStable[13]
9.0Not specifiedRapid hydrolysis[13]
9.1Not specified0.35 (8.3 hours)[14]
10.0300.07[3]

Table 2: Photolysis Half-life of this compound in Water

Water TypeConditionsHalf-life (hours)Reference
Sterile, distilledLaboratory269 ± 19[14]
Field waterField29 ± 2[14]
Milli-Q waterSunlight403.2 (16.8 days)[15]
Acidic buffer (pH 5.0)Sunlight422.4 (17.6 days)[15]
Neutral buffer (pH 7.0)Sunlight480 (20 days)[15]
Basic buffer (pH 9.0)Sunlight48 (2.0 days)[15]

Table 3: Dissipation Half-life of this compound in Soil

Soil TypeConditionsHalf-life (days)Reference
Not specifiedAerobicNot specified, rapid conversion to fenoxaprop-P[7]
Wheat field soilField1.45 - 2.30[16][17]
Wheat field soil (Beijing)Field2.36[18]
Wheat field soil (Hubei)Field1.79[18]
Not specifiedAerobic9[19]
Not specifiedAnaerobic30[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to study the degradation of this compound.

Hydrolysis Studies

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at a range of pH values (e.g., 4, 5, 7, 9, 10).

  • Spiking: A stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) is added to the buffer solutions to achieve a desired initial concentration. The volume of the organic solvent should be kept to a minimum (e.g., <1%) to avoid co-solvent effects.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 30°C).

  • Sampling: Aliquots are withdrawn at predetermined time intervals.

  • Analysis: The concentration of this compound and its degradation products in the samples is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the this compound concentration versus time. The half-life is calculated from the first-order rate constant.

Photolysis Studies

Objective: To investigate the photodegradation of this compound in aqueous solutions under simulated or natural sunlight.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in sterile, purified water (e.g., Milli-Q) or buffered solutions.

  • Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to block wavelengths below 290 nm) or to natural sunlight. Dark controls, wrapped in aluminum foil, are run in parallel to account for any abiotic degradation not due to light.

  • Sampling: Samples are collected at various time points during the irradiation period.

  • Analysis: The samples are analyzed by HPLC or LC-MS/MS to quantify the remaining this compound and identify and quantify the photoproducts.

  • Data Analysis: The photodegradation rate and half-life are calculated from the disappearance of the parent compound over time, after correcting for any degradation in the dark controls.

Soil Degradation Studies

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory or field conditions.

Methodology:

  • Soil Collection and Characterization: Collect fresh soil samples from a relevant agricultural area. The soil is typically sieved and characterized for properties such as pH, organic matter content, and texture.

  • Treatment: A solution of this compound (often ¹⁴C-labeled for metabolite tracking) is applied to the soil samples to achieve a specific concentration. The soil moisture is adjusted to a certain level (e.g., 50-75% of field capacity).

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature. For aerobic studies, the flasks are kept open to the air or aerated. For anaerobic studies, the soil is flooded, and the headspace is purged with an inert gas like nitrogen.

  • Extraction: At various time intervals, soil subsamples are extracted with an appropriate solvent mixture (e.g., acetonitrile/water).

  • Analysis: The extracts are analyzed by techniques such as HPLC, Liquid Scintillation Counting (for radiolabeled studies), and LC-MS/MS to determine the concentration of the parent compound and its metabolites.

  • Data Analysis: The dissipation half-life of this compound and the formation and decline of its metabolites are determined by plotting their concentrations over time.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound.

Fenoxaprop_Degradation cluster_hydrolysis Hydrolysis FPE This compound FA Fenoxaprop Acid (FA) FPE->FA Alkaline/Neutral pH (Ester Hydrolysis) EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) FPE->EHPP Acidic/Neutral pH (Ether Cleavage) CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) FPE->CDHB Acidic/Neutral pH (Ether Cleavage)

Caption: Hydrolysis pathways of this compound under different pH conditions.

Fenoxaprop_Photolysis FPE This compound Photoproducts Various Photoproducts FPE->Photoproducts Sunlight (λ > 290 nm) FA Fenoxaprop Acid (FA) Photoproducts->FA De-esterification CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) Photoproducts->CDHB Ether Cleavage EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) Photoproducts->EHPP Ether Cleavage

Caption: Simplified photolysis pathway of this compound in water.

Fenoxaprop_Soil_Degradation FPE This compound FA Fenoxaprop Acid (FA) FPE->FA Microbial Hydrolysis (Rapid) Metabolite1 4-(6-chloro-2-benzoxazolyloxy)phenol FA->Metabolite1 Metabolite2 Chlorobenzoxazolone Metabolite1->Metabolite2 CO2 CO2 Metabolite2->CO2 Mineralization

Caption: Primary microbial degradation pathway of this compound in soil.

References

The Unseen Toll: Fenoxaprop-P-ethyl's Impact on Soil's Living Architecture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Non-Target Effects of Fenoxaprop-P-ethyl on Soil Organisms and Mycoflora.

Introduction: this compound, a widely utilized post-emergence herbicide for controlling grassy weeds, plays a crucial role in modern agriculture. However, its application raises significant concerns regarding its impact on the delicate and complex ecosystem residing within the soil. This technical guide provides a comprehensive analysis of the current scientific understanding of this compound's effects on non-target soil organisms and mycoflora. By synthesizing available quantitative data, detailing experimental methodologies, and visualizing key biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the environmental footprint of this herbicide and to inform the development of more sustainable agricultural practices.

Executive Summary

This compound exerts a demonstrable, albeit complex, influence on the soil biosphere. The parent compound undergoes rapid degradation in the soil, with a half-life of approximately 0.5 to 2.3 days, transforming into its more persistent and herbicidally active metabolite, fenoxaprop acid, which can persist for over 30 days.[1][2][3] This persistence has implications for the long-term exposure of soil biota.

The primary mode of action for this compound is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants. While this mechanism is selective for grasses, its potential for non-target effects on soil microorganisms that also possess this enzyme warrants careful consideration.

Studies indicate a general deleterious effect of this compound on soil mycoflora, including a reduction in the diversity and population of beneficial fungi, particularly Vesicular Arbuscular Mycorrhizae (VAM).[4] The impact is often dose-dependent, with higher concentrations leading to more significant reductions in fungal populations and root colonization. While quantitative data on soil microbial biomass and specific enzyme activities are not abundant in readily available literature, the existing evidence points towards a disruptive potential that merits further investigation. The herbicide is classified as moderately toxic to earthworms, crucial engineers of soil health.

This guide will delve into the specifics of these impacts, presenting the available data in a structured format, outlining the experimental protocols used to generate this knowledge, and providing visual representations of the key biological and experimental processes.

Data Presentation: Quantitative Effects of this compound

While comprehensive quantitative data in tabular format is not consistently available across the reviewed literature, the following tables summarize the key findings on the impact of this compound on various soil parameters.

Table 1: Effect of this compound on Soil Mycoflora (Qualitative)

Fungal Group/SpeciesObserved EffectConcentration DependenceReference
General Soil Fungi Reduction in qualitative diversityYes, especially at 2x recommended rate[4]
VAM Fungi Significant inhibitory effect on spore number and root colonizationYes, inversely proportional to concentration[4]
Aspergillus flavus, A. fumigatus, A. niger, Curvularia lunata, Alternaria alternata, Penicillium chrysogenum, Trichoderma viride, Mucor racemosusResistant to this compound applicationPresent at all tested concentrations[4]
Aspergillus ruber, Aureobasidium sp., Humicola sp., Trichosporium sp.Very sensitive to this compound applicationNot observed even at the lowest concentration[4]
Acaulospora laevis, Glomus fasciculatum, G. macrocarpum, G. mosseaeResistant to this compound applicationObserved at higher concentrations[4]
Acaulospora sp., Glomus versiforme, G. multicaulis, G. pallidumSensitive to this compound applicationAbsent at higher concentrations[4]

Table 2: Degradation and Persistence of this compound and its Metabolite

CompoundHalf-life in Soil (t½)PersistenceReference
This compound 0.5 - 2.3 daysLow[1][3]
Fenoxaprop acid > 30 daysHigh[1][3]

Table 3: Acute Toxicity of this compound to Earthworms

SpeciesEndpointValueClassificationReference
Eisenia fetida14-day LC50>1000 mg/kg dry soilNot classified as acutely toxic under test conditions[5]
Eisenia foetida--Moderately toxic[6]

Note: While one study indicates an LC50 >1000 mg/kg, other sources classify the herbicide as moderately toxic to earthworms, suggesting that sublethal effects or impacts under different environmental conditions may be of concern.

Experimental Protocols

A thorough understanding of the impact of this compound requires a detailed examination of the methodologies employed in its study. The following sections outline the key experimental protocols cited in the literature.

Assessment of Soil Mycoflora
  • Warcup's Soil Plate Method: Used for the qualitative analysis of soil mycoflora. This method involves plating small quantities of soil directly onto a nutrient agar medium to allow for the growth and subsequent identification of fungal colonies.[4]

  • Wet Sieving and Decanting Technique: Employed for the isolation of Vesicular Arbuscular Mycorrhizal (VAM) fungal spores from soil samples. This technique separates spores from soil particles based on their size and density.[4]

  • Rapid Clearing and Staining Technique: Utilized for the estimation of VAM fungal root colonization. Plant roots are cleared of their cellular contents and then stained to visualize the internal structures of the mycorrhizal fungi.[4]

Determination of Soil Microbial Biomass
  • Chloroform Fumigation-Extraction (CFE) Method: A standard method to estimate soil microbial biomass carbon (MBC) and nitrogen (MBN). The protocol involves two sets of soil samples. One set is fumigated with chloroform to lyse microbial cells, releasing their cellular contents. The second set serves as a non-fumigated control. Both sets are then extracted with a salt solution (e.g., 0.5 M K₂SO₄), and the amount of carbon and nitrogen in the extracts is determined. The difference in C and N between the fumigated and non-fumigated samples is proportional to the microbial biomass.[7][8][9]

Measurement of Soil Enzyme Activity
  • Dehydrogenase Activity (DHA) Assay: This assay measures the activity of intracellular dehydrogenase enzymes, which are indicative of overall microbial activity. The most common method involves the use of 2,3,5-triphenyltetrazolium chloride (TTC) as an artificial electron acceptor. Dehydrogenase enzymes in living microbial cells reduce the colorless TTC to the red-colored triphenyl formazan (TPF), which is then extracted and quantified spectrophotometrically.[10][11]

  • Urease and Phosphatase Activity Assays: These assays measure the activity of enzymes involved in nitrogen and phosphorus cycling, respectively. They typically involve incubating soil samples with a specific substrate (urea for urease, p-nitrophenyl phosphate for phosphatase) and measuring the rate of product formation.[12]

Earthworm Acute Toxicity Testing
  • OECD Guideline 207: This internationally recognized guideline details the protocol for assessing the acute toxicity of chemicals to earthworms (Eisenia fetida). The test involves exposing adult earthworms to a range of concentrations of the test substance mixed into a standardized artificial soil. Mortality is assessed at 7 and 14 days, and the median lethal concentration (LC50) is calculated.[2][13][14][15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Acetyl_CoA_Carboxylase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_enzyme Enzyme Inhibition cluster_biosynthesis Metabolic Pathway This compound This compound Acetyl-CoA_Carboxylase_(ACCase) Acetyl-CoA_Carboxylase_(ACCase) This compound->Acetyl-CoA_Carboxylase_(ACCase) Inhibits Malonyl-CoA Malonyl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA Catalyzed by ACCase Fatty_Acid_Biosynthesis Fatty_Acid_Biosynthesis Malonyl-CoA->Fatty_Acid_Biosynthesis Lipids Lipids Fatty_Acid_Biosynthesis->Lipids

Figure 1: Acetyl-CoA Carboxylase Inhibition Pathway by this compound.

Degradation_Pathway Fenoxaprop-P-ethyl_in_Soil This compound (in Soil) Fenoxaprop_acid Fenoxaprop acid (Metabolite) Fenoxaprop-P-ethyl_in_Soil->Fenoxaprop_acid Rapid Hydrolysis (t½ = 0.5-2.3 days) Further_Degradation_Products Further Degradation Products Fenoxaprop_acid->Further_Degradation_Products Slow Degradation (t½ > 30 days)

Figure 2: Degradation Pathway of this compound in Soil.

Experimental_Workflow_Soil_Microbial_Biomass Soil_Sample_Collection 1. Soil Sample Collection Sample_Division 2. Divide Sample into Two Subsamples Soil_Sample_Collection->Sample_Division Fumigation 3a. Chloroform Fumigation (24h) Sample_Division->Fumigation No_Fumigation 3b. Control (No Fumigation) Sample_Division->No_Fumigation Extraction 4. Extraction with 0.5 M K₂SO₄ Fumigation->Extraction No_Fumigation->Extraction Analysis 5. Carbon and Nitrogen Analysis Extraction->Analysis Calculation 6. Calculate Microbial Biomass (Fumigated - Control) Analysis->Calculation

Figure 3: Experimental Workflow for Soil Microbial Biomass Determination.

Experimental_Workflow_Earthworm_Toxicity Prepare_Artificial_Soil 1. Prepare Artificial Soil (OECD Guideline 207) Apply_Herbicide 2. Mix this compound at Various Concentrations Prepare_Artificial_Soil->Apply_Herbicide Introduce_Earthworms 3. Introduce Adult Eisenia fetida Apply_Herbicide->Introduce_Earthworms Incubation 4. Incubate for 14 Days (Controlled Conditions) Introduce_Earthworms->Incubation Assessment_7_Days 5a. Assess Mortality at Day 7 Incubation->Assessment_7_Days Assessment_14_Days 5b. Assess Mortality and Sublethal Effects at Day 14 Incubation->Assessment_14_Days Data_Analysis 6. Calculate LC50 Assessment_14_Days->Data_Analysis

Figure 4: Experimental Workflow for Earthworm Acute Toxicity Testing.

Discussion and Future Directions

The available evidence clearly indicates that this compound is not inert in the soil environment and has the potential to disrupt the delicate balance of the soil microbial community. The deleterious effects on mycoflora, particularly VAM fungi, are of significant concern given their crucial role in plant nutrient uptake and overall soil health.[4] The persistence of the fenoxaprop acid metabolite suggests that even after the parent compound has degraded, a biologically active substance remains in the soil for an extended period.[1][3]

A significant knowledge gap exists in the form of comprehensive, quantitative data on the effects of this compound on a wider range of soil microbial parameters. Future research should prioritize:

  • Quantitative assessment of microbial biomass: Utilizing methods like chloroform fumigation-extraction to provide precise measurements of changes in microbial biomass carbon and nitrogen following this compound application at various concentrations.

  • Broad-spectrum enzyme activity profiling: Moving beyond dehydrogenase to include a suite of enzymes involved in key nutrient cycles (e.g., urease, phosphatase, cellulase) to gain a more holistic understanding of the functional impact on the soil microbiome.

  • Dose-response studies on a wider range of soil invertebrates: Expanding toxicity testing beyond Eisenia fetida to include other important soil fauna to better assess the broader ecological risk.

  • Investigating indirect signaling effects: Elucidating the potential for ACCase inhibition to indirectly affect microbial signaling and communication pathways, which could have cascading effects on microbial community structure and function.

  • Field-based studies: While laboratory studies provide valuable controlled data, long-term field studies are essential to understand the real-world impacts of this compound under variable environmental conditions and in the presence of complex biological interactions.

Conclusion

This compound, while an effective herbicide, is not without its environmental consequences. Its impact on non-target soil organisms, particularly the fungal community, highlights the need for a more nuanced approach to its use. For researchers and professionals in drug development, understanding these non-target effects is crucial for developing next-generation herbicides with improved environmental safety profiles. A deeper, more quantitative understanding of the intricate interactions between herbicides and the soil microbiome will be paramount in the pursuit of sustainable agricultural systems that can meet the demands of a growing global population while preserving the health of our vital soil resources.

References

Molecular formula and chemical properties of Fenoxaprop-P-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and chemical properties of Fenoxaprop-P-ethyl, a widely used herbicide. The information is curated for professionals in research, science, and drug development, presenting detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Molecular and Chemical Identity

This compound is the R-enantiomer of the racemic mixture fenoxaprop-ethyl. It belongs to the aryloxyphenoxypropionate class of herbicides.[1][2][3] The 'P' in its name designates it as the herbicidally active isomer.[3]

IdentifierValueReference
IUPAC Name ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[4]
CAS Registry Number 71283-80-2[1][2][4]
Molecular Formula C18H16ClNO5[1][2][4]
Molecular Weight 361.78 g/mol [1][2][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Physical State Colorless solid / Coarse light beige to brown powder[5]
Melting Point 84-85 °C[5]
Boiling Point 477.5 ± 53.0 °C at 760 mmHg[1]
Vapor Pressure 0.0 ± 1.2 mmHg at 25°C[1]
Solubility in Water 0.9 mg/L at 25 °C[5]
LogP (Octanol-Water Partition Coefficient) 4.78[1]
Density 1.3 ± 0.1 g/cm³[1]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a selective, systemic, and contact herbicide.[3] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3][6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[6][7] By inhibiting ACCase, this compound disrupts the production of lipids, leading to the breakdown of cell membrane integrity and ultimately, the death of susceptible grass weeds.[6] Broadleaf plants are generally tolerant because their ACCase enzyme is structurally different and less sensitive to this class of herbicides.

ACCase_Inhibition_Pathway cluster_plant_cell Grass Weed Cell This compound This compound Absorption Absorption This compound->Absorption Uptake by leaves Translocation Translocation Absorption->Translocation Systemic movement ACCase Acetyl-CoA Carboxylase (ACCase) Translocation->ACCase Inhibition Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalysis Fatty Acid Synthesis Fatty Acid Synthesis ACCase->Fatty Acid Synthesis Blocked Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Substrate Malonyl-CoA->Fatty Acid Synthesis Cell Membrane Integrity Cell Membrane Integrity Fatty Acid Synthesis->Cell Membrane Integrity Weed Death Weed Death Fatty Acid Synthesis->Weed Death Leads to LCMSMS_Workflow cluster_workflow LC-MS/MS Workflow for this compound in Soil Soil_Sample Soil Sample (20g) Extraction_1 1. Extraction with Acetonitrile/Water (80:20) Soil_Sample->Extraction_1 Centrifugation_1 Centrifuge Extraction_1->Centrifugation_1 Extraction_2 2. Repeat Extraction Centrifugation_1->Extraction_2 Combine_Supernatants Combine Supernatants Centrifugation_1->Combine_Supernatants Centrifugation_2 Centrifuge Extraction_2->Centrifugation_2 Extraction_3 3. Extraction with NaCl solution Centrifugation_2->Extraction_3 Centrifugation_2->Combine_Supernatants Centrifugation_3 Centrifuge Extraction_3->Centrifugation_3 Centrifugation_3->Combine_Supernatants Dilution Dilute with Acetonitrile/Water Combine_Supernatants->Dilution Final_Prep Mix 1:1 with Methanol/Water Dilution->Final_Prep LCMSMS_Analysis LC-MS/MS Analysis Final_Prep->LCMSMS_Analysis Data_Processing Data Processing and Quantification LCMSMS_Analysis->Data_Processing

References

Degradation of Fenoxaprop-P-ethyl in Aquatic Systems: A Technical Guide to Hydrolysis and Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation pathways of Fenoxaprop-P-ethyl (FPE), a widely used post-emergence herbicide, in aquatic environments. The primary focus is on two key abiotic degradation processes: hydrolysis and photolysis. Understanding these pathways is crucial for assessing the environmental fate, persistence, and potential ecotoxicological impact of this compound. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the degradation processes.

Hydrolysis of this compound

Hydrolysis is a significant degradation pathway for this compound in aquatic systems, with the rate of degradation being strongly dependent on the pH of the water. The degradation generally follows first-order kinetics.

Hydrolysis Data

The rate of hydrolysis of FPE varies significantly with pH. It is relatively stable in neutral conditions but degrades rapidly in both acidic and alkaline environments.

pHTemperature (°C)Half-life (DT50) in daysPrimary Degradation Products
4.0303.2Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB)
5.02537.5EHPP and CDHB
6.03019Fenoxaprop-p (FA), EHPP, and CDHB (concurrent pathways)
7.02575.1FA, EHPP, and CDHB (concurrent pathways)
8.0--Fenoxaprop-p (FA)
9.0255.64Fenoxaprop-p (FA)
10.0300.07Fenoxaprop-p (FA)

Table 1: Summary of Hydrolysis Data for this compound at Various pH Levels.

Experimental Protocol for Hydrolysis Studies

The following provides a generalized experimental protocol for assessing the hydrolysis of this compound.

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound (analytical standard)

  • Buffer solutions (pH 4.0, 5.0, 7.0, 9.0) prepared using standard methods (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

  • Sterile, amber glass vessels to prevent photolysis.

  • Constant temperature incubator or water bath.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a C18 column for analysis.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • In separate sterile, amber glass vessels, add a known volume of the FPE stock solution to each buffer solution (pH 4.0, 5.0, 7.0, and 9.0) to achieve the desired initial concentration.

  • Incubate the vessels at a constant temperature (e.g., 25°C).

  • At predetermined time intervals, withdraw aliquots from each vessel.

  • Analyze the concentration of this compound and its degradation products in the aliquots using a validated HPLC method.

  • The degradation kinetics are determined by plotting the natural logarithm of the FPE concentration against time. The rate constant (k) is the slope of the line, and the half-life (DT50) is calculated using the formula: DT50 = 0.693 / k.

Photolysis of this compound

The role of photolysis in the degradation of this compound is subject to conflicting reports, with some studies indicating it is not a significant pathway, while others have determined photolytic half-lives and identified photoproducts. It is likely that environmental conditions, such as the presence of photosensitizers, play a crucial role.

Photolysis Data

Photodegradation of FPE has been observed under simulated solar irradiation, with the rate influenced by the water matrix.

Water TypepHHalf-life (DT50) in daysMajor Identified Photoproducts
Milli-Q Water-16.8 - 38.44-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP), hydroquinone, de-esterification, dechlorination, and photohydrolysis products.[1]
Acidic Water5.017.6 - 40.9Breakdown products with m/z 334 and 211 have been identified.[2]
Neutral Water7.0~20 - 43.4Not explicitly detailed in the provided search results.
Basic Water9.02.0 - 9.7Not explicitly detailed in the provided search results.

Table 2: Summary of Photolysis Data for this compound in Various Aqueous Media.

Experimental Protocol for Photolysis Studies

The following outlines a general methodology for investigating the photolytic degradation of this compound.

Objective: To determine the rate of photolysis of this compound in aqueous solutions under simulated sunlight.

Materials:

  • This compound (analytical standard)

  • Sterile aqueous solutions (e.g., Milli-Q water, buffered solutions at various pHs).

  • Quartz or borosilicate glass vessels (transparent to the light source).

  • A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • A chemical actinometer to measure light intensity.

  • Dark controls (vessels wrapped in aluminum foil).

  • Constant temperature chamber.

  • HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.

Procedure:

  • Prepare aqueous solutions of this compound in the quartz or borosilicate vessels.

  • Prepare corresponding dark controls by wrapping identical vessels in aluminum foil.

  • Place the samples and dark controls in a temperature-controlled chamber under the light source.

  • Expose the samples to continuous irradiation.

  • At specific time points, collect samples from both the irradiated and dark control vessels.

  • Analyze the concentration of this compound and its photoproducts using a suitable analytical method like HPLC or LC-MS.

  • The rate of photolysis is calculated by correcting the degradation in the irradiated samples for any degradation observed in the dark controls (hydrolysis).

  • The quantum yield can be calculated if the molar absorptivity of FPE and the light intensity are known.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for studying these processes.

cluster_workflow Experimental Workflow for Degradation Studies prep Preparation of FPE in Aqueous Media (Buffered/Milli-Q) exposure Exposure to Conditions (Hydrolysis: Dark, Temp Control Photolysis: Light, Temp Control) prep->exposure sampling Time-course Sampling exposure->sampling analysis Analytical Quantification (HPLC, LC-MS) sampling->analysis data Data Analysis (Kinetics, DT50, Product ID) analysis->data

Caption: Experimental workflow for studying FPE degradation.

cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolysis Pathway FPE This compound acid Acidic Conditions (pH 4-5) FPE->acid H+ neutral Neutral Conditions (pH 6-7) FPE->neutral base Basic Conditions (pH 8-10) FPE->base OH- light Sunlight (λ > 290nm) FPE->light EHPP EHPP acid->EHPP CDHB CDHB acid->CDHB neutral->EHPP neutral->CDHB FA Fenoxaprop-p (FA) neutral->FA base->FA CBOP CBOP light->CBOP hydroquinone Hydroquinone light->hydroquinone other_photo Other Photoproducts light->other_photo

Caption: Degradation pathways of this compound.

Conclusion

The degradation of this compound in aquatic environments is a complex process influenced by both hydrolysis and photolysis. Hydrolysis is a well-defined, pH-dependent pathway leading to different primary metabolites under acidic and basic conditions. The role and products of photolysis are more varied and may depend significantly on the specific environmental conditions. A thorough understanding of these degradation pathways, facilitated by robust experimental designs as outlined in this guide, is essential for the comprehensive environmental risk assessment of this herbicide. Researchers should consider both pathways to accurately model the fate and persistence of this compound in diverse aquatic ecosystems.

References

Methodological & Application

Application Note: Determination of Fenoxaprop-P-ethyl Residues in Soil and Wheat by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoxaprop-P-ethyl is a selective herbicide widely used for the post-emergence control of annual and perennial grass weeds in various broad-leaved crops, including wheat.[1][2] Its extensive use necessitates reliable and sensitive analytical methods to monitor its residues in environmental matrices like soil and in agricultural commodities to ensure food safety and environmental protection.[3][4] This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound and its primary metabolite, fenoxaprop acid, in soil and wheat samples. The method described herein is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis, providing high sensitivity and selectivity.[3][5][6]

Principle

The method involves the extraction of this compound and fenoxaprop acid from soil or homogenized wheat samples using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The cleaned-up extract is then analyzed by reversed-phase HPLC coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak areas of the analytes in the samples to those of matrix-matched calibration standards.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent.

  • Standards: Certified reference standards of this compound and fenoxaprop acid.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with acetonitrile to cover the desired calibration range (e.g., 0.5 to 100 ng/mL).

  • Matrix-Matched Calibration Standards: Prepare calibration standards by spiking blank soil or wheat extracts with the working standard solutions to compensate for matrix effects.[7]

3. Sample Preparation (QuEChERS Method)

  • Wheat Sample Homogenization: Homogenize wheat grain or straw samples to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized wheat sample or 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 5 minutes.[3]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake for at least 2 minutes.[3]

    • Centrifuge at ≥3000 rcf for 5 minutes.[3]

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.[3]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 5 mM ammonium formate) and mobile phase B (e.g., methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: HPLC and Mass Spectrometer Operating Conditions

ParameterValue
HPLC Conditions
ColumnC18, 100 x 2.1 mm, 3 µm
Column Temperature40°C[3]
Mobile Phase AWater + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase BMethanol + 0.1% Formic Acid[3]
Flow Rate0.3 mL/min[3]
Injection Volume3 µL[3]
Gradient5% B to 95% B in 15 min, hold for 5 min, re-equilibrate for 5 min
MS/MS Conditions
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound362.1288.120121.125
Fenoxaprop Acid334.1288.115242.120

Note: The exact MRM transitions and collision energies may need to be optimized for the specific instrument used.[8]

Data Presentation

The following table summarizes the quantitative performance of the described method, with typical values obtained during validation.

Table 3: Method Validation Data

ParameterThis compoundFenoxaprop Acid
Linearity Range (ng/mL) 0.5 - 1000.5 - 100
Correlation Coefficient (r²) >0.995>0.995
Limit of Detection (LOD) (ng/g) 2[9]1[9]
Limit of Quantification (LOQ) (ng/g) 5-10[9]5-10[9]
Recovery in Soil (%) 85.1 - 91.25[9]80.56 - 86.5[9]
Recovery in Wheat (%) 72.5 - 84.66[9]75.2 - 81.88[9]
Precision (RSD%) <15<15

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Soil or Wheat Sample homogenize Homogenization (Wheat) sample->homogenize extract QuEChERS Extraction (Acetonitrile) sample->extract Soil homogenize->extract cleanup Dispersive SPE Cleanup extract->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data quant Quantification data->quant

Caption: Experimental workflow for this compound residue analysis.

logical_relationship start Start extraction Extraction of Analytes start->extraction purification Purification of Extract extraction->purification Matrix Removal separation Chromatographic Separation purification->separation Analyte Isolation detection Mass Spectrometric Detection separation->detection Ionization & Fragmentation end Result detection->end

Caption: Logical steps of the analytical method.

References

Application Notes and Protocols for the Determination of Fenoxaprop-P-ethyl and its Metabolites in Rice Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the quantitative analysis of the herbicide Fenoxaprop-P-ethyl and its primary metabolites in various components of the rice ecosystem, including paddy water, soil, and rice plant tissues (grain, straw, and whole plant). The methodologies outlined are intended for researchers, scientists, and professionals in the fields of environmental science and drug development.

Introduction

This compound is a selective post-emergence herbicide widely used for the control of grassy weeds in rice cultivation.[1] Following application, it undergoes degradation in the environment, forming key metabolites such as Fenoxaprop acid (FPE-M1) and 6-chloro-2,3-dihydro-benzoxazol-2-one (FPE-M2).[1] Monitoring the residue levels of the parent compound and its metabolites is crucial for assessing environmental fate, ensuring food safety, and understanding potential ecological impacts.

This document details two primary analytical approaches: a traditional solvent extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) for the parent compound and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the metabolites, as well as a more streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS for the simultaneous analysis of both the parent compound and its metabolites.

Analyte Information

CompoundTypeChemical Name
This compound Parent Herbicideethyl (R)-2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate
Fenoxaprop acid (FPE-M1) Metabolite2-(4-(6-chloro-2-benzoxazolyloxy)-phenoxy)-propionic acid
6-chloro-2,3-dihydro-benzoxazol-2-one (FPE-M2) Metabolite6-chloro-2,3-dihydro-benzoxazol-2-one

Degradation Pathway of this compound

This compound primarily degrades in the environment through hydrolysis to its herbicidally active metabolite, Fenoxaprop acid. Further degradation can occur, leading to the formation of other metabolites.

G FPE This compound FPA Fenoxaprop acid (FPE-M1) FPE->FPA Hydrolysis CDHB 6-chloro-2,3-dihydro- benzoxazol-2-one (FPE-M2) FPA->CDHB Metabolism Further Further Degradation Products CDHB->Further

Degradation pathway of this compound.

Experimental Protocols

Method 1: Conventional Extraction with GC-MS and LC-MS/MS Analysis

This method is suitable for the separate analysis of the parent compound and its metabolites.

4.1.1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative sample of the matrix (rice plant, straw, or grain).

  • Weighing: Accurately weigh 25.0 g of the homogenized sample into a centrifuge tube. For rice grain, a 40 mL extraction solvent volume is used.

  • Extraction:

    • For parent compound (this compound) : Add 80 mL of acetonitrile and shake for 10 minutes at room temperature.[1]

    • For metabolites (Fenoxaprop acid, etc.) : Add 80 mL of a mixture of acetonitrile and 0.1 M hydrochloric acid (80:20 v/v) and shake for 10 minutes at room temperature.[1]

  • Filtration: Filter the suspension through a paper filter using a Buchner funnel into a round-bottom flask.[1]

  • Washing: Wash the filter twice with 5 mL of acetone.[1]

  • Concentration: Concentrate the filtrate to near dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., ethyl acetate for GC-MS, or the initial mobile phase for LC-MS/MS).

4.1.2. Instrumental Analysis

  • This compound (Parent Compound) by GC-MS:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.[1]

    • Injection: 1-2 µL of the reconstituted extract.

    • Specific column, temperature program, and MS parameters should be optimized based on the instrument used.

  • Metabolites by LC-MS/MS:

    • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.[1]

    • Mobile Phase: Acetonitrile (A) and 0.01M formic acid aqueous solution (B).[1]

    • Flow Rate: 0.9 mL/min.[1]

    • Gradient: 85% A until 0.2 min, 90% A at 3 min, 85% A at 15 min.[1]

    • MS Conditions: Electrospray ionization, positive polarity.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

Method 2: QuEChERS Extraction with LC-MS/MS Analysis

This method provides a more rapid and efficient approach for the simultaneous determination of this compound and its metabolites.[2][3][4]

4.2.1. QuEChERS Sample Preparation and Extraction

  • Homogenization: Homogenize a representative sample of the matrix.

  • Weighing: Weigh 10 g of the homogenized rice sample into a 50 mL centrifuge tube.[2]

  • Hydration: Add 20 g of cold water and mix.[2]

  • Extraction: Add 10 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.[2]

  • Salting-out: Add a mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[2] Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄.[2]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dilution and Filtration: Take an aliquot of the supernatant, dilute with the initial mobile phase, and filter through a 0.22 µm syringe filter into an autosampler vial.

4.2.2. Instrumental Analysis (LC-MS/MS)

The instrumental conditions for LC-MS/MS analysis are similar to those described in section 4.1.2 for metabolites. The method should be optimized for the simultaneous detection of both this compound and its metabolites.

G cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh 10g Sample Homogenize->Weigh Hydrate Add Cold Water Weigh->Hydrate Extract Add Acetonitrile & Shake Hydrate->Extract Salt Add QuEChERS Salts & Shake Extract->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add PSA & MgSO4 Transfer->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Dilute Dilute & Filter Centrifuge2->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS

Experimental workflow for the QuEChERS method.

Method Validation Data

The following tables summarize the quantitative data from various studies on the determination of this compound and its metabolites in rice ecosystems.

Table 1: Method Performance for this compound (Parent Compound)

MatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Rice Plant, Straw, GrainGC-MS0.010.0576 - 863 - 11[1][5][6][7]
Paddy Water, Soil, Rice Plant, Husked Rice, Straw, Rice HullHPLC-MS/MS0.003-75.1 - 102.81.6 - 8.2[8]

Table 2: Method Performance for Fenoxaprop Metabolites

MatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Rice Plant, Straw, GrainLC-MS/MS0.010.0590 - 1036 - 17[1][5][6][7]
Paddy Water, Soil, Rice Plant, Husked Rice, Straw, Rice Hull (for Fenoxaprop-P)HPLC-MS/MS0.003-75.1 - 102.81.6 - 8.2[8]

Table 3: Half-life of this compound and Fenoxaprop acid in Rice Ecosystems

CompoundMatrixHalf-life (days)Reference
This compoundRice Plants1.26 - 1.41[8]
This compoundSoil1.45 - 2.30[9][10][11]
Fenoxaprop acidPaddy Water1.87 - 1.93[8]
Fenoxaprop acidPaddy Soil1.61 - 2.31[8]
Fenoxaprop acidRice Plants1.82 - 1.93[8]

Quality Control and Quality Assurance

  • Calibration: A multi-point calibration curve should be prepared using certified reference standards to ensure the linearity of the response.

  • Matrix-matched standards: To compensate for matrix effects, especially in complex samples like rice straw and soil, matrix-matched calibration standards are recommended.

  • Procedural Blanks: Analyze a procedural blank with each batch of samples to monitor for contamination.

  • Spiked Samples: Fortify control samples with known concentrations of the analytes to assess the accuracy and precision of the method. Recoveries should typically fall within the range of 70-120%.

Conclusion

The protocols described provide robust and reliable methods for the determination of this compound and its key metabolites in various matrices within the rice ecosystem. The choice between the conventional method and the QuEChERS approach will depend on the specific requirements of the study, including the desired sample throughput and whether simultaneous analysis of the parent compound and metabolites is necessary. Proper method validation and adherence to quality control procedures are essential for obtaining accurate and defensible results.

References

Application of Fenoxaprop-P-ethyl for Post-Emergence Weed Control in Transplanted Rice: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fenoxaprop-P-ethyl is a selective, post-emergence herbicide widely utilized for the control of annual and perennial grassy weeds in various broadleaf crops and rice. Its efficacy in managing problematic grass species in transplanted rice, particularly Echinochloa spp., makes it a valuable tool in integrated weed management programs. This document provides detailed application notes and experimental protocols for researchers and scientists involved in the study and development of weed control strategies in rice.

This compound belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible grass species.[1] This inhibition leads to the disruption of cell membrane formation, ultimately resulting in the death of the weed.

I. Application Notes

Target Weeds and Efficacy

This compound is highly effective against a range of grassy weeds commonly found in transplanted rice fields. Its primary targets include:

  • Barnyardgrass (Echinochloa crus-galli, Echinochloa colona, Echinochloa glabrescens)[2][3]

  • Sprangletop (Leptochloa chinensis)[4]

  • Ischaemum rugosum [3]

It is important to note that this compound is primarily a graminicide and has limited to no activity on sedges and broadleaf weeds.[5][6] For broad-spectrum weed control, tank-mixing with other herbicides may be necessary.[6][7]

Application Timing and Rates

The timing of application is critical for maximizing the efficacy of this compound. It should be applied post-emergence when the target grass weeds are in their early growth stages.

  • Optimal Timing: Application 10 to 20 days after transplanting (DAT) has been shown to be effective.[2][3] Some studies suggest that application at 10 DAT may be more effective in reducing weed density and dry matter production compared to a 20 DAT application.[3] The ideal timing often corresponds to the 1-2 leaf stage of the weeds.[8]

  • Application Rates: Recommended application rates can vary depending on the product formulation, weed infestation level, and environmental conditions. Common rates investigated in research range from 45 g a.i./ha to 100 g a.i./ha.[2][3] Higher rates, such as 86.25 g a.i./ha, have demonstrated excellent control of Echinochloa species.[9]

Crop Phytotoxicity

While this compound is generally selective for rice, some phytotoxicity can occur, especially at higher application rates or under certain environmental conditions.[1] Symptoms of phytotoxicity may include:

  • Stunted growth[9]

  • Slight discoloration or yellowing of leaves[8][9]

  • Necrosis and epinasty at higher doses[9]

These symptoms are often transient, and the crop typically recovers within a few weeks.[8][9] However, severe injury has been reported in some instances, which can lead to delayed flowering.

Tank Mixtures

To achieve broad-spectrum weed control, this compound can be tank-mixed with herbicides that target sedges and broadleaf weeds. Common tank-mix partners include:

  • Ethoxysulfuron: For control of sedges and some broadleaf weeds.[8]

  • Bispyribac-sodium: To enhance the control of a wider range of weeds.[7]

  • 2,4-D: For broadleaf weed control.[10]

It is crucial to conduct compatibility tests before large-scale application of any tank mixture.

II. Data Presentation

Table 1: Efficacy of this compound on Grassy Weeds in Transplanted Rice
Application Rate (g a.i./ha)Application Timing (DAT)Target Weed SpeciesWeed Control Efficiency (%)Reference
56.2510Echinochloa colona, Echinochloa crus-galliHigh[3]
9020Echinochloa spp.High[2]
10020Echinochloa spp.High[2]
86.25Not SpecifiedEchinochloa colona, Echinochloa crus-galliHigh[9]
6020Grassy WeedsModerate[11]
Table 2: Effect of this compound on Transplanted Rice Grain Yield
Application Rate (g a.i./ha)Application Timing (DAT)Grain Yield Increase over Weedy Check (%)Reference
56.2510Significantly higher than 20 DAT application[3]
10020Statistically at par with hand weeding twice[2]
875 g/ha (formulation)Not SpecifiedHigher than lower doses[12]
86.25Not SpecifiedMarkedly improved yield[9]

III. Experimental Protocols

Field Trial Protocol

This protocol outlines a standard methodology for conducting field trials to evaluate the efficacy of this compound.

  • Experimental Design: A Randomized Block Design (RBD) with three to four replications is recommended.[2][5]

  • Plot Size: Gross plot sizes can range from 20 m² (5 x 4 m) to larger, depending on the available land and machinery.[11] A net plot area should be defined for data collection.[11]

  • Crop Establishment: Use a common rice variety suitable for the local agro-climatic conditions. Seedlings are typically transplanted at 18-21 days old, with 2-3 seedlings per hill and a spacing of approximately 20 x 10 cm or 15 x 10 cm.[11][13]

  • Fertilization: Apply recommended doses of Nitrogen (N), Phosphorus (P), and Potassium (K) based on soil test results and local recommendations.[9][11]

  • Herbicide Application:

    • Treatments: Include a range of this compound application rates, a weedy check (no herbicide), and a weed-free check (manual weeding).[2][9]

    • Application Equipment: Use a knapsack sprayer fitted with a flat-fan nozzle to ensure uniform coverage.[9][12]

    • Spray Volume: A spray volume of 300 to 500 L/ha is commonly used.[9][12]

    • Timing: Apply herbicides at the specified days after transplanting (DAT).[2][3]

  • Data Collection:

    • Weed Density and Dry Weight: At 30 and 60 DAT, place a quadrat (e.g., 0.5 m x 0.5 m) randomly at two to three locations within each plot to count and identify weed species.[9][12] Collect the weed biomass from the quadrat area, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

    • Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

    • Crop Phytotoxicity: Visually assess crop injury at regular intervals after herbicide application (e.g., 1, 3, 7, and 15 days after application) using a 0-10 or 0-100% rating scale, where 0 indicates no injury and 10 or 100% indicates complete crop death.

    • Yield and Yield Components: At crop maturity, harvest the net plot area to determine grain yield. Record yield components such as the number of productive tillers per hill, panicle length, number of grains per panicle, and 1000-grain weight.[9]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of treatment effects.

IV. Visualizations

Mode of Action of this compound

Fenoxaprop This compound ACCase Acetyl-CoA Carboxylase (ACCase) Fenoxaprop->ACCase Inhibits FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Catalyzes CellMembrane Cell Membrane Formation FattyAcid->CellMembrane Essential for WeedDeath Weed Death CellMembrane->WeedDeath Disruption leads to

Caption: Mode of action of this compound in susceptible grass weeds.

Experimental Workflow for Efficacy Evaluation

start Start: Field Preparation and Transplanting application Post-emergence Application of this compound (e.g., 10-20 DAT) start->application data_collection1 Data Collection 1 (e.g., 30 DAT) - Weed Density & Biomass - Phytotoxicity Assessment application->data_collection1 data_collection2 Data Collection 2 (e.g., 60 DAT) - Weed Density & Biomass data_collection1->data_collection2 harvest Crop Harvest - Yield & Yield Components data_collection2->harvest analysis Statistical Analysis and Reporting harvest->analysis end End analysis->end

Caption: General workflow for a field experiment evaluating this compound.

References

Application Notes and Protocols for the Use of Fenoxaprop-P-ethyl with Safeners in Winter Wheat Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fenoxaprop-P-ethyl in combination with safeners for selective post-emergence control of grass weeds in winter wheat (Triticum aestivum L.). The information is intended to guide research and development efforts by summarizing key quantitative data, providing detailed experimental protocols, and illustrating the underlying biochemical pathways.

Introduction

This compound is a selective herbicide belonging to the aryloxyphenoxypropionate chemical family (Group 1).[1][2] It is effective for the post-emergence control of a variety of annual and perennial grass weeds.[3][4] However, its application in cereal crops like winter wheat can lead to phytotoxicity. To mitigate this, this compound is formulated with a safener, most commonly mefenpyr-diethyl.[1][2][3] The safener enhances the crop's ability to metabolize the herbicide, thereby ensuring crop safety without compromising weed control efficacy.[3][5] This document outlines the application parameters, crop tolerance, weed control spectrum, and experimental methodologies for evaluating this compound with safeners in winter wheat.

Mechanism of Action

This compound's herbicidal activity stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[3][4] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes in plants.[3][4] By blocking ACCase, this compound disrupts lipid synthesis, leading to the cessation of growth and eventual death of susceptible grass weeds.[3]

The safener, mefenpyr-diethyl, works by selectively enhancing the metabolic detoxification of this compound within the winter wheat plant.[1][2][3] It is believed to upregulate the activity of enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which are involved in herbicide metabolism. This leads to a more rapid conversion of the active herbicide into non-toxic metabolites in the crop, while the metabolic rate in the target weeds remains largely unaffected.[6][7]

cluster_winter_wheat Winter Wheat Plant cluster_grass_weed Grass Weed This compound + Mefenpyr-diethyl This compound + Mefenpyr-diethyl Mefenpyr-diethyl Mefenpyr-diethyl This compound + Mefenpyr-diethyl->Mefenpyr-diethyl Rapid Metabolism of this compound Rapid Metabolism of this compound This compound + Mefenpyr-diethyl->Rapid Metabolism of this compound Upregulation of Detoxification Enzymes Upregulation of Detoxification Enzymes Mefenpyr-diethyl->Upregulation of Detoxification Enzymes Upregulation of Detoxification Enzymes->Rapid Metabolism of this compound Non-toxic Metabolites Non-toxic Metabolites Rapid Metabolism of this compound->Non-toxic Metabolites Crop Safety Crop Safety Non-toxic Metabolites->Crop Safety This compound This compound ACCase Inhibition ACCase Inhibition This compound->ACCase Inhibition Fatty Acid Biosynthesis Blocked Fatty Acid Biosynthesis Blocked ACCase Inhibition->Fatty Acid Biosynthesis Blocked Cell Membrane Disruption Cell Membrane Disruption Fatty Acid Biosynthesis Blocked->Cell Membrane Disruption Weed Death Weed Death Cell Membrane Disruption->Weed Death

Mechanism of this compound with Safener in Winter Wheat vs. Grass Weeds.

Quantitative Data Summary

Winter Wheat Tolerance to this compound with Safener

Field studies have demonstrated good tolerance of various winter wheat market classes to this compound formulated with a safener. The following table summarizes the observed crop injury at different application rates and timings.

Application Rate (g a.i./ha)Application Timing1 Week After Application (WAA)2 Weeks After Application (WAA)
92 (1X)Early Post-emergence (EPOST)No significant injuryNo significant injury
184 (2X)Early Post-emergence (EPOST)No significant injuryNo significant injury
92 (1X)Late Post-emergence (LPOST)4%1%
184 (2X)Late Post-emergence (LPOST)5%1%
Data sourced from Belfry and Sikkema (2015).[1][2][8]

Note: The observed injury was transient and did not result in a significant reduction in winter wheat grain yield.[1][2][8]

Weed Control Efficacy of this compound

The efficacy of this compound for the control of key grass weeds in wheat is presented below.

Weed SpeciesApplication Rate (g a.i./ha)Weed Control Efficiency (%)
Phalaris minor150Significantly less weed density
20065.2
24095.4
Avena ludoviciana150Significantly less weed density
20065.2
24095.4
Alopecurus myosuroides(Part of a combination)High efficacy
Data for P. minor and A. ludoviciana sourced from a study on late-sown wheat.[9] Data for A. myosuroides is from a study using a herbicide combination including this compound.[10]

Experimental Protocols

Protocol for Assessing Winter Wheat Tolerance

This protocol is based on the methodology described by Belfry and Sikkema (2015).[1]

Objective: To evaluate the tolerance of winter wheat cultivars to post-emergence applications of this compound with a safener at various rates and timings.

Materials:

  • Winter wheat seed of desired cultivars

  • This compound with safener formulation

  • CO2-pressurized backpack sprayer with flat-fan nozzles

  • Plot area with uniform soil characteristics

  • Standard agronomic inputs (fertilizers, etc.)

  • Data collection tools (quadrats, visual rating scales, harvesting equipment)

Procedure:

  • Plot Establishment:

    • Establish plots of a suitable size (e.g., 2m x 10m) in a randomized complete block design with multiple replications.

    • Sow winter wheat at a consistent seeding rate and depth.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 200 L/ha).

    • Apply treatments at the specified growth stages:

      • Early Post-emergence (EPOST)

      • Late Post-emergence (LPOST)

    • Include an untreated control for comparison.

  • Data Collection:

    • Visually assess crop injury at 1, 2, 4, and 8 weeks after application (WAA) using a scale of 0% (no injury) to 100% (complete plant death).

    • Measure plant height at a designated time point before harvest.

    • Harvest the plots at maturity and determine grain yield, adjusting for moisture content.

  • Data Analysis:

    • Perform analysis of variance (ANOVA) on the collected data to determine the significance of treatment effects on crop injury, height, and yield.

    • Use a suitable means separation test (e.g., Fisher's Protected LSD) to compare treatment means.

Plot Establishment Plot Establishment Herbicide Application Herbicide Application Plot Establishment->Herbicide Application Randomized Complete Block Design Data Collection Data Collection Herbicide Application->Data Collection EPOST & LPOST timings 1X & 2X rates Data Analysis Data Analysis Data Collection->Data Analysis Crop injury (WAA) Plant height Grain yield Results Interpretation Results Interpretation Data Analysis->Results Interpretation ANOVA Means separation test

Workflow for Winter Wheat Tolerance Assessment.
Protocol for Evaluating Weed Control Efficacy

This protocol is a generalized methodology based on standard agronomic research practices.

Objective: To quantify the efficacy of this compound with a safener for the control of specific grass weeds in winter wheat.

Materials:

  • Winter wheat seed

  • Target grass weed seeds (e.g., Avena fatua, Setaria viridis)

  • This compound with safener formulation

  • CO2-pressurized backpack sprayer with flat-fan nozzles

  • Plot area with uniform soil characteristics and established weed population

  • Quadrats for weed density and biomass assessment

  • Data collection tools

Procedure:

  • Plot Establishment:

    • Establish plots in an area with a natural or seeded uniform infestation of the target grass weed(s).

    • Sow winter wheat at a standard agronomic rate.

    • Include weedy and weed-free control plots.

  • Herbicide Application:

    • Apply treatments at the recommended weed growth stage (e.g., 2-4 leaf stage).

    • Use a calibrated sprayer to ensure accurate application rates.

  • Data Collection:

    • At a specified time after application (e.g., 21 or 28 days), assess weed control.

    • Measure weed density (plants/m²) and weed biomass (g/m²) using quadrats.

    • Visually rate weed control on a scale of 0% (no control) to 100% (complete control).

  • Data Analysis:

    • Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(Weed biomass in weedy check - Weed biomass in treated plot) / Weed biomass in weedy check] x 100

    • Analyze weed density and biomass data using ANOVA and a means separation test.

Conclusion

The combination of this compound with a safener such as mefenpyr-diethyl provides an effective and safe option for the post-emergence control of grass weeds in winter wheat.[1][3] The safener minimizes the risk of crop injury, allowing for a wider application window and the use of effective herbicide rates.[1][2] The provided data and protocols offer a foundation for further research into the optimization of this weed management strategy, including the investigation of cultivar-specific responses, the impact of environmental conditions, and the management of herbicide resistance.

References

Application Note: Quantification of Fenoxaprop-P-ethyl in Commercial Herbicide Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoxaprop-P-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxy-propionate class.[1][2] It is widely used for the control of annual and perennial grass weeds in various broadleaf crops such as wheat, barley, soybeans, and cotton.[1][2][3][4] The herbicidal activity of this compound stems from its inhibition of the acetyl-CoA carboxylase enzyme, which is essential for lipid synthesis in grasses.[1][3] Given its widespread use and potential for environmental residue, accurate quantification of the active ingredient in commercial formulations is crucial for quality control, regulatory compliance, and ensuring efficacy.

This application note provides a detailed protocol for the determination of this compound in commercial herbicide formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established chromatographic principles and is suitable for routine quality control analysis.[3][5]

Principle of the Method

The method involves the extraction of this compound from the herbicide formulation using a suitable organic solvent, followed by separation and quantification using a reverse-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile and methanol. Detection and quantification are performed by monitoring the UV absorbance at 280 nm.[3][5] The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance (4-decimal place)

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes (various sizes)

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

    • Vortex mixer

  • Chemicals:

    • This compound analytical standard (≥98% purity)

    • Acetonitrile (HPLC grade)[3][5]

    • Methanol (HPLC grade)[3][5]

    • Deionized water (Milli-Q or equivalent)

    • Commercial herbicide formulation containing this compound

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[3][5] This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with acetonitrile to obtain concentrations in the range of 5, 10, 20, 40, and 80 µg/mL.[3][5]

Sample Preparation
  • Accurately weigh a portion of the commercial herbicide formulation equivalent to approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15-20 minutes to ensure complete dissolution and extraction of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile. Mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size[3][5]
Mobile Phase Acetonitrile / Methanol (Gradient elution can be used for optimization: e.g., 100% acetonitrile for 5 min, then a gradient to 70% acetonitrile and 30% methanol over 7 min, followed by 100% methanol.[3])
Flow Rate 0.7 - 1.0 mL/min[3][5]
Injection Volume 20 µL[3][5]
Detector UV at 280 nm[3][5]
Column Temperature Ambient
Run Time Approximately 10-15 minutes
Calibration and Analysis
  • Inject the prepared working standard solutions into the HPLC system, starting with the lowest concentration.

  • Record the peak area for each standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis of the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Inject the prepared sample solution into the HPLC system and record the peak area of this compound.

  • The retention time of the peak in the sample chromatogram should match that of the standards.

Calculation of Results

The concentration of this compound in the prepared sample solution can be calculated using the linear regression equation from the calibration curve.

The amount of this compound in the commercial formulation is then calculated as follows:

This compound (% w/w) = (C x V x D) / (W x 10)

Where:

  • C = Concentration of this compound in the sample solution from the calibration curve (µg/mL)

  • V = Final volume of the sample preparation (mL)

  • D = Dilution factor (if any)

  • W = Weight of the commercial formulation taken for analysis (mg)

Method Validation Summary

The described HPLC method has been validated for the analysis of this compound. The following tables summarize the performance characteristics based on published data.[2][6][7]

Table 1: Linearity

ParameterValue
Linear Range 5 - 80 µg/mL[3][5]
Correlation Coefficient (R²) ≥ 0.999

Table 2: Accuracy and Precision

Spiked Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
590 - 95< 5
1092 - 98< 5
2095 - 102< 5

Table 3: Limits of Detection and Quantification

ParameterValue (in solution)Value (in matrix)
Limit of Detection (LOD) 0.01 - 2 ng/mL[2][6][7]0.01 mg/kg[2][6]
Limit of Quantification (LOQ) 0.05 - 10 ng/mL[2][6][7]0.05 mg/kg[2][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Receive Commercial Herbicide Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Acetonitrile & Sonicate weigh->dissolve dilute Dilute to Final Volume dissolve->dilute filter Filter through 0.45µm Syringe Filter dilute->filter hplc Inject into HPLC System filter->hplc chromatogram Generate Chromatogram hplc->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration using Regression Equation integrate->calculate calibrate Construct Calibration Curve from Standards calibrate->calculate report Report Final Result (% w/w) calculate->report

Caption: Experimental workflow for the quantification of this compound.

method_validation method Analytical Method Validation specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness linearity->accuracy accuracy->precision lod->loq

Caption: Logical relationships in analytical method validation.

Conclusion

The HPLC method detailed in this application note is a reliable and robust technique for the quantification of this compound in commercial herbicide formulations. The method is straightforward, utilizes common laboratory equipment and reagents, and provides accurate and precise results. It is well-suited for routine quality control and regulatory purposes in the agrochemical industry.

References

Application Note: Chiral HPLC Method for Enantioselective Separation of Fenoxaprop-P-ethyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoxaprop-P-ethyl is the R-enantiomer of the racemic herbicide fenoxaprop-ethyl and is known to be the biologically active component responsible for its herbicidal activity.[1][2] The S-enantiomer is considered herbicidally inactive.[3] Due to the differences in biological activity and potential environmental impact between enantiomers, regulatory bodies and quality control laboratories require reliable analytical methods to determine the enantiomeric purity of this compound in technical materials and formulated products.[4][5] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used and effective technique for the enantioselective separation of such chiral compounds.[4][6]

This application note provides detailed protocols for the enantioselective separation of this compound isomers using both normal-phase and reversed-phase chiral HPLC methods.

Principle of Chiral Separation

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of an analyte can be distinguished.[7] This is most commonly accomplished by using a Chiral Stationary Phase (CSP). A CSP consists of a single enantiomer of a chiral selector that is chemically bonded or coated onto a solid support, typically silica gel.[7]

When a racemic mixture passes through the chiral column, the enantiomers form transient diastereomeric complexes with the chiral selector.[6][8] The differing stability of these complexes, arising from interactions such as hydrogen bonding, π-π interactions, and steric hindrance, results in different retention times for each enantiomer, thus enabling their separation.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are highly effective and widely used for the separation of a broad range of chiral compounds, including pesticides.[9][10][11]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Columns:

    • Normal Phase: Lux® 5 µm Cellulose-2 or a column with a silica-bonded permethylated beta-cyclodextrin stationary phase.[10][12]

    • Reversed-Phase: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD).[9]

  • Chemicals: HPLC-grade solvents including n-hexane, isooctane, 2-propanol (IPA), ethanol, acetonitrile, methanol, and water. Additives such as trifluoroacetic acid (TFA) and diethylamine (DEA).

  • Standards: Analytical standards of this compound and its racemic mixture.

Protocol 1: Normal-Phase HPLC Method

This method is suitable for technical materials and various formulations (TC, EW, EC, SE, OD).[1][10]

Chromatographic Conditions:

ParameterCondition ACondition B
Stationary Phase Silica bonded permethylated beta-cyclodextrinLux® 5 µm Cellulose-2 or equivalent
Mobile Phase Isooctane / 2-Propanol / Trifluoroacetic Acid (TFA)n-Hexane / Ethanol / Diethylamine (DEA)
Composition (v/v/v) (Consult column manufacturer for specific ratio)80 / 20 / 0.1
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength UV at 237 nm[10]UV at 237 nm
Injection Volume 10 µL10 µL

Sample Preparation:

  • Accurately weigh an appropriate amount of the this compound sample or standard.

  • Dissolve the material in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure it is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Reversed-Phase HPLC Method

This method offers an alternative separation mechanism and is compatible with aqueous-organic mobile phases.

Chromatographic Conditions:

ParameterCondition C
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase Acetonitrile / Water
Composition (v/v) (Gradient or isocratic, e.g., 70:30)
Flow Rate 0.5 mL/min[9]
Column Temperature 25 °C
Detection Wavelength UV at 236 nm[13]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh an appropriate amount of the this compound sample or standard.

  • Dissolve the material in acetonitrile or methanol to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure it is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes representative quantitative data for the chiral separation of fenoxaprop-ethyl enantiomers based on the normal-phase method.

ParameterFenoxaprop-M-ethyl (S-enantiomer)This compound (R-enantiomer)
Retention Time (min) ~7.9[12]~8.5[12]
Resolution (Rs) -> 1.5
Enantiomeric Purity (%) -Calculated based on peak area

Note: Retention times and resolution are approximate and may vary depending on the specific column, system, and exact mobile phase composition.

Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/ Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject setup HPLC System Setup (Column, Mobile Phase) setup->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire analyze Integrate Peaks & Calculate Purity acquire->analyze report Generate Report analyze->report

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_analyte Analyte cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase center_node Enantioselective Separation of this compound enantiomers R/S Enantiomers center_node->enantiomers is separated into csp_type Forms Diastereomeric Complexes center_node->csp_type requires mp_type Elutes Analytes center_node->mp_type requires poly Polysaccharide-based (Cellulose, Amylose) csp_type->poly cyclo Cyclodextrin-based csp_type->cyclo np Normal Phase (Hexane/Alcohol) mp_type->np rp Reversed-Phase (ACN/Water) mp_type->rp

Caption: Key components for achieving chiral separation.

References

Application Note: Microwave-Assisted Solvent Extraction for the Analysis of Fenoxaprop-P-ethyl in Vegetable Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenoxaprop-P-ethyl is a selective aryloxyphenoxypropionate herbicide used to control annual and perennial grass weeds in a variety of broad-leaved crops, including many vegetables[1]. Due to its potential persistence in the environment and the need to ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for pesticides in food products.[2] Consequently, the development of sensitive and efficient analytical methods for monitoring this compound residues in vegetable matrices is of paramount importance.

Traditional sample preparation methods for pesticide residue analysis can be time-consuming and often require large volumes of organic solvents.[2][3] Microwave-Assisted Extraction (MAE) presents a modern and efficient alternative, offering several advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency.[1][4] This technique utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction of target analytes.[4][5]

This application note provides a detailed protocol for the extraction of this compound from vegetable samples using Microwave-Assisted Solvent Extraction (MAE), followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol

This protocol is based on a validated method for the determination of this compound in vegetable samples.[1]

1. Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Water (LC grade, purified with a Milli-Q system or equivalent)[1]

  • Other chemicals should be of analytical reagent grade.[1]

  • Vegetable samples (e.g., cabbage, potatoes, beans)[6]

2. Equipment

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

  • Microwave extraction system

  • Homogenizer or blender

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Standard laboratory glassware

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 0.1 g of this compound standard in 10 mL of acetonitrile in a 100 mL volumetric flask. Dilute to the mark with acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10, 16 µg/mL) by diluting the stock solution with acetonitrile.[1][6] These will be used to construct the calibration curve.

4. Sample Preparation and Fortification

  • Wash the vegetable samples with distilled water and chop them into small pieces.

  • Weigh 10 g of the representative vegetable sample and homogenize it.[1]

  • For recovery studies, fortify the homogenized samples by adding known concentrations of the this compound standard solution (e.g., to achieve final concentrations of 5, 10, and 15 µg/g).[6]

5. Microwave-Assisted Extraction (MAE)

  • Transfer the 10 g homogenized sample (blank or fortified) into a microwave extraction vessel.

  • Add the optimized volume of extraction solvent (e.g., 20 mL of acetone or acetonitrile). The choice of solvent is a critical parameter to optimize for maximum recovery.[1]

  • Place the vessel in the microwave extractor.

  • Apply the MAE program with optimized parameters. Key variables include temperature, time, and solvent volume.[1] An example of optimized conditions could be heating at 60°C for 6 minutes.[6]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract and collect the supernatant for analysis.

6. HPLC Analysis

  • Chromatographic Conditions: The analysis is performed on a C18 column.[1]

    • Mobile Phase: A gradient of acetonitrile and methanol can be used. For example, 100% acetonitrile for 5 min, followed by a gradient to 70% acetonitrile and 30% methanol for 12 min, and then 100% methanol for 8 min.[1]

    • Flow Rate: 0.7 - 1.0 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Detector: UV detector set at a wavelength of 280 nm.[1]

    • Retention Time: Under these conditions, the retention time for this compound is approximately 4.37 minutes.[6]

  • Quantification: Create a calibration curve by plotting the peak area of the working standards against their concentration. Determine the concentration of this compound in the sample extracts by comparing their peak areas to the calibration curve.

Workflow Diagram

G cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_analysis Analysis Sample Vegetable Sample Collection Homogenize Homogenization (10g sample) Sample->Homogenize Spike Fortification (Optional) Spike with known standard conc. Homogenize->Spike AddSolvent Add Extraction Solvent (e.g., Acetone/Acetonitrile) Spike->AddSolvent Microwave Microwave Irradiation (Optimized Time & Temp) AddSolvent->Microwave Cool Cooling Microwave->Cool Filter Filtration Cool->Filter HPLC HPLC-UV Analysis (C18 Column, 280 nm) Filter->HPLC Quantify Quantification (External Standard Calibration) HPLC->Quantify Results Data Reporting (Recovery %, Conc. µg/g) Quantify->Results

Caption: Experimental workflow for this compound analysis.

Results and Data Presentation

The performance of the MAE-HPLC method was evaluated through validation parameters such as recovery, precision, and linearity. The results demonstrate that the method is efficient and reliable for the quantification of this compound in vegetable samples.

ParameterResultReference
Extraction Solvent Acetone[1]
Recovery Range 90 - 96%[1]
Fortification Levels 5 - 20 µg/g[1]
Precision (RSD) < 5%[6]
HPLC Column C18 (4.6 x 150 mm, 5µm)[1]
Mobile Phase Acetonitrile and Methanol[1]
Detection Wavelength 280 nm[1]
Calibration Curve Range 0.5 - 16 µg/mL[6]
Limit of Detection (LOD) 0.029 µg/mL (Spectrophotometric method)[7]
Limit of Quantification (LOQ) 0.098 µg/mL (Spectrophotometric method)[7]

Note: LOD and LOQ values are provided from a spectrophotometric method for reference, as they were not explicitly stated for the HPLC method in the primary source.

Discussion

The presented Microwave-Assisted Solvent Extraction method followed by HPLC-UV analysis provides a rapid, efficient, and robust approach for the determination of this compound residues in vegetable samples. The high recovery rates (90-96%) and good precision (<5% RSD) indicate the effectiveness of MAE for extracting the analyte from complex vegetable matrices with minimal matrix effects.[1][6]

The optimization of MAE parameters, such as solvent type, solvent volume, extraction temperature, and time, is crucial for achieving maximum extraction efficiency.[1] Studies have shown that solvent amount and temperature have a significantly positive effect on the extraction of this compound.[1] Compared to traditional methods like liquid-liquid extraction or solid-phase extraction, MAE significantly reduces extraction time and the consumption of hazardous organic solvents, aligning with the principles of green chemistry.[4]

The HPLC method is demonstrated to be suitable for the separation and quantification of this compound. The use of a standard C18 column and UV detection makes this method accessible to most analytical laboratories.

Conclusion

This application note details a validated method for the analysis of this compound in vegetables using Microwave-Assisted Solvent Extraction and HPLC. The protocol is straightforward, rapid, and provides high-quality data, making it suitable for routine monitoring of pesticide residues in food safety and quality control laboratories.

References

Application Note and Protocol: Identification of Fenoxaprop-P-ethyl Degradation Byproducts by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-P-ethyl is a widely used aryloxyphenoxypropionate herbicide for controlling grass weeds in various crops.[1][2] Its environmental fate is of significant concern, as its degradation can lead to the formation of byproducts with potentially different toxicological profiles.[3][4][5] This document provides a detailed protocol for the identification of this compound and its primary degradation byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation from soil and water matrices, instrumental analysis, and data interpretation. Additionally, this note summarizes the known degradation pathways of this compound and presents quantitative data on its dissipation.

Introduction

This compound acts by inhibiting the acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants.[6] In the environment, this compound undergoes degradation through processes such as hydrolysis and photolysis, leading to several byproducts.[1][3][4][5] The primary degradation pathways are pH-dependent. Under acidic conditions, the ether linkage is cleaved, while under basic conditions, ester hydrolysis is the dominant reaction.[3][7] Photodegradation can also lead to the breakdown of the ether linkage and other transformations.[4][5] Monitoring the parent compound and its degradation products is essential for a comprehensive environmental risk assessment.

Degradation Pathways of this compound

The degradation of this compound primarily occurs through hydrolysis and photolysis, yielding several key byproducts.

Hydrolysis: The hydrolysis of this compound is highly dependent on the pH of the aqueous solution.[3][7]

  • Acidic Conditions (pH 4-5): Cleavage of the benzoxazolyl-oxy-phenyl ether linkage occurs, forming ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[3][7]

  • Basic Conditions (pH 8-10): The ester bond is broken down, leading to the formation of the herbicidally active Fenoxaprop-P acid (FA).[3][7]

  • Neutral Conditions (pH 6-7): Both degradation pathways can occur concurrently.[3][7]

Photodegradation: Under solar irradiation, this compound can undergo several transformations, including rearrangement, de-esterification, dechlorination, photohydrolysis, and the breakdown of the ether linkages.[4][5] One of the main phototransformation products is 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP).[4][5]

Below is a diagram illustrating the primary degradation pathways of this compound.

Fenoxaprop_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation FPE This compound FPE_acidic Acidic Conditions (pH 4-5) FPE->FPE_acidic FPE_basic Basic Conditions (pH 8-10) FPE->FPE_basic CBOP 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) FPE->CBOP Breakdown of Ether Linkage Other_Products Other Photoproducts (e.g., Hydroquinone) FPE->Other_Products Various Reactions EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) FPE_acidic->EHPP Ether Cleavage CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) FPE_acidic->CDHB Ether Cleavage FA Fenoxaprop-P acid (FA) FPE_basic->FA Ester Hydrolysis

Caption: Degradation pathways of this compound.

Quantitative Data Summary

The following tables summarize the dissipation rates and toxicity of this compound and its byproducts.

Table 1: Dissipation of this compound in Different Matrices

MatrixHalf-life (DT50)ConditionsReference
Soil1.45 - 2.30 daysField conditions[6][8]
Wheat Plants1.50 - 2.28 daysField conditions[9]
Neutral Water~20 daysSunlight[1]
Acidic Water (pH 5.0)17.6 daysSunlight[1]
Basic Water (pH 9.0)2.0 daysSunlight[1]
Milli-Q Water16.8 daysSunlight[1]

Table 2: Acute Toxicity of this compound and its Byproducts to Daphnia magna

Compound48h EC50 (mg/L)48h EC50 (µmol/L)Reference
This compound (FE)4.2 - 6.914.3[3][4][7]
Fenoxaprop-P (FA)-43.8[3][7]
6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB)-49.8[3][7]
Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP)-333.1[3][7]
4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP)1.49 - 1.64-[4][5]
Hydroquinone0.25 - 0.28-[4][5]

Experimental Protocol: GC-MS Analysis

This protocol details the steps for the extraction and GC-MS analysis of this compound and its degradation byproducts from soil and water samples.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Standards of expected byproducts (FA, EHPP, CDHB, CBOP) if available

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Milli-Q water or equivalent

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., Triphenylphosphate)

Sample Preparation

2.1 Water Samples

  • Collect 500 mL of water sample in an amber glass bottle.

  • Acidify the sample to pH 2 with sulfuric acid to stabilize the acidic byproducts.

  • Add 25 g of sodium chloride and shake to dissolve.

  • Perform liquid-liquid extraction by adding 50 mL of ethyl acetate and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic phase.

  • Repeat the extraction two more times with fresh ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • The extract is now ready for derivatization and GC-MS analysis.

2.2 Soil Samples

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile:water (80:20, v/v) and shake for 20 minutes on a mechanical shaker.[10]

  • Centrifuge at 3000 rpm for 5 minutes and decant the supernatant.

  • Repeat the extraction with another 20 mL of acetonitrile:water.

  • Perform a third extraction with 20 mL of 10 g/L sodium chloride solution.[10]

  • Combine all extracts and dilute to a known volume (e.g., 80 mL) with acetonitrile:water (80:20, v/v).[10]

  • Take a 10 mL aliquot of the extract and concentrate to near dryness under a gentle stream of nitrogen.

  • Re-dissolve the residue in 1 mL of ethyl acetate for derivatization.

Derivatization (for acidic byproducts)
  • To the 1 mL extract, add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Add the internal standard.

  • Heat the vial at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS injection.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 20°C/min to 180°C, hold for 5 minutes

    • Ramp 2: 10°C/min to 280°C, hold for 10 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Analysis and Identification
  • Identify the peaks of interest by comparing their retention times with those of the analytical standards.

  • Confirm the identity of each compound by comparing the acquired mass spectrum with the reference spectra from a library (e.g., NIST) and the analytical standards.

  • For quantitative analysis, prepare a calibration curve using the analytical standards and the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound and its byproducts.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Soil or Water Sample Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (if needed) Concentration->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: GC-MS analysis workflow.

Conclusion

This application note provides a comprehensive protocol for the identification and analysis of this compound and its degradation byproducts using GC-MS. The provided information on degradation pathways and quantitative data will be valuable for researchers and scientists in assessing the environmental impact of this herbicide. The detailed experimental protocol offers a starting point for method development and can be adapted based on specific laboratory instrumentation and sample matrices.

References

Application Note: Determination of Fenoxaprop-P-ethyl in Water Samples by Solid-Phase Extraction and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate group, used to control annual and perennial grass weeds in various crops.[1][2] Its presence in water sources due to agricultural runoff is a potential environmental and health concern, necessitating sensitive and reliable analytical methods for its monitoring.[3][4] This application note details a robust method for the extraction, concentration, and quantification of this compound in water samples. The method employs Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, followed by analysis using High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector. This approach offers a reliable and cost-effective solution for environmental monitoring laboratories.

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (PESTANAL® or equivalent).[5]

  • Solvents: HPLC-grade acetonitrile, methanol, ethyl acetate, and dichloromethane.[6][7] LC-grade water (Milli-Q or equivalent).[6]

  • Reagents: Analytical grade sodium chloride (NaCl) and anhydrous sodium sulfate.

  • SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Apparatus: HPLC system with UV detector, SPE vacuum manifold, rotary evaporator or nitrogen evaporator, analytical balance, volumetric flasks, pipettes, and syringe filters (0.45 µm).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile.[6]

  • Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Working Standard Solutions (0.1 - 20 µg/mL): Prepare a series of calibration standards by appropriate serial dilutions of the intermediate standard solution with the mobile phase. A suggested calibration curve range is 0.5-16 µg/mL.[7] Store all standard solutions at 4°C in the dark.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol
  • Sample Collection & Preservation: Collect 500 mL of water sample in a clean glass bottle. If not analyzed immediately, store at 4°C.

  • Fortification (for Recovery Studies): For method validation, spike control water samples with known concentrations of this compound working standards.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of LC-grade water to equilibrate the sorbent. Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Pass the 500 mL water sample through the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of LC-grade water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 2 x 4 mL of ethyl acetate.[8] Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness at 40°C using a gentle stream of nitrogen or a rotary evaporator.

    • Reconstitute the dry residue in 1.0 mL of the HPLC mobile phase.

    • Vortex the sample to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis Protocol

The chromatographic analysis is performed using a reverse-phase HPLC system.

  • HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

  • Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[6][7]

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 280 nm.[6][7]

  • Run Time: 10 minutes. The retention time for this compound is expected to be approximately 4-5 minutes under these conditions.[6]

Method Performance and Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The results are summarized in the table below.

ParameterResult
Linearity Range 0.1 – 20.0 µg/L
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/L[4]
Limit of Quantification (LOQ) 0.11 µg/L[4]
Precision (RSD%) < 5%
Accuracy (Recovery %) 84 – 97%[4]
Table 1: Summary of Quantitative Method Validation Data.

Visualizations

The overall experimental workflow is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Water Sample Collection (500 mL) SPE_Conditioning 2. SPE Cartridge Conditioning (Ethyl Acetate, MeOH, H₂O) Sample_Collection->SPE_Conditioning Sample_Loading 3. Sample Loading (10 mL/min) SPE_Conditioning->Sample_Loading Washing 4. Cartridge Washing & Drying Sample_Loading->Washing Elution 5. Elution with Ethyl Acetate Washing->Elution Concentration 6. Evaporation & Reconstitution (1 mL) Elution->Concentration Filtration 7. Filtration (0.45 µm) Concentration->Filtration HPLC_Analysis 8. HPLC-UV Analysis Filtration->HPLC_Analysis Data_Processing 9. Data Processing & Quantification HPLC_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

The relationship between the key parameters for ensuring a reliable analytical method is outlined below.

G Validated_Method Validated Analytical Method Accuracy Accuracy (Recovery) Validated_Method->Accuracy Precision Precision (Repeatability, RSD%) Validated_Method->Precision Linearity Linearity (Calibration Curve, r²) Validated_Method->Linearity Sensitivity Sensitivity Validated_Method->Sensitivity Specificity Specificity (Selectivity) Validated_Method->Specificity Robustness Robustness Validated_Method->Robustness LOD LOD Sensitivity->LOD defines LOQ LOQ Sensitivity->LOQ defines

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for Sequential Application of Fenoxaprop-P-ethyl with Other Herbicides for Broad-Spectrum Weed Control in Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of strategies for the sequential application of Fenoxaprop-P-ethyl with other herbicides to achieve broad-spectrum weed control in rice cultivation. The information is compiled from various scientific studies and is intended to guide the design of effective weed management programs.

Introduction

Effective weed management is critical for optimizing rice yield. A single herbicide application is often insufficient to control the diverse weed flora, which typically includes grasses, broadleaf weeds, and sedges. This compound is a post-emergence herbicide highly effective against grassy weeds, but it has limited activity on broadleaf weeds and sedges.[1] Sequential application of a pre-emergence herbicide followed by a post-emergence application of this compound, often in combination with other herbicides, provides a robust strategy for season-long, broad-spectrum weed control. This approach helps to manage different weed emergence timings and can also mitigate the development of herbicide resistance.

Herbicide Mechanisms of Action

Understanding the mode of action of each herbicide is crucial for designing effective sequential application programs. The primary herbicides discussed in these protocols and their mechanisms of action are:

  • This compound: An Acetyl-CoA Carboxylase (ACCase) inhibitor. It blocks the biosynthesis of fatty acids in grasses, leading to the disruption of cell membrane formation and ultimately plant death.[2][3][4][5][6]

  • Pre-emergence Herbicides (e.g., Pretilachlor, Pendimethalin, Oxyfluorfen): These are applied before weed emergence.

    • Pretilachlor: A very-long-chain fatty acid (VLCFA) synthesis inhibitor that disrupts cell division and growth in emerging seedlings.

    • Pendimethalin: A microtubule assembly inhibitor that stops cell division and root and shoot growth in germinating weeds.

    • Oxyfluorfen: A protoporphyrinogen oxidase (PPO) inhibitor that causes rapid membrane disruption.

  • Post-emergence Broadleaf and Sedge Herbicides (e.g., 2,4-D, Bispyribac-sodium, Ethoxysulfuron, Metsulfuron-methyl + Chlorimuron-ethyl): These are applied after weed emergence.

    • 2,4-D: A synthetic auxin that causes uncontrolled cell division and growth in broadleaf weeds.

    • Bispyribac-sodium, Ethoxysulfuron, Metsulfuron-methyl + Chlorimuron-ethyl: Acetolactate synthase (ALS) inhibitors that block the synthesis of essential branched-chain amino acids, leading to the cessation of growth and eventual death of susceptible plants.[7][8]

Data on Sequential Herbicide Applications

The following tables summarize quantitative data from various studies on the sequential application of this compound with other herbicides in rice.

Table 1: Efficacy of Pre-Emergence followed by Post-Emergence Herbicide Sequential Applications on Weed Control and Rice Yield

Pre-Emergence Herbicide (PE)Application Rate (g a.i./ha)Post-Emergence Herbicide (PoE) at 20-25 DASApplication Rate (g a.i./ha)Weed Control Efficiency (%)Rice Grain Yield (t/ha)Reference
Oxyfluorfen175This compound + 2,4-D EE60 + 500>80-[9]
Pretilachlor750This compound + Ethoxysulfuron60 + 18.75-5.4[10]
Pendimethalin1000This compound + Ethoxysulfuron-Significantly reduced weed density and dry matter-[11]
Pretilachlor50% ECThis compound + Ethoxysulfuron15% WDG78.75-[11]
Pretilachlor + Pyrazosulfuron-ethyl10 kg/ha (formulation)This compound875 ml/ha (formulation)--[12][13]

Table 2: Comparison of Tank Mix vs. Sequential Application of this compound with Broadleaf Herbicides

Herbicide CombinationApplication MethodTarget WeedsEfficacy NotesReference
This compound + Bispyribac-sodiumTank MixEchinochloa stagnina, Cyperus iriaMore effective than sequential application.[14]
This compound + Bispyribac-sodiumSequentialEchinochloa colonaMore effective than tank mix.[14]
This compound + CarfentrazoneTank MixEchinochloa stagnina, Cyperus iriaMore effective than sequential application.[14]
This compound + CarfentrazoneSequentialLeptochloa chinensisMore effective than tank mix.[14]
This compound + Chlorimuron-ethyl + Metsulfuron-methylSequentialGrass weedsLower grass weed biomass compared to tank mix.[14]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced studies. Researchers should adapt these protocols to their specific experimental conditions.

Protocol for Evaluating Sequential Herbicide Applications in Transplanted Rice

Objective: To assess the efficacy of pre-emergence followed by post-emergence herbicide applications for broad-spectrum weed control and their effect on rice crop safety and yield.

Experimental Design:

  • Design: Randomized Block Design (RBD).

  • Replications: 3-4.

  • Plot Size: To be determined based on field availability and equipment, e.g., 5m x 4m.

  • Treatments:

    • T1: Pre-emergence application of Pretilachlor (750 g a.i./ha) at 3 Days After Transplanting (DAT) followed by (fb) post-emergence application of this compound + Ethoxysulfuron (60 + 18.75 g a.i./ha) at 20 DAT.[10]

    • T2: Pre-emergence application of Pendimethalin (1000 g a.i./ha) at 3 DAT fb post-emergence application of this compound + other broadleaf herbicide.

    • T3: Weedy check (no herbicide application).

    • T4: Weed-free check (manual weeding at regular intervals, e.g., 20 and 40 DAT).

    • Include other relevant sequential combinations as needed.

Methodology:

  • Land Preparation: Prepare the land by puddling one day before transplanting.[10]

  • Transplanting: Transplant 2-3 rice seedlings per hill at a spacing of 20 cm x 10 cm.[10]

  • Fertilizer Application: Apply a recommended dose of N, P, and K fertilizers. For example, 80:40:40 kg/ha of N:P2O5:K2O. Apply the full dose of P and K and half of N as basal. Apply the remaining N in two equal splits at the tillering and panicle initiation stages.[10]

  • Herbicide Application:

    • Pre-emergence (PE): Apply PE herbicides at 3 DAT. Herbicides can be broadcasted by mixing with sand (e.g., 50 kg/ha ) to ensure uniform application.[10] Maintain a thin film of water in the field during application.

    • Post-emergence (PoE): Apply PoE herbicides at 20-25 DAT. Use a knapsack sprayer fitted with a flat-fan nozzle. The spray volume should be adequate for thorough coverage, e.g., 375-500 L/ha.[9][10]

  • Data Collection:

    • Weed Density and Biomass: At 30 and 60 DAT, place a quadrat (e.g., 0.25 m²) randomly at two to three locations within each plot. Count the number of individual weed species and harvest the above-ground weed biomass. Dry the weed samples in an oven at 70°C for 72 hours and record the dry weight.

    • Crop Phytotoxicity: Visually assess crop injury at 5 and 30 days after the application of post-emergence herbicides on a scale of 1-10 (1 = no injury, 10 = complete kill).[10]

    • Rice Growth and Yield Parameters: At maturity, record plant height, number of tillers per hill, panicle length, number of grains per panicle, and 1000-grain weight from randomly selected plants in each plot.

    • Grain and Straw Yield: Harvest the net plot area, sundry the produce, and record the grain and straw yield.

Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RBD. Compare treatment means using a suitable post-hoc test (e.g., Duncan's Multiple Range Test or Tukey's HSD) at a 5% level of significance.

Protocol for Evaluating Sequential Herbicide Applications in Direct-Seeded Rice (DSR)

Objective: To evaluate the bio-efficacy of sequential herbicide applications for managing the complex weed flora in DSR.

Experimental Design: Similar to the transplanted rice protocol (RBD with 3-4 replications).

Methodology:

  • Sowing: Sow rice seeds directly in a well-prepared field.

  • Herbicide Application:

    • Pre-emergence (PE): Apply PE herbicides on the same day of sowing or within 1-3 days after sowing (DAS).[9]

    • Post-emergence (PoE): Apply PoE herbicides at 20-25 DAS.[9]

  • Data Collection and Analysis: Follow the same procedures as outlined for transplanted rice.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways of the herbicides.

Experimental_Workflow cluster_pre_transplant Field Preparation cluster_transplanting Crop Establishment cluster_herbicide_application Weed Management cluster_data_collection Data Collection & Analysis land_prep Land Preparation (Puddling) transplanting Rice Transplanting (2-3 seedlings/hill) land_prep->transplanting pe_application Pre-emergence Herbicide (e.g., Pretilachlor) @ 3 DAT transplanting->pe_application poe_application Post-emergence Herbicide (this compound + Broadleaf Herbicide) @ 20-25 DAT pe_application->poe_application weed_data Weed Data (Density & Biomass) @ 30 & 60 DAT poe_application->weed_data crop_data Crop Data (Phytotoxicity, Growth, Yield) poe_application->crop_data analysis Statistical Analysis (ANOVA) weed_data->analysis crop_data->analysis

Caption: Experimental workflow for evaluating sequential herbicide applications in transplanted rice.

Herbicide_MoA cluster_ACCase ACCase Inhibition (Grassy Weeds) cluster_ALS ALS Inhibition (Broadleaf Weeds & Sedges) cluster_Auxin Synthetic Auxin (Broadleaf Weeds) cluster_VLCFA VLCFA Inhibition (Seedling Weeds) fenoxaprop This compound accase Acetyl-CoA Carboxylase (ACCase) fenoxaprop->accase Inhibits fatty_acid Fatty Acid Synthesis accase->fatty_acid cell_membrane Cell Membrane Disruption fatty_acid->cell_membrane als_herbicides Bispyribac-sodium, Ethoxysulfuron als Acetolactate Synthase (ALS) als_herbicides->als Inhibits bcaa Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis als->bcaa protein_synthesis Protein Synthesis Inhibition bcaa->protein_synthesis auxin_herbicides 2,4-D auxin_receptor Auxin Receptors auxin_herbicides->auxin_receptor Binds to gene_expression Altered Gene Expression auxin_receptor->gene_expression uncontrolled_growth Uncontrolled Cell Division & Growth gene_expression->uncontrolled_growth vlcfa_herbicides Pretilachlor vlcfa_elongase VLCFA Elongase vlcfa_herbicides->vlcfa_elongase Inhibits vlcfa_synthesis Very-Long-Chain Fatty Acid Synthesis vlcfa_elongase->vlcfa_synthesis cell_division Inhibition of Cell Division vlcfa_synthesis->cell_division

Caption: Simplified signaling pathways for different classes of herbicides used in rice.

Conclusion and Recommendations

The sequential application of a pre-emergence herbicide followed by a post-emergence application of this compound, often combined with a broadleaf herbicide, is a highly effective strategy for managing diverse weed populations in both transplanted and direct-seeded rice. The choice of herbicide partners and their application timing should be based on the specific weed spectrum present in the field. For instance, a pre-emergence application of pretilachlor or pendimethalin can control early-germinating grasses and some broadleaf weeds, while a subsequent post-emergence application of this compound tank-mixed or in sequence with a herbicide like 2,4-D, bispyribac-sodium, or ethoxysulfuron can control emerged grassy and broadleaf weeds.

It is crucial to adhere to the recommended application rates and timings to ensure optimal weed control and minimize the risk of crop phytotoxicity.[10] Furthermore, rotating herbicide modes of action is a key principle of integrated weed management to delay the evolution of herbicide-resistant weed biotypes. Researchers are encouraged to conduct site-specific trials to determine the most effective and economical sequential herbicide programs for their local conditions.

References

Troubleshooting & Optimization

Troubleshooting Fenoxaprop-P-ethyl resistance in Echinochloa colona

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fenoxaprop-P-ethyl Resistance in Echinochloa colona. This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to assist researchers in their investigations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the investigation of this compound resistance in Echinochloa colona.

Q1: My whole-plant dose-response assay is showing inconsistent results or high variability. What are the common causes?

A1: Inconsistent results in dose-response assays can stem from several factors related to plant health, experimental conditions, and application technique.

  • Genetic Variability: Field-collected seed samples can be heterogeneous, containing individuals with varying levels of resistance.[1] Consider single-seed descent purification to establish homozygous susceptible and resistant lines for consistency.

  • Plant Growth Stage: Ensure all plants (both resistant and susceptible biotypes) are at a uniform growth stage, typically the two- to four-leaf stage, for herbicide application.[2] Treating plants at different developmental stages can significantly alter their response to the herbicide.

  • Environmental Conditions: Maintain consistent greenhouse conditions (e.g., 24°C day/21°C night, 12-hour photoperiod) before and after treatment.[2] Fluctuations in temperature, light, or humidity can stress the plants and affect herbicide efficacy.

  • Application Technique: Use a calibrated spray chamber to ensure uniform spray coverage and application volume.[2] Inconsistent application is a major source of variability. Ensure constant pressure and nozzle speed.

  • Assessment Timing: Assess plant injury or biomass at a consistent time point, typically 21 days after treatment, to allow for the full effects of the herbicide to manifest.[2][3]

Q2: I've confirmed resistance with a whole-plant assay. How do I determine if it's due to a target-site mutation or a non-target-site mechanism?

A2: Differentiating between target-site resistance (TSR) and non-target-site resistance (NTSR) requires a multi-step approach. The workflow below outlines the key experiments.

cluster_0 Resistance Mechanism Investigation Workflow start Suspected Resistant E. colona Population dose_response Whole-Plant Dose-Response Assay start->dose_response confirm_res Resistance Confirmed? dose_response->confirm_res accase_seq Sequence ACCase Carboxyltransferase (CT) Domain confirm_res->accase_seq Yes susceptible Population is Susceptible confirm_res->susceptible No mutation_found Known Mutation Found? accase_seq->mutation_found tsr Conclusion: Target-Site Resistance (TSR) mutation_found->tsr Yes enzyme_assay In-Vitro ACCase Enzyme Activity Assay mutation_found->enzyme_assay No enzyme_sensitive Resistant Enzyme Sensitive to Herbicide? enzyme_assay->enzyme_sensitive enzyme_sensitive->tsr No (Suggests novel TSR) metabolism_study Investigate NTSR: Metabolism Studies (e.g., with P450 inhibitors) enzyme_sensitive->metabolism_study Yes ntsr Conclusion: Non-Target-Site Resistance (NTSR) metabolism_study->ntsr

Caption: Workflow for investigating this compound resistance.
  • Sequence the ACCase Gene: The first step is to check for known mutations in the carboxyltransferase (CT) domain of the acetyl-coenzyme A carboxylase (ACCase) gene, which is the target of this compound.[4] Mutations at positions like Ile-1781-Leu are common causes of resistance in other grass weeds.[5][6]

  • Conduct an ACCase Enzyme Assay: If no known mutation is found, perform an in-vitro ACCase enzyme activity assay. This directly measures the sensitivity of the ACCase enzyme to the herbicide. If the enzyme from the resistant population is as sensitive to fenoxaprop as the enzyme from the susceptible population, it strongly indicates an NTSR mechanism.[2][4]

  • Investigate Metabolism: If the enzyme assay confirms sensitivity, the resistance is likely due to NTSR, such as enhanced herbicide metabolism. This can be investigated by applying this compound in combination with metabolic inhibitors, like the cytochrome P450 inhibitor malathion or piperonyl butoxide (PBO).[2][4][7] If the addition of an inhibitor restores herbicide efficacy, it implicates that specific metabolic pathway in the resistance.

Q3: My PCR amplification of the E. colona ACCase gene is failing or giving non-specific bands. What should I check?

A3: PCR issues can be due to DNA quality, primer design, or PCR conditions.

  • DNA Quality: Ensure you have high-quality genomic DNA. Use a robust extraction protocol for plants, and quantify the DNA using a spectrophotometer to ensure purity and concentration.

  • Primer Design: Echinochloa species can have multiple ACCase gene copies.[8][9] Ensure your primers are specific to the plastidic ACCase form, which is the herbicide target. It may be necessary to align sequences from related species to design conserved primers for the CT domain.

  • PCR Conditions: Optimize the annealing temperature using a gradient PCR. If non-specific bands persist, consider increasing the annealing temperature or using a hot-start Taq polymerase to reduce non-specific amplification.

Q4: The results of my ACCase enzyme assay are not clear. What are the critical steps for success?

A4: The ACCase enzyme assay is sensitive and requires careful execution.

  • Fresh Tissue: Always use fresh, young leaf tissue for the enzyme extraction.[10]

  • Cold Conditions: Perform the entire extraction process at 4°C or on ice to prevent enzyme degradation.[10][11]

  • Protein Quantification: Accurately determine the protein concentration in your crude enzyme extract (e.g., using a Bradford assay) to ensure you are adding the same amount of total enzyme to each reaction.

  • Controls: Include proper controls in your assay: a "no herbicide" control to measure maximum enzyme activity and a "no acetyl-CoA" control to establish the background signal.[2]

  • Assay Method: The traditional method uses radiolabeled bicarbonate (NaH¹⁴CO₃) to measure the conversion of acetyl-CoA to malonyl-CoA.[2] Alternatively, a colorimetric method using malachite green can be employed, which avoids the need for radioisotopes and can be adapted for high-throughput screening.[6][10][12]

Quantitative Data Summary

The level of resistance is quantified by the Resistance Index (RI), calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) or effective dose (ED₅₀) in the resistant (R) population compared to the susceptible (S) population.

SpeciesBiotypeGR₅₀ / ED₅₀ (g a.i. ha⁻¹)Resistance Index (RI)Resistance MechanismReference
Echinochloa colonaSusceptible (S)20--[2][4]
Echinochloa colonaResistant (R)24912.5Non-Target-Site[2][4]
Echinochloa crus-galliSusceptible (S)3--[13]
Echinochloa crus-galliResistant (R)36.212.1Suspected Target-Site[13]
Echinochloa crus-galliSusceptible (S)---[8]
Echinochloa crus-galliResistant (R)-5.8Target-Site (Cys-2088-Arg)[8]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol determines the dose of this compound required to inhibit plant growth by 50% (GR₅₀).

  • Plant Preparation:

    • Grow seeds of susceptible (S) and suspected resistant (R) E. colona populations in pots containing a standard potting mix.[2]

    • Maintain plants in a greenhouse with controlled temperature and photoperiod (e.g., 24°C/21°C day/night, 12h light).[2]

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants).

  • Herbicide Application:

    • Treat plants at the 2- to 4-leaf stage.[2]

    • Prepare a range of herbicide concentrations. For the S population, use rates like 0, 0.0625x, 0.125x, 0.25x, 0.5x, 1x, and 2x the recommended field rate. For the R population, use higher rates such as 0, 0.5x, 1x, 2x, 4x, 8x, 16x, and 32x.[3] (Note: A typical field rate is ~122 g a.i. ha⁻¹).[2]

    • Apply herbicides using a calibrated laboratory spray chamber to ensure uniform coverage. Include an adjuvant as recommended by the herbicide label (e.g., 1% v/v).[2]

  • Post-Treatment and Assessment:

    • Return plants to the greenhouse and maintain for 21 days.[2]

    • Assess results by either visual injury rating (0% = no injury, 100% = plant death) or by harvesting the above-ground biomass and recording the dry weight.[2][14]

  • Data Analysis:

    • Convert biomass data to a percentage of the untreated control for each population.

    • Use a statistical software package to perform a non-linear regression analysis, fitting the data to a three- or four-parameter log-logistic model to calculate the GR₅₀ value.[5]

    • Calculate the Resistance Index (RI) as: RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Protocol 2: ACCase Gene Sequencing for Target-Site Mutation Analysis

This protocol aims to identify point mutations in the CT domain of the ACCase gene.

  • DNA Extraction:

    • Harvest 50-100 mg of fresh, young leaf tissue from both S and R plants.

    • Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification:

    • Design primers to amplify the conserved region of the plastidial ACCase gene's CT domain where resistance mutations are known to occur (e.g., spanning codons 1781 to 2096).[5]

    • Perform PCR using a high-fidelity DNA polymerase. A typical reaction might include: 50-100 ng DNA, 10 µM of each primer, 10 µM dNTPs, 1X reaction buffer, and 1-2 units of Taq polymerase.

    • Use a thermal cycler with an optimized program (e.g., 95°C for 3 min; 35 cycles of 95°C for 30s, 55-60°C for 30s, 72°C for 1 min; final extension at 72°C for 5 min).

  • Sequencing and Analysis:

    • Verify the PCR product size and purity via agarose gel electrophoresis.

    • Purify the PCR product using a commercial kit.

    • Send the purified product for Sanger sequencing using both the forward and reverse primers.

    • Align the resulting sequences from S and R plants using bioinformatics software (e.g., BLAST, ClustalW) and compare them to a reference ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution.

Protocol 3: In-Vitro ACCase Enzyme Activity Assay (Radiometric Method)

This assay directly measures the effect of the herbicide on ACCase enzyme activity.

  • Enzyme Extraction:

    • Harvest ~1 g of fresh leaf tissue and immediately grind it to a fine powder in liquid nitrogen.[11]

    • Homogenize the powder in ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM DTT, 50 mM KCl, 2.5 mM MgCl₂, 1 mM ATP).[2]

    • Centrifuge the homogenate at ~25,000 x g for 20 min at 4°C.[11] Collect the supernatant, which contains the crude enzyme extract.

    • Determine the total protein concentration of the extract.

  • Enzyme Reaction:

    • Prepare reaction mixtures in microtiter plates or microcentrifuge tubes on ice. Each reaction should contain assay buffer, a standardized amount of enzyme extract, and the desired final concentration of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).[2]

    • Add NaH¹⁴CO₃ (radiolabeled bicarbonate) to the mixture.

    • Initiate the reaction by adding acetyl-CoA (final concentration ~1 mM).[2]

  • Incubation and Termination:

    • Incubate the reactions at room temperature for 60 minutes.[2]

    • Stop the reaction by adding a strong acid, such as 5N HCl. This acidifies the solution and evaporates any unincorporated ¹⁴CO₂.[2]

  • Quantification:

    • Spot the reaction mixture onto a filter paper placed in a scintillation vial.

    • After drying overnight, add scintillation cocktail and measure the disintegrations per minute (DPMs) using a scintillation counter. The DPM value is proportional to the amount of acid-stable ¹⁴C-malonyl-CoA formed.[2]

  • Data Analysis:

    • Express the enzyme activity at each herbicide concentration as a percentage of the activity in the no-herbicide control.

    • Plot the results for both S and R biotypes. If the inhibition curves are similar, it indicates the absence of target-site resistance.[2]

Signaling Pathway Visualization

The diagram below illustrates the mechanism of action for this compound and how a target-site mutation confers resistance.

cluster_pathway This compound Mechanism of Action & Resistance cluster_S Susceptible Plant cluster_R Resistant Plant (TSR) herbicide_S This compound binding_S Herbicide Binds to ACCase herbicide_S->binding_S accase_S Wild-Type ACCase (Enzyme) accase_S->binding_S inhibition_S ACCase Inhibited binding_S->inhibition_S fattyacid_S Fatty Acid Synthesis Blocked inhibition_S->fattyacid_S death_S Plant Death fattyacid_S->death_S herbicide_R This compound binding_R Binding Prevented by Mutation herbicide_R->binding_R accase_R Mutated ACCase (Enzyme) accase_R->binding_R no_inhibition_R ACCase Remains Active binding_R->no_inhibition_R fattyacid_R Fatty Acid Synthesis Continues no_inhibition_R->fattyacid_R survival_R Plant Survives fattyacid_R->survival_R

Caption: Mechanism of this compound action and target-site resistance.

References

Optimizing Fenoxaprop-P-ethyl and safener combinations to reduce crop phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Fenoxaprop-P-ethyl and safener combinations to reduce crop phytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.

Q1: We are observing significant crop injury (e.g., chlorosis, stunting, necrosis) even with the recommended concentration of the safener. What could be the cause?

Possible Causes and Solutions:

  • Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures, nutrient deficiency) are often more susceptible to herbicide injury, and the efficacy of safeners can be reduced.[1]

    • Solution: Ensure optimal growing conditions for your experimental plants. If environmental stress is unavoidable, consider it a variable in your experimental design. Document all environmental parameters.

  • Incorrect Application Timing: The developmental stage of the crop can significantly influence its tolerance to herbicides and response to safeners.

    • Solution: Apply this compound and the safener at the crop growth stage recommended by the manufacturer or established in preliminary experiments. Applying later than recommended can lead to increased phytotoxicity.[2]

  • Crop Cultivar Susceptibility: Different cultivars of the same crop can exhibit varying levels of tolerance to this compound and responsiveness to safeners.[3]

    • Solution: If possible, screen several cultivars to identify those with better inherent tolerance or response to the chosen safener. If you are restricted to a specific cultivar, you may need to optimize the safener-to-herbicide ratio.

  • Improper Formulation or Tank Mixing: The chemical properties of the spray solution, including pH and the presence of other agrochemicals, can affect the activity of both the herbicide and the safener.

    • Solution: Ensure that the tank mix is prepared according to the manufacturer's instructions. Check the pH of the spray solution, as it can influence the stability and uptake of the active ingredients. Conduct a jar test to check for physical compatibility before large-scale application.

Q2: Our safener appears to be ineffective, with no significant difference in phytotoxicity between safener-treated and untreated plants.

Possible Causes and Solutions:

  • Safener Specificity: Safeners exhibit a high degree of specificity for both the herbicide and the crop species.[4] A safener that works for one crop-herbicide combination may not work for another.

    • Solution: Confirm that the chosen safener is recommended for use with this compound in your specific crop. For example, mefenpyr-diethyl and fenchlorazole-ethyl are commonly used with this compound in cereals.[5]

  • Suboptimal Safener Concentration: The concentration of the safener is critical for its efficacy. Too low a concentration may not provide adequate protection.

    • Solution: Conduct a dose-response experiment with varying concentrations of the safener to determine the optimal level for your experimental conditions.

  • Metabolic Resistance in Weeds: In some cases, the safener can also enhance the metabolism of the herbicide in the target weed, leading to reduced weed control and the appearance of safener ineffectiveness in protecting the crop.[6]

    • Solution: While this is more of a weed resistance issue, it's a factor to consider. Evaluate weed control efficacy in parallel with crop safety.

Q3: We are observing inconsistent results between replicates in our phytotoxicity assessments.

Possible Causes and Solutions:

  • Uneven Spray Application: Inconsistent application of the herbicide and safener can lead to variable phytotoxicity within the same treatment group.

    • Solution: Use calibrated spray equipment to ensure a uniform application. For small-scale experiments, a track sprayer can provide high precision.

  • Microenvironmental Variations: Differences in light, temperature, and soil moisture across experimental units can lead to varied plant responses.

    • Solution: Randomize the placement of your experimental units (pots or plots) and, if in a controlled environment, monitor and maintain uniform conditions.

  • Subjective Injury Assessment: Visual scoring of phytotoxicity can be subjective and vary between assessors.

    • Solution: Use a standardized rating scale and have the same person(s) conduct all assessments. Supplement visual ratings with quantitative measurements such as plant height, biomass, and chlorophyll content.

Frequently Asked Questions (FAQs)

What is the primary mechanism by which safeners protect crops from this compound injury?

Safeners primarily work by enhancing the crop's natural ability to metabolize the herbicide into non-toxic compounds. They achieve this by inducing the expression of genes encoding detoxification enzymes, most notably Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[7][8] These enzymes catalyze the conjugation of the herbicide molecule with endogenous substances like glutathione, rendering it inactive and more easily sequestered or degraded.[9]

How does this compound cause phytotoxicity in susceptible plants?

This compound is an aryloxyphenoxypropionate herbicide that inhibits the enzyme acetyl-CoA carboxylase (ACCase).[5][10] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By blocking ACCase, this compound disrupts lipid synthesis, leading to a cessation of growth, membrane damage, and ultimately, cell death in susceptible grass species.[5]

Can a safener reduce the efficacy of this compound on target weeds?

Ideally, safeners are selective and enhance herbicide metabolism only in the crop, not in the target weeds. However, there is a possibility that some weeds may also have their metabolism slightly enhanced by the safener, potentially leading to a minor reduction in herbicide efficacy.[11] It is important to conduct experiments that evaluate both crop safety and weed control.

What are the key visual symptoms of this compound phytotoxicity?

Common symptoms of this compound injury in susceptible crops include stunting, chlorosis (yellowing of leaves), and necrosis (tissue death), particularly at the growing points.[1] Symptoms typically appear within a few days to a week after application.

Are there alternatives to chemical safeners?

Research is ongoing into natural and biological safeners. Some plant extracts and microorganisms have shown potential to mitigate herbicide phytotoxicity. However, commercially available and widely used safeners are synthetic chemical compounds.

Data Presentation

Table 1: Effect of Mefenpyr-diethyl on this compound Phytotoxicity in Wheat Varieties

Wheat VarietyTreatmentVisual Injury at 7 DAT (%)Visual Injury at 14 DAT (%)
BRS 49 This compound (69 g/ha)15.025.0
This compound + Mefenpyr-diethyl (69 + 18.75 g/ha)0.00.0
CD 104 This compound (69 g/ha)20.030.0
This compound + Mefenpyr-diethyl (69 + 18.75 g/ha)0.00.0
CEP 24 This compound (69 g/ha)5.010.0
This compound + Mefenpyr-diethyl (69 + 18.75 g/ha)0.00.0
IAPAR 78 This compound (69 g/ha)7.512.5
This compound + Mefenpyr-diethyl (69 + 18.75 g/ha)0.00.0
Rubi This compound (69 g/ha)2.55.0
This compound + Mefenpyr-diethyl (69 + 18.75 g/ha)0.00.0

Data adapted from a study on the effect of mefenpyr-diethyl on this compound detoxification in different wheat varieties.[3]

Table 2: Impact of this compound and Mefenpyr-diethyl on Glutathione S-Transferase (GST) Activity and Lipid Content in Wheat (Variety CD 104)

TreatmentGST Activity (nmol CDNB conjugated/min/mg protein)Lipid Content (% of control)
Control 100 (baseline)100
This compound (69 g/ha) ~20028
This compound + Mefenpyr-diethyl (69 + 18.75 g/ha) ~15075
Mefenpyr-diethyl (18.75 g/ha) ~80110

Data interpreted from a study on mefenpyr-diethyl action in wheat. Note: GST activity showed an initial increase with the herbicide alone, but the safener combination led to a quicker recovery and higher lipid content, indicating reduced stress.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound Phytotoxicity and Safener Efficacy

  • Plant Material and Growth Conditions:

    • Grow crop seedlings (e.g., wheat, barley) in pots containing a standardized soil mix.

    • Maintain plants in a controlled environment (growth chamber or greenhouse) with defined temperature, light, and humidity conditions.

  • Herbicide and Safener Application:

    • Prepare stock solutions of this compound and the safener.

    • At the appropriate crop growth stage (e.g., 2-3 leaf stage), apply the treatments using a calibrated sprayer.

    • Treatments should include: an untreated control, this compound alone at various concentrations, the safener alone, and combinations of this compound and the safener at different ratios.

  • Phytotoxicity Assessment:

    • Visually assess crop injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = complete plant death).

    • Measure plant height and collect above-ground biomass (fresh and dry weight) at the end of the experiment.

    • Measure chlorophyll content using a chlorophyll meter or spectrophotometric analysis of leaf extracts.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the treatments on phytotoxicity parameters.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

  • Enzyme Extraction:

    • Harvest leaf tissue from treated and control plants at specified time points after treatment.

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and PVPP).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification:

    • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • GST Activity Measurement:

    • Prepare an assay mixture containing potassium phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.

    • Initiate the reaction by adding a known amount of the enzyme extract to the assay mixture.

    • Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.

  • Calculation of Activity:

    • Calculate the specific activity of GST as nmol of CDNB conjugated per minute per mg of protein.

Protocol 3: Lipid Peroxidation (Malondialdehyde - MDA) Assay

  • Sample Preparation:

    • Homogenize fresh plant tissue in trichloroacetic acid (TCA) solution.

    • Centrifuge the homogenate to pellet cell debris.

  • Reaction with Thiobarbituric Acid (TBA):

    • Mix the supernatant with a solution of TBA in TCA.

    • Incubate the mixture in a hot water bath (e.g., 95°C) for 30 minutes. This will form a pink-colored MDA-TBA adduct.

    • Cool the reaction mixture rapidly on ice.

  • Spectrophotometric Measurement:

    • Centrifuge the mixture to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).

  • Calculation of MDA Content:

    • Calculate the concentration of MDA using the Beer-Lambert law and an extinction coefficient of 155 mM⁻¹ cm⁻¹. Express the results as nmol of MDA per gram of fresh weight.

Mandatory Visualizations

Safener_Signaling_Pathway Safener Safener Receptor Cellular Receptor (Proposed) Safener->Receptor Binds to Herbicide This compound PlantCell Herbicide->PlantCell Herbicide_Metabolism Enhanced Herbicide Metabolism PlantCell->Herbicide_Metabolism Herbicide enters cell ACCase ACCase PlantCell->ACCase Herbicide reaches target Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Gene_Induction Induction of Detoxification Genes (GST, P450) Signaling_Cascade->Gene_Induction Leads to Detox_Enzymes Detoxification Enzymes (GST, P450) Gene_Induction->Detox_Enzymes Increases Synthesis of Detox_Enzymes->Herbicide_Metabolism Catalyzes Non_Toxic_Metabolites Non-toxic Metabolites Herbicide_Metabolism->Non_Toxic_Metabolites Produces Crop_Tolerance Crop Tolerance Non_Toxic_Metabolites->Crop_Tolerance Results in Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Inhibits Phytotoxicity Phytotoxicity Fatty_Acid_Synthesis->Phytotoxicity Disruption leads to

Caption: Proposed signaling pathway for herbicide safener action.

Experimental_Workflow Start Start: Crop Seedling Cultivation Treatment_Application Treatment Application (Herbicide +/- Safener) Start->Treatment_Application Data_Collection Data Collection Treatment_Application->Data_Collection Visual_Assessment Visual Phytotoxicity Assessment Data_Collection->Visual_Assessment Biometric_Measurements Biometric Measurements (Height, Biomass) Data_Collection->Biometric_Measurements Biochemical_Assays Biochemical Assays (GST, MDA, Chlorophyll) Data_Collection->Biochemical_Assays Data_Analysis Statistical Analysis Visual_Assessment->Data_Analysis Biometric_Measurements->Data_Analysis Biochemical_Assays->Data_Analysis Results Results Interpretation and Conclusion Data_Analysis->Results

Caption: General experimental workflow for evaluating safener efficacy.

Troubleshooting_Logic Problem Problem: High Crop Phytotoxicity with Safener Check_Environmental Check for Environmental Stressors (Drought, Temp) Problem->Check_Environmental Check_Application Verify Application Timing and Crop Stage Problem->Check_Application Check_Cultivar Assess Crop Cultivar Susceptibility Problem->Check_Cultivar Check_Formulation Review Formulation and Tank Mix Compatibility Problem->Check_Formulation Optimize_Conditions Solution: Optimize Growing Conditions Check_Environmental->Optimize_Conditions Adjust_Timing Solution: Adjust Application Timing Check_Application->Adjust_Timing Screen_Cultivars Solution: Screen Different Cultivars or Adjust Ratio Check_Cultivar->Screen_Cultivars Correct_Formulation Solution: Correct Formulation / Perform Jar Test Check_Formulation->Correct_Formulation

Caption: Logical workflow for troubleshooting high phytotoxicity.

References

Degradation kinetics of Fenoxaprop-P-ethyl under varying soil pH and moisture conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation kinetics of Fenoxaprop-P-ethyl in varying soil pH and moisture conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in soil?

A1: The primary degradation pathway of this compound in soil is the hydrolysis of the ethyl ester to its herbicidally active metabolite, fenoxaprop acid.[1][2] However, the degradation pathway is significantly influenced by soil pH. In acidic soils, cleavage of the benzoxazolyl-oxy-phenyl ether linkage can also occur, forming 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB).[3]

Q2: How does soil pH affect the degradation rate of this compound?

A2: Soil pH is a critical factor influencing the degradation rate and pathway of this compound. Generally, its degradation is more rapid in neutral to slightly alkaline soils compared to acidic soils. In acidic conditions (pH 4.5-5.6), the formation of fenoxaprop acid is lower compared to neutral soils (pH 6.8-6.9).[1] Acidic conditions can also lead to the formation of the alternative degradation product, CDHB, which is not observed in neutral soils.[1] The herbicide is relatively stable in neutral media, while its degradation increases with either decreasing or increasing pH from this point.[3]

Q3: What is the impact of soil moisture on the degradation of this compound?

A3: Higher soil moisture content generally accelerates the degradation of this compound.[4][5] Increased moisture facilitates microbial activity, which is a key driver of herbicide degradation.[4][6] Hydrolysis, a chemical process that breaks down the herbicide, is also dependent on the availability of water.[5] In general, warm and damp soil conditions speed up the breakdown of herbicides.[6]

Q4: What is the typical half-life of this compound in soil?

A4: this compound dissipates rapidly in soil, with reported half-lives typically ranging from 1.45 to 2.30 days under field conditions.[1][2] However, the half-life can be influenced by various factors, including soil type, pH, moisture, temperature, and microbial activity. One study reported a half-life of 9 days under aerobic and 30 days under anaerobic conditions.[7] Its primary metabolite, fenoxaprop acid, is more persistent, with a half-life that can exceed 30 days.[1][2]

Q5: What analytical methods are commonly used to quantify this compound and its metabolites in soil?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for the determination and quantification of this compound and its metabolites in soil samples.[1][2]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Inconsistent degradation rates between replicates - Non-homogenous soil samples.- Uneven application of this compound.- Variations in moisture content within incubation containers.- Contamination of samples.- Thoroughly mix and sieve soil before the experiment.- Use a precise application method to ensure uniform distribution of the herbicide.- Regularly check and adjust the moisture content of each replicate.- Use sterile equipment and proper handling techniques to avoid cross-contamination.
Slower than expected degradation - Low soil microbial activity.- Sub-optimal soil pH or moisture for microbial degradation.- Incorrect incubation temperature.- Use of sterilized soil where microbial degradation is the primary pathway.- Use fresh soil with a known microbial population.- Adjust soil pH and moisture to levels known to be optimal for the degradation of similar herbicides.- Ensure the incubator is calibrated and maintaining the target temperature.- If studying abiotic degradation, confirm the effectiveness of the sterilization method. For biotic studies, ensure the soil is not sterilized.
Formation of unexpected degradation products - Contamination of the herbicide standard or soil.- Alternative degradation pathways activated by specific soil conditions (e.g., extreme pH).- Interaction with other chemicals in the soil.- Verify the purity of the this compound standard.- Analyze control soil samples for interfering compounds.- Characterize the unexpected products using advanced analytical techniques (e.g., LC-MS/MS) to understand the degradation pathway under your specific experimental conditions.
Poor recovery of this compound during extraction - Inefficient extraction solvent.- Insufficient extraction time or agitation.- Strong adsorption of the herbicide to soil particles.- Test different extraction solvents or solvent mixtures.- Optimize the extraction time and agitation speed.- Consider using a more rigorous extraction method, such as pressurized liquid extraction or microwave-assisted extraction, for soils with high organic matter or clay content.

Data Presentation

Table 1: Effect of Soil pH on the Formation of Fenoxaprop Acid (FA) and CDHB from this compound after 20 hours

Soil pH% of Applied ¹⁴C Recovered as FA% of Applied ¹⁴C Recovered as CDHB
4.4 - 4.525%Levels are 4-fold greater than in pH 5.0-5.6 soils
5.0 - 5.630 - 40%Present
6.8 - 6.955%Not formed

Data synthesized from Zablotowicz et al. (2000).

Table 2: Half-life of this compound in Soil under Field Conditions

Application RateHalf-life (days)
Rate 11.45 - 2.30
Rate 21.45 - 2.30

Data from Tandon et al. (2019).[1]

Experimental Protocols

1. Soil Incubation Study for Degradation Kinetics

This protocol outlines a general procedure for studying the degradation of this compound in soil under controlled laboratory conditions.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from the desired field location.

    • Air-dry the soil to a consistent moisture level and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

    • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Experimental Setup:

    • Weigh a standardized amount of prepared soil (e.g., 50 g) into individual incubation containers (e.g., glass jars with Teflon-lined lids).

    • Fortify the soil samples with a known concentration of this compound dissolved in a suitable solvent. Ensure the solvent is allowed to evaporate before sealing the containers.

    • Adjust the soil moisture to the desired levels (e.g., 40%, 60%, 80% of water holding capacity) by adding deionized water.

    • Adjust the soil pH to the target levels using dilute acidic or basic solutions, allowing for an equilibration period before herbicide application.

    • Prepare control samples (without herbicide) for each soil condition.

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile or acetone) and extraction technique (e.g., shaking, sonication).

    • Analyze the extracts using HPLC-UV or a more sensitive method like LC-MS/MS to quantify the concentrations of the parent compound and its degradation products.

    • Calculate the half-life (DT₅₀) of this compound using first-order degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep 1. Soil Preparation cluster_setup 2. Experimental Setup cluster_analysis 3. Analysis cluster_results 4. Data Interpretation soil_collection Soil Collection sieving Sieving (2mm) soil_collection->sieving characterization Soil Characterization (pH, Moisture, etc.) sieving->characterization fortification Fortification with this compound characterization->fortification ph_adjustment pH Adjustment fortification->ph_adjustment moisture_adjustment Moisture Adjustment ph_adjustment->moisture_adjustment incubation Incubation (Controlled Temperature) moisture_adjustment->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc kinetics Degradation Kinetics Calculation (Half-life) hplc->kinetics

Caption: Experimental workflow for studying this compound degradation in soil.

Degradation_Factors cluster_conditions Soil Conditions cluster_processes Degradation Processes FPE This compound hydrolysis Chemical Hydrolysis FPE->hydrolysis microbial Microbial Degradation FPE->microbial pH Soil pH pH->hydrolysis pH->microbial moisture Soil Moisture moisture->hydrolysis moisture->microbial degradation_rate Degradation Rate hydrolysis->degradation_rate microbial->degradation_rate

Caption: Factors influencing the degradation rate of this compound in soil.

References

Technical Support Center: Investigating the Role of Isoxadifen-Ethyl in Fenoxaprop-P-Ethyl Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the role of the safener isoxadifen-ethyl in conferring resistance to the herbicide fenoxaprop-P-ethyl.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which isoxadifen-ethyl confers resistance to this compound?

A1: Isoxadifen-ethyl is a herbicide safener that protects plants from herbicide injury by enhancing the plant's own detoxification mechanisms.[1][2][3] It works by inducing the expression of genes encoding detoxification enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s).[4][5][6][7][8][9] These enzymes metabolize the active form of this compound into non-toxic compounds, thus conferring resistance.[5]

Q2: Can isoxadifen-ethyl induce resistance in weed species as well?

A2: Yes, while designed to protect crops, there is evidence that isoxadifen-ethyl can also induce or enhance herbicide resistance in certain weed biotypes.[5][10] This is a significant concern as it can lead to the evolution of herbicide-resistant weeds. The genes activated by safeners in crops are similar to those that cause metabolic resistance in weeds.[10][11]

Q3: What are the key enzyme families involved in isoxadifen-ethyl-mediated detoxification of this compound?

A3: The two main enzyme families are Glutathione S-transferases (GSTs) and Cytochrome P450s (CYP450s).[5][12] GSTs catalyze the conjugation of glutathione to the herbicide, making it more water-soluble and easier to sequester or transport.[7][13] CYP450s are involved in oxidation and hydroxylation reactions that detoxify the herbicide.[11][12][14][15]

Q4: Does the application of isoxadifen-ethyl always lead to complete resistance to this compound?

A4: The level of resistance conferred by isoxadifen-ethyl can vary depending on the plant species, the specific biotype, the dose of the safener and herbicide, and environmental conditions.[16] In some cases, it may only provide partial resistance or a reduction in injury rather than complete immunity.[17]

Troubleshooting Guides

Issue 1: Unexpectedly high mortality in both safener-treated and untreated plants exposed to this compound.

Possible Cause Troubleshooting Step
Incorrect herbicide concentration: The applied dose of this compound may be too high for the specific plant species or growth stage, overwhelming even the safener's protective effect.1. Verify calculations: Double-check all calculations for herbicide dilutions. 2. Dose-response curve: Conduct a preliminary experiment with a range of this compound concentrations to determine the appropriate lethal dose for your susceptible control.[17] 3. Growth stage: Ensure plants are treated at the recommended growth stage as susceptibility can vary with development.[18]
Environmental stress: Plants may be stressed due to factors like improper watering, temperature extremes, or poor lighting, making them more susceptible to herbicide injury.1. Optimize growth conditions: Ensure consistent and optimal environmental conditions (light, temperature, humidity, and water) in the greenhouse or growth chamber.[17] 2. Acclimatization: Allow plants to acclimatize to the experimental conditions for a few days before treatment.
Susceptible biotype: The plant population being tested may be highly susceptible to the herbicide, and the safener may not be effective enough at the tested concentration.1. Include a known resistant control: If available, include a known resistant biotype in your experiment for comparison. 2. Test different safener concentrations: Evaluate a range of isoxadifen-ethyl concentrations to determine the optimal dose for protection.

Issue 2: No significant difference in survival or injury between safener-treated and untreated plants.

Possible Cause Troubleshooting Step
Ineffective safener application: The safener may not have been properly absorbed by the plant.1. Application method: Review the application method. For foliar applications, ensure complete coverage and consider the use of a surfactant as recommended. For seed treatments, ensure uniform coating.[19][20] 2. Timing of application: The timing between safener and herbicide application can be critical. Investigate the optimal pre-treatment interval if applying them separately.[5]
Non-metabolic resistance mechanism: The resistance in the tested biotype might not be mediated by the detoxification pathways induced by isoxadifen-ethyl. It could be due to a target-site mutation in the ACCase enzyme.1. ACCase gene sequencing: Sequence the ACCase gene to check for known resistance-conferring mutations.[5][21] 2. Test other ACCase inhibitors: Evaluate the cross-resistance profile to other ACCase-inhibiting herbicides. Lack of cross-resistance may suggest a metabolic mechanism.[5]
Insufficient herbicide dose: The this compound concentration may be too low to cause significant injury even in the absence of the safener.1. Review dose-response: Re-evaluate your preliminary dose-response experiments to ensure you are using a discriminating dose that causes significant injury to susceptible plants.[17]

Issue 3: High variability in results within the same treatment group.

Possible Cause Troubleshooting Step
Genetic variability: The plant population may have a high degree of genetic heterogeneity in its response to both the herbicide and the safener.1. Increase sample size: Use a larger number of plants per treatment to account for natural variation.[18] 2. Use inbred lines: If possible, use genetically uniform plant lines to reduce variability.
Inconsistent application: Uneven application of the herbicide or safener can lead to variable responses.1. Calibrate equipment: Ensure that spray equipment is properly calibrated to deliver a uniform spray volume.[22] 2. Standardize technique: Use a consistent application technique for all plants. A precision bench sprayer is recommended for uniformity.[23]
Variable growth conditions: Inconsistent environmental conditions across the experimental setup can lead to different plant responses.1. Randomize plant placement: Randomize the placement of treatment groups within the growth facility to minimize the effects of micro-environmental variations. 2. Monitor conditions: Regularly monitor and record environmental conditions to ensure they remain consistent.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound with and without Isoxadifen-ethyl in a Susceptible Weed Population.

This compound (g a.i./ha)TreatmentPlant Survival (%)Biomass Reduction (%)
0Untreated Control1000
34.5This compound only5045
34.5This compound + Isoxadifen-ethyl9510
69This compound only1085
69This compound + Isoxadifen-ethyl7030
138This compound only0100
138This compound + Isoxadifen-ethyl2575

Table 2: Example of Enzyme Activity Data in Response to Isoxadifen-ethyl Treatment.

TreatmentGST Activity (nmol/min/mg protein)CYP450 Activity (pmol/min/mg protein)
Untreated Control15.2 ± 2.18.5 ± 1.5
Isoxadifen-ethyl (10 µM)45.8 ± 4.525.1 ± 3.2
This compound (50 g a.i./ha)18.1 ± 2.510.2 ± 1.8
Isoxadifen-ethyl + this compound52.3 ± 5.128.9 ± 3.8

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Herbicide Resistance

This protocol is adapted from established methods for assessing herbicide resistance at the whole-plant level.[17][18][23][24]

1. Seed Collection and Germination:

  • Collect mature seeds from at least 30 randomly selected plants from the suspected resistant and a known susceptible population.[18]
  • Store seeds in labeled paper bags in a cool, dry place.[18]
  • To break dormancy, seeds may require stratification or treatment with gibberellic acid, depending on the species.
  • Germinate seeds in petri dishes on moist filter paper or in trays with a suitable potting mix.[23]

2. Plant Growth:

  • Transplant uniform seedlings at the two- to three-leaf stage into individual pots filled with a standard potting medium.[23]
  • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the species.

3. Herbicide and Safener Application:

  • Prepare stock solutions of this compound and isoxadifen-ethyl. Commercial formulations are often used.[23]
  • For safener treatment, apply isoxadifen-ethyl at the desired concentration. This can be done as a pre-treatment before the herbicide or as a tank-mix with the herbicide.
  • Apply the herbicide treatments using a precision bench sprayer to ensure uniform coverage.[23] Include an untreated control for each population.
  • A typical experiment would include a susceptible and a resistant biotype, each with the following treatments: untreated control, this compound alone, and this compound + isoxadifen-ethyl. A range of herbicide doses should be used to generate a dose-response curve.

4. Data Collection and Analysis:

  • Assess plant survival and visual injury 14-21 days after treatment.[17] Plants are considered dead if they show no signs of new growth.[23]
  • Harvest the above-ground biomass and determine the fresh or dry weight.
  • Calculate the percentage of survival and biomass reduction relative to the untreated control.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA, probit or log-logistic models for dose-response curves).

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This protocol is a generalized method for determining GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).[25][26]

1. Plant Material and Treatment:

  • Grow plants as described in Protocol 1.
  • Treat plants with isoxadifen-ethyl, this compound, or a combination, alongside an untreated control.
  • Harvest leaf tissue at a specific time point after treatment (e.g., 24 or 48 hours).

2. Protein Extraction:

  • Homogenize the plant tissue in a cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing protease inhibitors).
  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
  • Collect the supernatant, which contains the crude protein extract.
  • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

3. Enzyme Assay:

  • Prepare a reaction mixture containing phosphate buffer, reduced glutathione (GSH), and the crude protein extract.
  • Initiate the reaction by adding CDNB.
  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This increase is due to the formation of the GSH-DNB conjugate.
  • The rate of reaction is proportional to the GST activity.

4. Calculation and Data Analysis:

  • Calculate the specific activity of GST using the molar extinction coefficient of the GSH-DNB conjugate (9.6 mM⁻¹ cm⁻¹).[25]
  • Express the results as nmol of CDNB conjugated per minute per milligram of protein.
  • Compare the GST activity across the different treatment groups using statistical analysis.

Protocol 3: Cytochrome P450 (CYP450) Activity Assay (General Oxidase)

This protocol outlines a general method for estimating total CYP450 activity based on the heme peroxidase activity.[26][27]

1. Plant Material and Protein Extraction:

  • Follow the same steps for plant growth, treatment, and protein extraction as described in Protocol 2.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the crude protein extract and 3,3’,5,5’-tetramethylbenzidine (TMBZ) in a suitable buffer.
  • Add hydrogen peroxide to initiate the reaction.
  • Monitor the development of a colored product by measuring the absorbance at a specific wavelength (e.g., 650 nm) over time.
  • The rate of color development is proportional to the peroxidase activity, which is used as an indicator of general oxidase and CYP450 levels.

3. Calculation and Data Analysis:

  • Calculate the enzyme activity based on the rate of change in absorbance.
  • Express the results in appropriate units (e.g., nmol/min/mg protein).
  • Statistically compare the CYP450 activity between the different treatment groups.

Visualizations

Fenoxaprop_Detoxification_Pathway cluster_herbicide Herbicide Action cluster_safener Safener-Induced Detoxification This compound This compound Fenoxaprop (active form) Fenoxaprop (active form) This compound->Fenoxaprop (active form) Inhibition Inhibition Fenoxaprop (active form)->Inhibition GSTs GSTs Fenoxaprop (active form)->GSTs Metabolized by CYP450s CYP450s Fenoxaprop (active form)->CYP450s Metabolized by ACCase ACCase Fatty Acid Synthesis Fatty Acid Synthesis ACCase->Fatty Acid Synthesis Catalyzes Inhibition->ACCase Isoxadifen-ethyl Isoxadifen-ethyl Gene Induction Gene Induction Isoxadifen-ethyl->Gene Induction Gene Induction->GSTs Gene Induction->CYP450s Detoxified Fenoxaprop Detoxified Fenoxaprop GSTs->Detoxified Fenoxaprop CYP450s->Detoxified Fenoxaprop

Caption: Isoxadifen-ethyl induced detoxification pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Collection Seed Collection (Susceptible & Resistant) Germination Seed Germination Seed_Collection->Germination Plant_Growth Plant Growth to 2-3 Leaf Stage Germination->Plant_Growth Treatment_Groups Treatment Groups: - Control - Herbicide only - Herbicide + Safener Plant_Growth->Treatment_Groups Application Spray Application Treatment_Groups->Application Incubation Incubation (14-21 days) Application->Incubation Data_Collection Data Collection: - Survival % - Biomass Reduction % Incubation->Data_Collection Enzyme_Assays Enzyme Assays: - GST Activity - CYP450 Activity Incubation->Enzyme_Assays Molecular_Analysis Molecular Analysis: - Gene Expression (optional) - ACCase Sequencing (optional) Incubation->Molecular_Analysis Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Enzyme_Assays->Statistical_Analysis Molecular_Analysis->Statistical_Analysis

Caption: General workflow for investigating herbicide resistance and safener effects.

References

Photodegradation of Fenoxaprop-P-ethyl and the formation of toxic byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of Fenoxaprop-P-ethyl and the formation of its toxic byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work on the photodegradation of this compound.

Question Answer
Why am I observing inconsistent or slow degradation rates of this compound in my experiments? Several factors can influence the photodegradation rate: * Light Source: Ensure your light source's spectral output is appropriate for inducing photodegradation. Studies have used solar irradiation or lamps emitting wavelengths greater than 290 nm.[1][2] * pH of the Medium: this compound is more stable in neutral media. Degradation is more rapid in acidic or basic conditions due to hydrolysis, which can be a competing pathway.[3][4] * Photosensitizers: The presence of photosensitizers like acetone can significantly enhance the rate of photolysis.[1][2] Consider if such substances are present, even as contaminants. * Matrix Effects: The composition of your aqueous medium (e.g., presence of organic matter, ions) can affect the degradation rate.[3]
I am having difficulty identifying the photodegradation byproducts. What are the expected products and how can I confirm their identity? The primary photodegradation byproducts of this compound include: * 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP)[1] * Hydroquinone[1] * Fenoxaprop-p (FA)[2] * Ethyl 2-(4-hydroxyphenoxy) propanoate (EHPP)[5][6] * 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB)[5][6] To confirm their identity, use analytical techniques such as LC-MS/MS or GC-MS to obtain mass spectra of the unknown peaks and compare them with reference standards or literature data.[7][8] High-resolution mass spectrometry can aid in determining the elemental composition.
My toxicity assays show higher toxicity after photodegradation, which was unexpected. Is this a known phenomenon? Yes, it is known that some photodegradation byproducts of this compound are more toxic than the parent compound.[1][2] Specifically, 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) and hydroquinone have been shown to be more toxic to Daphnia magna.[1][2] It is crucial to assess the ecotoxicological effects of the transformation products for a comprehensive risk assessment.[1]
What is the difference between photodegradation and hydrolysis products of this compound? While some products can be formed through both pathways, the mechanisms and primary products can differ. * Photodegradation involves the breakdown of the molecule by light energy and can lead to rearrangement, de-esterification, dechlorination, and cleavage of ether linkages.[1][2] * Hydrolysis is the chemical breakdown by reaction with water, which is strongly influenced by pH.[4][5] In acidic conditions, hydrolysis primarily yields EHPP and CDHB, while in basic conditions, it mainly forms Fenoxaprop-p (FA).[4][5][6]

Frequently Asked Questions (FAQs)

Question Answer
What are the main toxic byproducts formed during the photodegradation of this compound? The main toxic byproducts identified are 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) and hydroquinone.[1] These have shown higher toxicity to aquatic organisms like Daphnia magna compared to the parent this compound.[1][2]
Which analytical methods are most suitable for quantifying this compound and its byproducts? High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is commonly used for the analysis of this compound and its metabolites.[3][9] Gas chromatography with a mass spectrometer detector (GC-MS) can also be employed for the parent compound.[7][10]
How does pH affect the degradation of this compound? pH has a significant impact on the degradation of this compound, primarily through hydrolysis. The herbicide is relatively stable in neutral conditions. In acidic solutions (pH 4-5), the ether linkage tends to cleave, forming EHPP and CDHB.[4][5][6] In basic solutions (pH 8-10), the ester bond is broken, leading to the formation of Fenoxaprop-p (FA).[4][5][6]
Are there any byproducts that are more persistent than this compound? Yes, one of the main transformation products, 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP), has been found to be resistant to photodegradation under irradiation at wavelengths greater than 290 nm.[1] Its photolysis rate is significantly slower than that of the parent compound.[1]
What is the half-life of this compound under photolytic conditions? The photolytic half-life of this compound can vary depending on the conditions. In one study, the half-life in neutral water under sunlight was calculated to be around 20 days, while in basic water (pH 9), it was 2.0 days.[3] In field water, a combination of microbial and photochemical reactions resulted in a much shorter half-life of 29.2 hours.[3] In soil, the dissipation is rapid, with reported half-lives of less than 4 hours in water and residues falling below detectable levels in soil within 6 days under field conditions.[3][11]

Data Presentation

Table 1: Toxicity of this compound and its Degradation Products to Daphnia magna

Compound48h EC50 (mg/L)48h EC50 (µmol/L)Reference(s)
This compound (FE)4.2 - 6.914.3[1][5]
4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP)1.49 - 1.64-[1]
Hydroquinone0.25 - 0.28-[1]
Fenoxaprop-p (FA)-43.8[4][5][6]
6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB)-49.8[4][5][6]
Ethyl 2-(4-hydroxyphenoxy) propanoate (EHPP)-333.1[4][5][6]

Table 2: Photodegradation Half-life (DT50) of this compound in Aqueous Media

MediumpHHalf-lifeReference(s)
Milli-Q Water-16.8 days[3]
Acidic Water5.017.6 days[3]
Neutral Water7.020.0 days[3]
Basic Water9.02.0 days[3]
Sterile, Distilled Water-19 - 269 hours[3]
Field Water-29.2 hours[3]

Experimental Protocols

Methodology for a Typical Photodegradation Study of this compound in an Aqueous Solution

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent such as acetonitrile or methanol.

  • Preparation of Test Solutions:

    • Spike the stock solution into the desired aqueous medium (e.g., Milli-Q water, buffered solution at a specific pH) to achieve the target concentration (e.g., 1.0 µg/mL).[3]

    • Prepare control samples that will be kept in the dark to assess hydrolysis and other non-photolytic degradation.[3]

  • Irradiation:

    • Place the test solutions in quartz tubes or borosilicate glass vessels to allow for UV light penetration.

    • Expose the samples to a light source that simulates solar radiation, such as a xenon lamp or natural sunlight.[1][12]

    • The temperature of the samples should be controlled throughout the experiment.

  • Sampling:

    • Collect aliquots of the test and control solutions at predetermined time intervals.

  • Sample Preparation for Analysis:

    • If necessary, perform a cleanup and concentration step. Solid-phase extraction (SPE) is a common method.

    • Reconstitute the extracted sample in a suitable solvent for analysis.

  • Analytical Determination:

    • Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[3][8]

    • Develop a calibration curve using standards of this compound and its expected byproducts to quantify their concentrations.

    • The limit of detection (LOD) and limit of quantification (LOQ) of the method should be determined. A typical LOQ is around 0.01 mg/kg.[7][10]

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation kinetics, which often follows first-order kinetics.[3][4]

    • Calculate the photodegradation half-life (DT50).

    • Identify and quantify the formation of degradation byproducts over time.

Visualizations

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Spike into Aqueous Medium (e.g., buffered water) A->B C Prepare Dark Controls B->C D Expose Samples to Simulated Sunlight (e.g., Xenon Lamp) B->D E Collect Aliquots at Time Intervals D->E F Sample Cleanup (e.g., Solid-Phase Extraction) E->F G Analyze by LC-MS/MS or HPLC-UV F->G H Quantify Parent and Byproducts G->H I Calculate Degradation Kinetics and Half-life (DT50) H->I

Caption: Experimental workflow for a photodegradation study.

G cluster_photo Photodegradation cluster_hydrolysis Hydrolysis FPE This compound (FE) CBOP 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) (More Toxic, Photoresistant) FPE->CBOP λ > 290 nm HQ Hydroquinone (More Toxic) FPE->HQ λ > 290 nm Other Other Products (Dechlorination, Rearrangement) FPE->Other λ > 290 nm FA Fenoxaprop-p (FA) (Less Toxic) FPE->FA Basic pH EHPP Ethyl 2-(4-hydroxyphenoxy) propanoate (EHPP) (Less Toxic) FPE->EHPP Acidic/Neutral pH CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) (Less Toxic) FPE->CDHB Acidic/Neutral pH

Caption: Degradation pathways of this compound.

References

Technical Support Center: Overcoming Metabolic Resistance to Fenoxaprop-P-ethyl in Alopecurus myosuroides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating metabolic resistance to Fenoxaprop-P-ethyl in Alopecurus myosuroides (black-grass).

Troubleshooting Guides

This section addresses common issues encountered during experimental procedures.

IssuePossible Cause(s)Suggested Solution(s)
High variability in dose-response assays 1. Genetic variability within biotypes. 2. Inconsistent seedling growth stage. 3. Uneven herbicide application. 4. Environmental fluctuations in the growth chamber/greenhouse.1. Use seed from a well-characterized, homozygous population if possible. Increase the number of replicates. 2. Synchronize germination and select seedlings at a uniform growth stage (e.g., 2-3 leaves) for treatment. 3. Ensure the sprayer is properly calibrated and provides a uniform spray pattern. 4. Monitor and maintain consistent light, temperature, and humidity levels.
Control plants show phytotoxicity 1. Contamination of soil or water. 2. Herbicide drift from adjacent experiments. 3. Over-application of surfactant or other adjuvants.1. Use fresh, clean soil and water for each experiment. 2. Physically separate experiments with different herbicides or conduct them at different times. 3. Prepare fresh spray solutions and accurately measure all components.
No difference in mortality between suspected resistant and susceptible biotypes 1. The suspected resistant biotype may have a different resistance mechanism (e.g., target-site resistance). 2. The herbicide rate used was too high, overcoming the metabolic resistance. 3. The susceptible population has developed some level of resistance.1. Sequence the ACCase gene to check for known resistance-conferring mutations. 2. Conduct a dose-response assay with a wider range of concentrations to determine the ED50 values. 3. Use a confirmed susceptible standard biotype for comparison.
Inconsistent enzyme assay results 1. Improper protein extraction leading to denaturation. 2. Sub-optimal assay conditions (pH, temperature, substrate concentration). 3. Degradation of enzymes during storage.1. Perform protein extraction at 4°C and use appropriate protease inhibitors. 2. Optimize assay conditions for A. myosuroides enzymes. 3. Aliquot protein extracts and store them at -80°C. Avoid repeated freeze-thaw cycles.
Difficulty in detecting metabolites in metabolism studies 1. Low rate of metabolism in the biotype. 2. Insufficient incubation time. 3. Inefficient extraction of metabolites. 4. Degradation of metabolites during extraction or analysis.1. Increase the amount of plant tissue used. 2. Perform a time-course experiment to determine the optimal incubation period. 3. Use a suitable solvent system for extraction and consider solid-phase extraction for cleanup. 4. Work quickly and at low temperatures during extraction. Analyze samples promptly.

Frequently Asked Questions (FAQs)

1. What is metabolic resistance to this compound in Alopecurus myosuroides?

Metabolic resistance is a type of non-target-site resistance (NTSR) where the weed biotype can detoxify the herbicide before it reaches its target site, the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] This is often achieved through the enhanced activity of detoxification enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[1][2][3]

2. How can I determine if my A. myosuroides population has metabolic resistance?

A key indicator is cross-resistance to herbicides with different modes of action.[4] To confirm metabolic resistance, you can conduct whole-plant dose-response assays with and without the use of synergists that inhibit detoxification enzymes. For example, malathion or piperonyl butoxide (PBO) can inhibit CYPs, while 4-chloro-7-nitrobenzofurazan (NBD-Cl) can inhibit GSTs. A significant increase in herbicide efficacy in the presence of a synergist suggests metabolic resistance.

3. What are the primary metabolic pathways involved in this compound detoxification?

The primary metabolic pathways involve the cleavage of the ethyl ester to form the active acid, followed by hydroxylation and/or conjugation with glutathione. Enhanced metabolism in resistant biotypes is often associated with increased rates of these detoxification steps.

4. Can target-site resistance and metabolic resistance coexist in the same plant?

Yes, it is possible for a single A. myosuroides plant to possess both target-site mutations in the ACCase gene and enhanced metabolic capabilities.[5] This can lead to very high levels of resistance that are difficult to manage.

5. What are some strategies to overcome metabolic resistance in the field?

Integrated weed management (IWM) is crucial. Strategies include:

  • Rotating herbicides with different modes of action.

  • Using herbicide mixtures or sequences.

  • Employing cultural control methods such as delayed drilling, crop rotation, and increased seeding rates to reduce the weed seed bank.[4]

  • Using pre-emergence herbicides to control black-grass before it becomes established.

Quantitative Data Summary

Table 1: Dose-Response Data for this compound in Susceptible and Resistant Alopecurus myosuroides Biotypes

BiotypeED50 (g ai ha⁻¹)Resistance Factor (RF)Reference
Susceptible (S)20-[6]
Resistant (R)24912.5[6]
NTSR1-76[7]
NTSR2-2[7]

ED50: The effective dose of herbicide that causes a 50% reduction in plant growth. Resistance Factor (RF) = ED50 of resistant population / ED50 of susceptible population.

Experimental Protocols

Whole-Plant Dose-Response Assay

Objective: To determine the level of resistance to this compound in different A. myosuroides biotypes.

Methodology:

  • Plant Growth:

    • Sow seeds of susceptible and putative resistant biotypes in pots containing a standard potting mix.

    • Grow plants in a controlled environment (e.g., 20/15°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed.

  • Herbicide Application:

    • At the 2-3 leaf stage, treat the plants with a range of this compound doses (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended field rate).

    • Use a laboratory track sprayer calibrated to deliver a consistent volume.

    • Include a susceptible and a known resistant biotype as controls.

  • Assessment:

    • After 21 days, visually assess the percentage of control for each plant (0% = no effect, 100% = complete death).

    • Harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis:

    • Analyze the data using a log-logistic dose-response model to calculate the ED50 value for each biotype.

    • Calculate the resistance factor (RF) by dividing the ED50 of the resistant biotype by the ED50 of the susceptible biotype.

Excised Leaf Assay for Herbicide Metabolism

Objective: To measure the rate of this compound metabolism in excised leaves of A. myosuroides.

Methodology:

  • Plant Material:

    • Grow susceptible and resistant plants to the 3-4 leaf stage.

    • Excise the youngest fully expanded leaf from each plant.

  • Incubation:

    • Place the excised leaves in a petri dish containing a buffered solution.

    • Add radiolabeled (e.g., ¹⁴C) this compound to the solution.

    • Incubate for different time points (e.g., 0, 2, 4, 8, 24 hours) under controlled light and temperature.[8]

  • Extraction:

    • At each time point, remove the leaves and rinse them to remove unabsorbed herbicide.

    • Homogenize the leaves in a suitable solvent (e.g., acetonitrile/water) to extract the herbicide and its metabolites.

  • Analysis:

    • Separate the parent herbicide and its metabolites using High-Performance Liquid Chromatography (HPLC).[9]

    • Quantify the amount of radioactivity in each fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of parent herbicide remaining at each time point to determine the rate of metabolism.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the GST activity in protein extracts from A. myosuroides.

Methodology:

  • Protein Extraction:

    • Harvest fresh leaf tissue from susceptible and resistant plants.

    • Grind the tissue in liquid nitrogen and extract the protein in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing protease inhibitors.

    • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude protein extract.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a buffer, reduced glutathione (GSH), and a substrate such as 1-chloro-2,4-dinitrobenzene (CDNB).

    • Add a known amount of protein extract to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This indicates the formation of the glutathione-CDNB conjugate.

  • Data Analysis:

    • Calculate the specific activity of GST (e.g., in nmol/min/mg protein) using the molar extinction coefficient of the product.

    • Compare the GST activity between susceptible and resistant biotypes.

Visualizations

Fenoxaprop_Metabolism_Pathway Fenoxaprop_P_ethyl This compound Fenoxaprop_acid Fenoxaprop acid (active form) Fenoxaprop_P_ethyl->Fenoxaprop_acid Esterase Hydroxylated_metabolite Hydroxylated metabolite Fenoxaprop_acid->Hydroxylated_metabolite Cytochrome P450s Glutathione_conjugate Glutathione conjugate (detoxified) Hydroxylated_metabolite->Glutathione_conjugate Glutathione S-transferases (GSTs) Further_degradation Further degradation Glutathione_conjugate->Further_degradation

Caption: Metabolic pathway of this compound in Alopecurus myosuroides.

Experimental_Workflow Start Suspected Resistant A. myosuroides Population Dose_Response Whole-Plant Dose-Response Assay Start->Dose_Response Synergist_Assay Dose-Response with Synergists (PBO, NBD-Cl) Dose_Response->Synergist_Assay Resistance Confirmed Metabolism_Study Radiolabeled Herbicide Metabolism Study (Excised Leaf) Synergist_Assay->Metabolism_Study Metabolic Resistance Indicated Enzyme_Assay Enzyme Activity Assays (GST, CYP) Metabolism_Study->Enzyme_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Enzyme_Assay->Gene_Expression Conclusion Confirmation of Metabolic Resistance Mechanism Gene_Expression->Conclusion

Caption: Workflow for investigating metabolic resistance to this compound.

References

Stability of Fenoxaprop-P-ethyl in different formulation and solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information and troubleshooting guidance on the stability of Fenoxaprop-P-ethyl in various formulation and solvent systems. Whether you are conducting analytical method development, formulation studies, or degradation kinetics experiments, this resource is designed to address common challenges and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in an aqueous solution. This compound is susceptible to hydrolysis, especially under alkaline and strongly acidic conditions.[1][2]Maintain the pH of the aqueous solution in the neutral range (pH 6-7) where it is most stable.[2] Use buffered solutions to ensure pH control.
Inconsistent results in stability studies of formulated products. The type of formulation (e.g., Emulsifiable Concentrate vs. Emulsion in Water) and the co-formulants can significantly impact stability. Some herbicides, when mixed with this compound, can cause chemical instability.[3]When possible, use formulations with known stabilizers, such as triethanolamine, especially in mixed herbicide formulations.[3] Refer to the manufacturer's specifications for the recommended storage conditions and compatible mixing partners.
Formation of unknown peaks during HPLC analysis of stability samples. These are likely degradation products resulting from hydrolysis or photolysis. Key degradation products include fenoxaprop acid, 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[1][2]Refer to the degradation pathway diagram to identify potential degradants. Use a stability-indicating analytical method capable of separating the parent compound from its degradation products. Mass spectrometry (MS) coupled with liquid chromatography can aid in the identification of unknown peaks.
Low recovery of this compound from soil or plant matrices. This compound can degrade rapidly in soil, with reported half-lives as short as 1.45 to 2.30 days.[4] Extraction efficiency may also be a factor.For soil and plant matrix studies, perform extractions promptly after sampling. Optimize extraction solvents and techniques. A mixture of acetonitrile and water is commonly used for extraction from soil.[5]
Precipitation or phase separation in liquid formulations upon storage. This can be due to temperature fluctuations or inherent instability of the formulation.Store formulations according to the manufacturer's instructions. For Emulsifiable Concentrates (EC) and Emulsions in Water (EW), perform emulsion stability tests after storage at elevated and low temperatures to ensure physical stability.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and photolysis.[7]

  • Hydrolysis: The rate and products of hydrolysis are highly dependent on pH.

    • Under acidic conditions (pH 4-5), the ether linkage is cleaved to form 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[2]

    • Under alkaline conditions (pH 8-10), the ester bond is hydrolyzed to form fenoxaprop acid.[2]

    • In neutral conditions (pH 6-7), both degradation pathways can occur.[2]

  • Photodegradation: Exposure to sunlight can lead to the breakdown of this compound through various reactions including rearrangement, de-esterification, dechlorination, and photohydrolysis.[8][9] Acetone has been shown to enhance the rate of photolysis.[8][9]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is most stable in neutral aqueous solutions (pH 6-7).[2] Its degradation rate increases significantly in both acidic and alkaline conditions.[2]

Q3: What are the common formulation types for this compound and do they differ in stability?

A3: Common formulations include Emulsifiable Concentrates (EC) and Emulsions, oil in water (EW).[6] While specific comparative stability data is limited, the stability of a formulation is influenced by the active ingredient, solvents, and co-formulants. EC formulations, where the active ingredient is dissolved in an organic solvent, may offer better protection against hydrolysis compared to EW formulations where it is emulsified in water. However, the choice of emulsifiers and other adjuvants in EW formulations is critical for maintaining stability. The FAO specifies that after accelerated storage at 54°C for 14 days, the active ingredient content should not be less than 95% of the initial content for both EC and EW formulations.[6][10]

Q4: Are there any known stabilizers for this compound formulations?

A4: Yes, for formulations containing this compound in combination with other herbicides, particularly weak acid herbicides, an amine-containing buffer system can be used to improve stability. Triethanolamine has been shown to be effective in stabilizing such mixtures.[3]

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for stability testing.[11][12] A stability-indicating HPLC method should be able to separate this compound from its known degradation products. For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[5]

Data Presentation

Table 1: Hydrolytic Half-life of this compound in Aqueous Solutions at 25°C

pHHalf-life (days)Primary Degradation ProductsReference
5.017.66-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP)[7]
7.0~20Fenoxaprop acid, CDHB, EHPP[7]
9.02.0Fenoxaprop acid[7]

Table 2: Stability of this compound in a Mixed Herbicide Formulation with and without a Stabilizer

Accelerated stability study at 50°C for 4 weeks.

FormulationActive IngredientPercent ChangeReference
UnstabilizedThis compound-15.2%[3]
Stabilized with TriethanolamineThis compound-3.8%[3]

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for a stability-indicating HPLC method. Method optimization and validation are crucial for specific formulations and matrices.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient elution is often employed for optimal separation of the parent compound and its degradation products. A common mobile phase consists of a mixture of acetonitrile and water (with a pH modifier like phosphoric or formic acid).[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: UV detection at approximately 280 nm.[11]

  • Sample Preparation: Samples from stability studies should be diluted with a suitable solvent (e.g., acetonitrile) to an appropriate concentration within the linear range of the method.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of a this compound standard should be performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). The method must demonstrate the ability to separate the intact drug from all resulting degradation products.[12]

2. Accelerated Storage Stability Testing of Formulations

This protocol is based on the CIPAC MT 46.3 method for accelerated storage stability.[14]

  • Objective: To assess the chemical and physical stability of a this compound formulation under elevated temperature conditions.

  • Apparatus: A calibrated oven capable of maintaining a constant temperature of 54 ± 2°C.

  • Procedure:

    • Place the formulated product in its commercial packaging.

    • Store the samples in the oven at 54 ± 2°C for 14 days.

    • Before and after storage, analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC).

    • Visually inspect the formulation for any physical changes such as phase separation, crystallization, or sedimentation.

    • For liquid formulations, perform emulsion stability tests.

  • Acceptance Criteria: The active ingredient content after storage should not be lower than 95% of the initial content.[6] The formulation should also maintain its physical properties.

Visualizations

Fenoxaprop_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis FPE This compound FA Fenoxaprop Acid FPE->FA Alkaline/Neutral pH (Ester Bond Cleavage) CDHB 6-chloro-2,3-dihydro- benzoxazol-2-one (CDHB) FPE->CDHB Acidic/Neutral pH (Ether Linkage Cleavage) EHPP ethyl 2-(4-hydroxyphenoxy)- propanoate (EHPP) FPE->EHPP Acidic/Neutral pH (Ether Linkage Cleavage) Photo_Products Various Photoproducts (e.g., CBOP, Hydroquinone) FPE->Photo_Products Sunlight/UV (Multiple Reactions)

Caption: Degradation pathways of this compound.

Stability_Testing_Workflow start Start: Stability Study Design formulation Select Formulation and Solvent System start->formulation storage Store Samples under Controlled Conditions (e.g., Accelerated, Long-term) formulation->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) sampling->analysis data Collect and Analyze Data (Assay, Degradants, Physical Properties) analysis->data report Generate Stability Report data->report end End: Determine Shelf-life and Storage Conditions report->end

Caption: General workflow for a this compound stability study.

References

Fenoxaprop-P-ethyl degradation influenced by microbial activity and biochar amendment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fenoxaprop-P-ethyl Degradation Studies

Welcome to the technical support center for researchers investigating the degradation of this compound, with a focus on the influence of microbial activity and biochar amendments. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation in soil important? A1: this compound is a selective, post-emergence herbicide from the aryloxyphenoxypropionate family, used to control annual and perennial grasses in various crops.[1][2][3] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in targeted weeds.[4][5] Studying its degradation is crucial to understand its persistence in the environment, potential for groundwater contamination, and impact on non-target organisms.

Q2: What is the primary degradation product of this compound in soil? A2: The primary degradation pathway in soil is the rapid hydrolysis (de-esterification) of the ethyl ester bond to form its herbicidally active metabolite, fenoxaprop acid.[5][6][7] This process can be influenced by both chemical and microbial activities.

Q3: How does microbial activity influence the degradation of this compound? A3: Microorganisms play a significant role in the degradation of this compound and its metabolites.[4][5][8] Certain bacteria, such as those from the genus Alcaligenes, can utilize the herbicide as a carbon source, breaking it down into smaller, less harmful compounds.[8][9] The rate of microbial degradation is influenced by soil type, pH, temperature, and moisture content.[4]

Q4: What is the role of biochar in this compound degradation? A4: Biochar, a carbon-rich material, can significantly alter herbicide behavior in soil. It can adsorb this compound and its metabolites, which can either protect them from microbial degradation or, conversely, create a favorable habitat for degrading microbes.[10][11][12] Some studies show that biochar amendments can enhance the degradation of the more persistent fenoxaprop acid, effectively reducing its half-life in the soil.[13][14] The properties of the biochar (e.g., pyrolysis temperature, source material) are critical to its effect.[15]

Q5: What is the typical half-life of this compound in soil? A5: this compound dissipates very rapidly in soil, typically with a half-life ranging from less than one day to approximately 2.3 days.[5][6][13][14][16] However, its primary metabolite, fenoxaprop acid, is more persistent, with reported half-lives that can exceed 30 days in control soils.[6][16]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no degradation of this compound observed. 1. Sterile conditions: Autoclaving may have been too effective, eliminating all microbial activity. 2. Incorrect pH: Soil or buffer pH may be outside the optimal range for microbial esterase activity (typically pH 6.8-8.6).[7] 3. Analytical error: Inefficient extraction or issues with HPLC analysis.1. For microbial studies, ensure a viable microbial population is present. Use a non-sterile soil control. 2. Measure and adjust the pH of your soil slurry or microcosm to a near-neutral level. 3. Verify your extraction efficiency with a spike-and-recovery test. Check HPLC column, mobile phase, and detector settings.
High variability in replicate samples. 1. Non-homogenous spiking: The herbicide was not evenly distributed in the soil samples. 2. Inconsistent incubation conditions: Variations in temperature or moisture across replicates. 3. Inconsistent extraction: The extraction procedure was not performed uniformly for all samples.1. Ensure thorough mixing of the herbicide stock solution into the soil. A slurry-phase spiking followed by gentle drying can improve homogeneity. 2. Use a temperature-controlled incubator and ensure soil moisture is maintained consistently (e.g., by weight). 3. Standardize the extraction protocol: use consistent solvent volumes, shaking times, and centrifugation speeds.
Very rapid disappearance of this compound (within hours). 1. Abiotic hydrolysis: The soil or medium is acidic (pH < 5), causing rapid chemical hydrolysis of the ether linkage, a different pathway than the desired de-esterification.[7][17] 2. Strong adsorption: In biochar-amended soils, the compound may be strongly adsorbed and not fully recovered by the extraction solvent.[10][15]1. Monitor the pH of your experimental system. If studying microbial degradation, maintain a pH between 6 and 8. 2. Test different extraction solvents or use a more rigorous extraction method (e.g., Microwave-Assisted Solvent Extraction) to improve recovery from high-sorbent matrices.[1][18]
Peak tailing or poor separation in HPLC analysis. 1. Column degradation: The HPLC column performance has deteriorated. 2. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for the analytes. 3. Matrix interference: Co-extractives from the soil or biochar are interfering with the chromatography.1. Flush the column, reverse it, or replace it if necessary. Use a guard column to extend its life. 2. Adjust the mobile phase composition (e.g., acetonitrile/methanol/water ratio) or pH.[1][18] 3. Improve the sample clean-up step. Consider using Solid Phase Extraction (SPE) cartridges to remove interfering compounds.

Quantitative Data Summary

The following tables summarize the impact of microbial activity and biochar amendment on the degradation of this compound and its primary metabolite, fenoxaprop acid.

Table 1: Effect of Biochar on Herbicide Half-Life (DT₅₀) in Soil

CompoundSoil ConditionHalf-Life (DT₅₀) in DaysReference
This compoundControl Soil (No Biochar)< 2[13][14]
This compound5% Biochar-Amended Soil< 2[13][14]
Fenoxaprop (acid)Control Soil (No Biochar)56.9[13][14]
Fenoxaprop (acid)5% Biochar-Amended Soil1.5[13][14]

This data highlights that while the parent compound degrades rapidly regardless of the amendment, biochar dramatically accelerates the degradation of the more persistent and herbicidally active fenoxaprop acid metabolite.

Table 2: Degradation Percentage by Isolated Bacteria

Bacterial StrainInitial FPE Conc. (ppm)Degradation (%)Time (days)Reference
Alcaligenes sp. H10045.85[8][9]
Alcaligenes sp. H5066.05[8][9]
Alcaligenes sp. H2569.55[8][9]

This demonstrates the capability of specific microbial strains to degrade this compound, with efficiency being concentration-dependent.

Visualizations

G cluster_setup Experimental Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Soil Soil Sample (Characterized) Mix Homogenize Soil +/- Biochar Soil->Mix Biochar Biochar (Optional Amendment) Biochar->Mix FPE_Stock This compound (Stock Solution) Spike Spiked Soil FPE_Stock->Spike Spike to Target Conc. Mix->Spike Incubate Incubate Microcosms (Controlled Temp/Moisture) Spike->Incubate Sample Collect Subsamples Incubate->Sample Sample at Timepoints (t=0, 1, 3, 7, 14... days) Extract Solvent Extraction (e.g., Acetonitrile) Sample->Extract Cleanup Cleanup Extract->Cleanup Filter / Clean-up (e.g., SPE) HPLC HPLC-UV Analysis Cleanup->HPLC Inject Data Calculate Concentration & Degradation Kinetics HPLC->Data Quantify Peaks

Caption: Experimental workflow for a soil microcosm degradation study.

G cluster_soil Soil Matrix cluster_influences Influencing Factors FPE This compound (Parent Herbicide) FPA Fenoxaprop Acid (Metabolite) FPE->FPA Hydrolysis (Microbial/Chemical) Products Further Degradation Products (e.g., CO2) FPA->Products Microbial Mineralization Microbes Microbial Activity Microbes->FPA Accelerates Degradation Biochar Biochar Amendment Biochar->FPE Adsorption Biochar->FPA Greatly Accelerates Degradation Biochar->Microbes Provides Habitat/ Stimulates Activity

Caption: Key interactions in this compound degradation.

Experimental Protocols

Protocol 1: Soil Microcosm Setup and Incubation

This protocol describes a typical laboratory microcosm study to assess degradation kinetics.

  • Soil Preparation:

    • Collect fresh soil from a relevant field site. Sieve it through a 2 mm mesh to remove stones and large organic debris.

    • Determine the soil's maximum water holding capacity (WHC).

    • To create a "sterile" control, autoclave a portion of the soil twice at 121°C for 60 minutes, with a 24-hour interval.

  • Biochar Amendment (if applicable):

    • Add the desired amount of biochar (e.g., 5% w/w) to the soil.

    • Mix thoroughly in a mechanical mixer for at least 30 minutes to ensure homogeneity.

  • Herbicide Spiking:

    • Prepare a stock solution of this compound in a suitable solvent like acetone or acetonitrile.

    • In a fume hood, add the stock solution dropwise to a spread-out layer of the soil (or soil/biochar mix) to achieve the target concentration (e.g., 5 mg/kg).

    • Allow the solvent to evaporate completely by leaving the soil in the fume hood for several hours, mixing periodically.

  • Incubation:

    • Weigh out equal portions of the spiked soil (e.g., 50 g) into individual glass flasks or beakers (microcosms). Prepare at least three replicates for each time point and each treatment.

    • Adjust the soil moisture to 60% of WHC using sterile deionized water.

    • Cover the microcosms with perforated paraffin film to allow gas exchange while minimizing water loss.

    • Incubate in the dark at a constant temperature (e.g., 25°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 35 days), sacrifice three replicate microcosms from each treatment for analysis.

    • Store samples at -20°C prior to extraction if they cannot be processed immediately.

Protocol 2: Solvent Extraction of this compound from Soil

This protocol is for extracting the herbicide and its metabolite for analysis.

  • Extraction:

    • Weigh a 10 g subsample of soil from a microcosm into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of HPLC-grade acetonitrile.

    • Add a small amount of anhydrous sodium sulfate to remove excess water.

    • Securely cap the tube and shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifugation:

    • Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the soil particles.

  • Supernatant Collection:

    • Carefully decant the acetonitrile supernatant into a clean glass vial.

  • Sample Cleanup and Preparation:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

    • This sample is now ready for injection into the HPLC system. For samples with significant matrix interference (especially from biochar), an additional Solid Phase Extraction (SPE) cleanup step may be required.

Protocol 3: HPLC-UV Analysis

This protocol provides typical parameters for quantifying this compound and fenoxaprop acid.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][18]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid). A common mobile phase is acetonitrile and methanol.[1][18] A typical starting point is 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.[1][18]

    • Injection Volume: 20 µL.[1][18]

    • Detector Wavelength: 280 nm.[1][18]

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a series of calibration standards of this compound and fenoxaprop acid in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the extracted soil samples.

    • Quantify the concentration in the samples by comparing their peak areas to the calibration curve. The retention time for this compound is typically around 4.4 minutes under these conditions.[18]

References

Enhancing Fenoxaprop-P-ethyl efficacy through adjuvant selection and tank-mixing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Fenoxaprop-P-ethyl in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor control of grassy weeds after applying this compound?

A1: Several factors can contribute to reduced efficacy. Consider the following:

  • Weed Growth Stage: this compound is most effective on actively growing weeds at early growth stages (e.g., 2-leaf to tillering stage).[1][2] Applications on larger, more mature weeds may result in decreased control.

  • Environmental Conditions: Efficacy can be reduced under stressful conditions for the weeds, such as drought, extreme heat, or prolonged cool temperatures.[3] Optimal application temperatures are generally between 12°C and 24°C.[3]

  • Application Rate: Ensure the correct dosage is being used. Sub-optimal rates will lead to poor control. Application rates can range from 37 to 101 g a.i./ha depending on the target weed and crop.[4]

  • Spray Coverage: Inadequate spray coverage can limit the amount of herbicide reaching the target weeds. Use appropriate spray volumes, nozzles, and pressure to ensure thorough coverage. For dense weed populations or larger weeds, a higher spray volume (15-20 gallons per acre) is recommended.[5]

  • Water Quality: The quality of the water used as a carrier can significantly impact efficacy. Hard water and high pH can reduce the activity of this compound.

  • Tank-Mixing Antagonism: If this compound was tank-mixed with other herbicides, antagonism may have occurred, reducing its effectiveness.

Q2: I tank-mixed this compound with a broadleaf herbicide and saw a significant decrease in grass control. What happened?

A2: This is a common issue known as antagonism. Many broadleaf herbicides, particularly those with a hormone-type mode of action like 2,4-D, MCPP, and dicamba, can interfere with the activity of this compound on grassy weeds.[6][7][8] This antagonism may require an increase in the this compound dose to achieve the desired level of control. For instance, tank-mixing with metsulfuron-methyl has been shown to require a 20% to 110% increase in the this compound dose.[7]

Q3: My spray solution appeared cloudy/milky after mixing. Is this a problem?

A3: Yes, a cloudy or milky appearance can indicate issues with the spray solution's stability, which can be caused by poor water quality (high mineral content) or incompatibility with tank-mix partners.[9] This can lead to uneven application and reduced efficacy. Using a water conditioning agent may help in situations of hard water.

Q4: Can the spray volume affect the efficacy of this compound?

A4: Yes, research has shown a negative relationship between spray volume and this compound activity in the absence of a surfactant.[10] This means that at higher spray volumes, the concentration of the herbicide in the droplets is lower, which can lead to reduced efficacy. One study found a 38% increase in the effective dose required for 50% weed control (ED50) when the spray volume was increased from 60 to 480 L/ha.[10]

Frequently Asked Questions (FAQs)

Adjuvant Selection

  • Q: What types of adjuvants can be used to enhance this compound efficacy?

    • A: Oil-based adjuvants, such as methylated seed oils (MSO) or crop oil concentrates (COC), can improve the uptake of this compound by grassy weeds.[6] Surfactants can also enhance efficacy by improving spray droplet spreading and retention on the leaf surface.

  • Q: Is there a specific adjuvant that is recommended?

    • A: The choice of adjuvant can depend on the target weed species and environmental conditions. Some studies have shown good results with soybean oil and soybean oil methyl esters.[6] Commercial adjuvants are also available and should be selected based on label recommendations and local expertise.

Tank-Mixing

  • Q: Which herbicides are known to be antagonistic when tank-mixed with this compound?

    • A: Hormone-type broadleaf herbicides such as 2,4-D, MCPA, mecoprop, and dicamba are known to be antagonistic.[6][7][8][11] Some sulfonylurea herbicides like metsulfuron-methyl can also reduce the efficacy of this compound.[7]

  • Q: Are there any herbicides that can be safely tank-mixed with this compound?

    • A: Some herbicides have been shown to be compatible. For example, tank-mixtures with chlorsulfuron, tribenuron, and amidosulfuron did not result in a loss of this compound activity in one study.[7] It is also reported to be compatible with isoproturon and glyphosate.[1][2] Always consult the product labels for specific tank-mixing guidelines.

  • Q: How can I mitigate antagonism when tank-mixing is necessary?

    • A: In some cases, increasing the rate of this compound can overcome the antagonistic effect.[7] Another strategy is to apply the herbicides sequentially rather than in a tank-mix, allowing a sufficient interval between applications.

Water Quality

  • Q: How does water hardness affect this compound?

    • A: Hard water contains high levels of cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These positively charged ions can bind to the negatively charged herbicide molecules, reducing their absorption by the plant.[9][12]

  • Q: What is the ideal pH for a this compound spray solution?

    • A: While specific studies on this compound are limited, many herbicides perform best in slightly acidic water (pH 5 to 6.5).[13] this compound is known to degrade rapidly in highly alkaline (pH > 8) or acidic (pH < 5) conditions.[14]

  • Q: What can be done to address poor water quality?

    • A: Using a water conditioning agent, such as ammonium sulfate (AMS), can help to neutralize the effects of hard water cations.[12] Adjusting the pH of the spray solution with a buffering agent may also be beneficial.[13]

Data Presentation

Table 1: Effect of Adjuvants on this compound Retention on Blackgrass

Adjuvant (at 5% v/v)Herbicide Retention (µL/g)
None15.15
Soybean Oil23.20
Soybean Oil Methyl Ester25.20

Data sourced from a greenhouse study on Blackgrass (Alopecurus myosuroides).[6]

Table 2: Antagonism of Broadleaf Herbicides on this compound Efficacy on Wild Oat

Tank-Mix PartnerDose of Tank-Mix PartnerRequired Increase in this compound Dose for Same Effect
Mecoprop (amine formulation)1200 g a.i./ha130%
Mecoprop (ester formulation)1200 g a.i./ha60%
Metsulfuron-methyl8 g a.i./ha20% - 110%

Data from a series of pot experiments on Wild Oat (Avena fatua).[7]

Table 3: Effect of Spray Volume on this compound Efficacy (ED50) on Sterile Oat

Spray Volume (L/ha)ED50 (g/ha) of this compound
6044.7
120Not specified
240Not specified
48072.1

ED50 is the effective dose that provides 50% weed control. Data from a greenhouse study on Sterile Oat (Avena sterilis).[10]

Experimental Protocols

Detailed Methodology for a Greenhouse Herbicide Efficacy Bioassay

This protocol is a generalized procedure for evaluating the efficacy of this compound with various adjuvants and tank-mix partners.

  • Plant Material and Growth Conditions:

    • Collect seeds of the target weed species from a location with no known herbicide resistance.

    • Sow seeds in pots or trays filled with a standard potting mix.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed to maintain optimal growth.

  • Herbicide and Adjuvant Preparation:

    • Prepare a stock solution of this compound based on the desired application rates.

    • If testing adjuvants, prepare separate spray solutions containing this compound mixed with each adjuvant at the desired concentration.

    • If testing tank-mixes, prepare spray solutions containing this compound and the partner herbicide at their respective target rates.

    • Always include a control group treated with water only and a group treated with this compound alone.

  • Herbicide Application:

    • Apply the herbicide treatments when the weeds have reached the desired growth stage (e.g., 3-4 leaf stage).

    • Use a precision bench sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure.[15]

  • Post-Treatment Evaluation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Assess herbicide efficacy at set time points (e.g., 7, 14, and 21 days after treatment).

    • Efficacy can be evaluated through:

      • Visual Injury Ratings: A scale of 0% (no effect) to 100% (complete plant death).

      • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it. Compare the dry weight of treated plants to the untreated control.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the different treatments.

    • For dose-response studies, calculate the ED50 (the dose required to cause a 50% reduction in growth).

Mandatory Visualization

Fenoxaprop_P_ethyl_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) This compound->ACCase_Enzyme Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase_Enzyme Substrate Malonyl-CoA Malonyl-CoA ACCase_Enzyme->Malonyl-CoA Catalyzes conversion to Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Membrane_Production New Membrane Production Fatty_Acid_Synthesis->Membrane_Production Plant_Growth Plant Growth Membrane_Production->Plant_Growth Inhibition->Malonyl-CoA Blocked

Caption: Simplified mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase A Seed Collection (Target Weed Species) B Plant Growth (Greenhouse) A->B C Prepare Herbicide & Adjuvant Solutions B->C D Calibrate Sprayer C->D E Apply Treatments (Specified Growth Stage) D->E F Post-Treatment Incubation E->F G Data Collection (Visual Ratings, Biomass) F->G H Statistical Analysis G->H I Results & Interpretation H->I

Caption: General experimental workflow for herbicide efficacy testing.

References

Validation & Comparative

A Comparative Analysis of Fenoxaprop-P-ethyl and Penoxsulam for the Control of Barnyardgrass (Echinochloa spp.)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Crop Protection Scientists

The effective management of Echinochloa species, commonly known as barnyardgrass, is a critical challenge in global rice production and other cropping systems. These invasive grasses exhibit significant mimicry of rice plants, leading to intense competition for resources and substantial yield losses.[1] Chemical control remains a primary strategy, with Fenoxaprop-P-ethyl and Penoxsulam being two widely utilized post-emergence herbicides. This guide provides a detailed comparative analysis of these two active ingredients, focusing on their efficacy, mode of action, and the experimental methodologies used for their evaluation.

Overview and Mode of Action

This compound is a member of the aryloxyphenoxypropionate ("fop") chemical family.[2][3] It functions as a selective, systemic herbicide with contact action, primarily targeting the enzyme Acetyl-CoA carboxylase (ACCase).[2][3][4] This enzyme is crucial for the biosynthesis of fatty acids, and its inhibition disrupts the formation of lipids, ultimately leading to the death of susceptible grass weeds.[2][4]

Penoxsulam, on the other hand, belongs to the triazolopyrimidine sulfonamide class of herbicides.[5] It is a broad-spectrum herbicide that is absorbed mainly by the leaves and, to a lesser extent, the roots.[6] Penoxsulam inhibits the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine).[5][6]

Comparative Efficacy and Performance Data

Both this compound and Penoxsulam have demonstrated effective control of various Echinochloa species. However, their performance can be influenced by factors such as the specific Echinochloa species, weed growth stage, application rate, and the presence of herbicide-resistant biotypes.[7][8][9]

A study conducted in transplanted summer rice fields heavily infested with Echinochloa glabrescens and E. crus-galli found that both herbicides provided effective control.[1] Application of Penoxsulam at 25 g/ha at 20 days after transplanting (DAT) resulted in effective management of the overall weed population and led to higher grain yield.[1] this compound applied at 90 and 100 g/ha at 20 DAT also effectively controlled Echinochloa spp.[1] Notably, the grain yield with Penoxsulam at 22.5 or 25.0 g/ha and this compound at 100 g/ha was statistically comparable to two rounds of hand weeding.[1]

The timing of application is crucial for maximizing the efficacy of these post-emergence herbicides. For instance, Penoxsulam was found to be effective against Echinochloa colona at the four-leaf stage, while its efficacy decreased at the eight-leaf stage.[7][8][10] Conversely, this compound showed better performance against E. colona at the eight-leaf stage compared to the four-leaf stage.[7][8] For Echinochloa crus-galli (type B), this compound was effective at the four-leaf stage, whereas Penoxsulam was more effective at the eight-leaf stage.[7][8][10]

The development of herbicide resistance is a significant concern for both active ingredients.[9][11] Studies have identified Echinochloa biotypes with resistance to this compound, often due to enhanced herbicide metabolism involving glutathione-S-transferase (GST) and cytochrome P450 monooxygenases rather than target-site mutations in the ACCase gene.[2][3][12] Similarly, resistance to Penoxsulam has been reported in several Echinochloa populations.[9][11]

The following table summarizes quantitative data from various studies to facilitate a direct comparison of the two herbicides.

HerbicideApplication Rate (g a.i./ha)Echinochloa SpeciesGrowth StageControl Efficacy (%)CropReference
This compound60.38 - 86.25E. colona, E. crus-galliPost-emergence-Transplanted Rice[13]
This compound90E. glabrescens, E. crus-galli20 DATHigh WCETransplanted Rice[1]
This compound100E. glabrescens, E. crus-galli20 DATHigh WCETransplanted Rice[1]
This compound3 (GR50 for susceptible)E. crus-galli-50-[14]
This compound36.2 (GR50 for resistant)E. crus-galli-50-[14]
Penoxsulam20 - 25E. glabrescens, E. crus-galli20 DATHigh WCETransplanted Rice[1]
Penoxsulam25E. glabrescens, E. crus-galli20 DATComparable to hand weedingTransplanted Rice[1]
Penoxsulam30E. crus-galli1-leaf100Rice[5]
Penoxsulam7.5 - 30E. crus-galli3-leaf>90 (fresh weight reduction)Rice[5]
Penoxsulam1.3 (ED50)E. crus-galli5-leaf50Rice[5]

WCE: Weed Control Efficiency; DAT: Days After Transplanting; GR50: Herbicide rate required for 50% growth reduction; ED50: Effective dose for 50% control.

Experimental Protocols

The evaluation of herbicide efficacy relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Whole-Plant Pot Assay for Herbicide Efficacy

This protocol is designed to assess the dose-response of Echinochloa spp. to herbicides in a controlled greenhouse environment.

  • Seed Germination and Plant Cultivation:

    • Collect mature seeds of the target Echinochloa species from fields with a known history of herbicide exposure (for resistance studies) or from susceptible populations.[15]

    • Pre-germinate seeds in petri dishes on moist filter paper or sow them directly into pots (e.g., 10 cm diameter) filled with a suitable potting mix (e.g., sandy loam soil and compost).[15]

    • After emergence, thin the seedlings to a uniform number per pot (e.g., three to five plants) to ensure consistency.[15]

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25-30°C, 12-hour photoperiod).

  • Herbicide Application:

    • Apply the herbicides at a specific growth stage of the weed, for example, the two- to four-leaf stage or the four- to eight-leaf stage.[7][8][10][15]

    • Use a calibrated laboratory sprayer or a manual hand sprayer to deliver a precise volume of the herbicide solution, ensuring uniform coverage of the foliage.[15]

    • Prepare a range of herbicide concentrations to determine the dose-response curve and calculate values such as GR50 or ED50. Include an untreated control for comparison.

  • Data Collection and Analysis:

    • Assess visual injury or control on a scale of 0% (no effect) to 100% (complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass and measure the fresh and dry weights.

    • Calculate the percentage of growth reduction relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., analysis of variance, regression analysis) to determine the significance of the treatments and to calculate GR50 or ED50 values.

Field Efficacy Trial

This protocol outlines the methodology for evaluating herbicide performance under real-world field conditions.

  • Experimental Site and Design:

    • Select a field with a natural and uniform infestation of the target Echinochloa species.

    • Lay out the experiment in a randomized complete block design with at least three replications for each treatment.[1]

    • Individual plot sizes should be sufficient to minimize edge effects (e.g., 5 x 4 meters).

  • Treatments and Application:

    • The treatments should include different rates of this compound and Penoxsulam, a weedy check (no herbicide), and a weed-free check (e.g., manual weeding) for comparison.[1]

    • Apply the herbicides at the recommended crop and weed growth stage using a calibrated backpack sprayer with a specific nozzle type and pressure to ensure uniform application.

  • Data Collection:

    • Weed Density and Biomass: At specified intervals after herbicide application (e.g., 30 and 60 days), place a quadrat (e.g., 0.25 m²) randomly in each plot to count the number of Echinochloa plants and other weeds. Harvest the weeds within the quadrat to determine their dry weight.

    • Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(DMC - DMT) / DMC] x 100, where DMC is the dry matter of weeds in the control plot and DMT is the dry matter of weeds in the treated plot.

    • Crop Yield and Yield Components: At crop maturity, harvest the crop from a designated area within each plot to determine the grain and straw yield.[1] Also, measure yield components such as the number of panicles per plant, number of grains per panicle, and 1000-grain weight.

  • Statistical Analysis:

    • Analyze the collected data using analysis of variance (ANOVA) to determine the effect of the different herbicide treatments on weed control and crop yield.

    • Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare the treatment means.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each herbicide and a typical experimental workflow for herbicide efficacy testing.

Herbicide_Signaling_Pathways cluster_Fenoxaprop This compound (ACCase Inhibitor) cluster_Penoxsulam Penoxsulam (ALS Inhibitor) FPE This compound ACCase Acetyl-CoA Carboxylase (ACCase) FPE->ACCase Inhibits FattyAcids Fatty Acid Biosynthesis ACCase->FattyAcids Lipids Lipid Production FattyAcids->Lipids Membranes Cell Membrane Integrity Lipids->Membranes PlantDeath_F Plant Death Membranes->PlantDeath_F Disruption leads to PEN Penoxsulam ALS Acetolactate Synthase (ALS) PEN->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Proteins Protein Synthesis AminoAcids->Proteins Growth Cell Division & Growth Proteins->Growth PlantDeath_P Plant Death Growth->PlantDeath_P Cessation leads to

Caption: Modes of action for this compound and Penoxsulam.

Herbicide_Efficacy_Workflow start Start: Define Research Question (e.g., Compare Herbicide Efficacy) exp_design Experimental Design (Pot Assay or Field Trial) start->exp_design plant_prep Plant Material Preparation (Seed Collection, Germination, Planting) exp_design->plant_prep treatment_app Herbicide Treatment Application (Dose-Response or Field Rates) plant_prep->treatment_app data_collection Data Collection (Visual Assessment, Biomass, Yield) treatment_app->data_collection stat_analysis Statistical Analysis (ANOVA, Regression, Mean Separation) data_collection->stat_analysis results Results Interpretation (Efficacy Comparison, GR50/ED50 Calculation) stat_analysis->results conclusion Conclusion and Reporting results->conclusion

Caption: Generalized workflow for herbicide efficacy testing.

Conclusion

Both this compound and Penoxsulam are effective herbicides for the control of Echinochloa spp. in various cropping systems. The choice between the two will depend on the specific Echinochloa species present, their growth stage, the cropping system, and the local prevalence of herbicide-resistant biotypes. Penoxsulam generally offers a broader spectrum of weed control, including some broadleaf weeds and sedges, while this compound is a specialist grass weed herbicide.[6] For sustainable weed management, it is crucial to adhere to recommended application rates, timings, and to integrate these chemical options into a broader integrated weed management program that includes cultural and mechanical control methods to mitigate the risk of resistance development. Future research should continue to monitor the evolution of resistance and explore new herbicide combinations and modes of action to ensure the long-term viability of chemical weed control.

References

Degradation in Soil: A Comparative Analysis of Fenoxaprop-P-ethyl and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the enantioselective degradation of Fenoxaprop-P-ethyl and its primary metabolite, fenoxaprop, with the herbicides carfentrazone-ethyl and pinoxaden in soil environments. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of degradation kinetics, pathways, and analytical methodologies, supported by experimental data.

The environmental fate of herbicides is a critical aspect of their development and regulatory assessment. Understanding the degradation kinetics and pathways of these compounds in soil is paramount to evaluating their potential for persistence, leaching, and non-target effects. This guide focuses on the enantioselective degradation of this compound, a widely used herbicide, and its active metabolite, fenoxaprop. For a comprehensive perspective, its degradation profile is compared with two other post-emergence herbicides, carfentrazone-ethyl and pinoxaden.

Comparative Degradation Kinetics in Soil

The degradation of this compound in soil is a rapid process, primarily driven by microbial activity. A key feature of its degradation is enantioselectivity, where one enantiomer degrades at a different rate than the other. This compound is the R-enantiomer of fenoxaprop-ethyl and is the herbicidally active form. In soil, the inactive S-(-)-enantiomer of fenoxaprop-ethyl has been observed to degrade faster than the active R-(+)-enantiomer. The primary metabolite, fenoxaprop, also exhibits enantioselective degradation, with the S-(-)-form degrading more rapidly than the R-(+)-form.

In comparison, carfentrazone-ethyl and pinoxaden also undergo relatively rapid degradation in soil, primarily through microbial processes. Carfentrazone-ethyl is rapidly hydrolyzed to its corresponding acid metabolite. Pinoxaden is also quickly degraded in soil under aerobic conditions.

The following table summarizes the degradation half-lives (DT50) of this compound, its metabolite fenoxaprop, and the comparator herbicides in soil, as reported in various studies.

CompoundEnantiomer/FormHalf-life (DT50) in Soil (days)Reference(s)
This compound R-(+)-enantiomer1.45 - 2.30
Racemic fenoxaprop-ethyl< 1
Fenoxaprop (metabolite) R-(+)-enantiomer2.42 - 20.39
S-(-)-enantiomer2.03 - 5.17
Racemic/unspecified> 30, 6.4 - 12.4
Carfentrazone-ethyl Racemic/unspecified2.7 - 4.8, 9.92
S-(+)-enantiomer4.2
R-(-)-enantiomer4.8
Pinoxaden Racemic/unspecified2 - 3, 11.7

Degradation Pathways

The degradation of these herbicides involves several key transformation processes, primarily hydrolysis and microbial metabolism. The major degradation pathways are illustrated below.

This compound Degradation Pathway

This compound is primarily hydrolyzed at the ester linkage to form its corresponding carboxylic acid, fenoxaprop. This is a crucial step as fenoxaprop is the herbicidally active form within the plant. Further degradation can occur through the cleavage of the ether bond, leading to the formation of 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and other minor metabolites.

Fenoxaprop_Degradation FPE This compound FP Fenoxaprop FPE->FP Hydrolysis CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) FP->CDHB Ether Cleavage Metabolites Further Metabolites CDHB->Metabolites

Caption: Degradation pathway of this compound in soil.

Carfentrazone-ethyl Degradation Pathway

Carfentrazone-ethyl is rapidly converted to its primary metabolite, carfentrazone (the corresponding carboxylic acid), through hydrolysis of the ethyl ester. Further degradation can proceed through various reactions, including the formation of carfentrazone-cinnamic acid and carfentrazone-propionic acid, eventually leading to a benzoic acid derivative.

Carfentrazone_Degradation CE Carfentrazone-ethyl CA Carfentrazone (acid) CE->CA Hydrolysis Metabolites Further Metabolites (e.g., Cinnamic and Propionic acid derivatives) CA->Metabolites Benzoic Benzoic acid derivative Metabolites->Benzoic

Caption: Degradation pathway of Carfentrazone-ethyl in soil.

Pinoxaden Degradation Pathway

The primary degradation pathway for pinoxaden involves the hydrolysis of the pivalate ester to form the enol metabolite M2 (NOA 407854), which is the herbicidally active form. This metabolite can then undergo further transformations, including hydroxylation, dealkylation, and ring cleavage, to form a variety of minor metabolites.

Pinoxaden_Degradation Pinoxaden Pinoxaden M2 Metabolite M2 (NOA 407854) Pinoxaden->M2 Hydrolysis Minor_Metabolites Minor Metabolites M2->Minor_Metabolites Hydroxylation, Dealkylation, etc.

Caption: Degradation pathway of Pinoxaden in soil.

Experimental Protocols

The study of herbicide degradation in soil requires standardized and rigorous experimental protocols. Below are outlines of typical methodologies for soil degradation studies and the chiral analysis of this compound and its metabolite.

Soil Degradation Study Protocol

This protocol outlines a typical laboratory-based study to determine the rate of herbicide degradation in soil under controlled conditions.

Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Soil_Collection 1. Soil Collection and Characterization (e.g., texture, pH, organic matter) Sieving 2. Sieving and Pre-incubation Soil_Collection->Sieving Fortification 3. Herbicide Fortification (spiking with analytical standard) Sieving->Fortification Incubation 4. Incubation under Controlled Conditions (temperature, moisture, aerobic/anaerobic) Fortification->Incubation Sampling 5. Time-course Sampling Incubation->Sampling Extraction 6. Solvent Extraction Sampling->Extraction Cleanup 7. Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Analysis 8. Instrumental Analysis (e.g., HPLC-MS/MS) Cleanup->Analysis Kinetics 9. Degradation Kinetics Modeling (e.g., first-order kinetics) Analysis->Kinetics DT50 10. Half-life (DT50) Calculation Kinetics->DT50

Caption: General workflow for a soil degradation study.

Detailed Steps:

  • Soil Collection and Preparation: Soil is collected from relevant agricultural fields. It is then sieved to ensure homogeneity and characterized for key physicochemical properties such as texture, pH, organic carbon content, and microbial biomass.

  • Herbicide Application: The soil is treated with a known concentration of the herbicide, typically using a solution of the analytical standard. For enantioselective studies, either the racemic mixture or the individual enantiomers are applied.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. Aerobic conditions are maintained by ensuring adequate air exchange. For anaerobic studies, the system is purged with an inert gas like nitrogen.

  • Sampling and Extraction: At predetermined time intervals, soil subsamples are taken for analysis. The herbicide and its metabolites are extracted from the soil using an appropriate organic solvent or solvent mixture.

  • Analysis: The extracts are then analyzed using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a UV detector. For chiral compounds like fenoxaprop, a chiral HPLC column is essential to separate the enantiomers.

  • Data Analysis: The concentration of the herbicide and its metabolites at each time point is used to calculate the degradation rate and the half-life (DT50) of the compound in the soil.

Chiral HPLC Analysis of Fenoxaprop Enantiomers

The separation and quantification of fenoxaprop and fenoxaprop-ethyl enantiomers are crucial for understanding their enantioselective degradation. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

Typical HPLC Parameters:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of fenoxaprop enantiomers. Columns like amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) have been shown to be effective.

  • Mobile Phase: The mobile phase composition is optimized to achieve the best separation (resolution) between the enantiomers. This often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.

  • Detection: A UV detector is typically used for quantification, with the wavelength set to the maximum absorbance of the analytes. Mass spectrometry (MS) can also be used for more sensitive and selective detection.

Chiral_HPLC_Workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC Separation cluster_quant Quantification Extraction 1. Extraction from Soil Matrix Cleanup 2. Cleanup and Concentration Extraction->Cleanup Injection 3. Injection onto Chiral Column Cleanup->Injection Separation 4. Enantiomeric Separation Injection->Separation Detection 5. Detection (UV or MS) Separation->Detection Chromatogram 6. Chromatogram Analysis Detection->Chromatogram Calibration 7. Quantification using Calibration Curve Chromatogram->Calibration

Caption: Workflow for chiral HPLC analysis of fenoxaprop enantiomers.

Conclusion

The degradation of this compound in soil is a complex process characterized by rapid, microbially-driven, and enantioselective transformation. Its primary metabolite, fenoxaprop, also exhibits enantioselective degradation. In comparison, carfentrazone-ethyl and pinoxaden are also non-persistent in soil, undergoing rapid degradation to their respective metabolites. Understanding these degradation kinetics and pathways is essential for conducting accurate environmental risk assessments and for developing sustainable weed management strategies. The use of robust experimental protocols, particularly chiral analytical methods, is critical for elucidating the environmental behavior of enantiomeric herbicides like this compound.

Cross-resistance profile of ACCase-inhibiting herbicides in Fenoxaprop-P-ethyl resistant Phalaris minor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cross-Resistance in Fenoxaprop-P-ethyl Resistant Phalaris minor

Guide for Researchers on the Efficacy of ACCase-Inhibiting Herbicides

The escalating issue of herbicide resistance in Phalaris minor (littleseed canarygrass), a major weed in wheat crops, poses a significant threat to agricultural productivity.[1] Resistance to Acetyl-CoA Carboxylase (ACCase) inhibitors, particularly aryloxyphenoxypropionates (FOPs) like this compound, has become widespread.[1][2] Understanding the cross-resistance profile of these resistant populations to other ACCase inhibitors is crucial for developing effective and sustainable weed management strategies. This guide provides a comparative analysis of the cross-resistance patterns in this compound resistant P. minor, supported by experimental data and detailed methodologies.

Mechanisms of Resistance in Phalaris minor

Resistance to ACCase-inhibiting herbicides in grass weeds is primarily attributed to two mechanisms:

  • Target-Site Resistance (TSR): This involves single nucleotide polymorphisms in the plastidic ACCase gene, leading to amino acid substitutions.[3][4] These mutations alter the herbicide-binding site on the enzyme, reducing its sensitivity to the inhibitor. Common mutations found in P. minor include Trp-2027-Cys, Ile-2041-Asn, Asp-2078-Gly, and Ile-1781-Leu.[2][4]

  • Non-Target-Site Resistance (NTSR): This mechanism involves factors that reduce the amount of active herbicide reaching the target site.[4] Enhanced metabolism, often mediated by cytochrome P450 monooxygenases, is a common NTSR mechanism.[1][4]

Comparative Efficacy and Cross-Resistance Data

The response of this compound resistant P. minor populations to various ACCase inhibitors is highly variable and often depends on the underlying resistance mechanism. The following tables summarize quantitative data from dose-response assays on different resistant biotypes. The Resistance Index (RI) is calculated as the ratio of the GR₅₀ (herbicide dose causing 50% growth reduction) of the resistant population to the GR₅₀ of a susceptible population.

Table 1: Cross-Resistance Profile of ACCase Inhibitors in this compound Resistant P. minor Populations

Herbicide FamilyHerbicideResistant PopulationResistance Index (RI)Implication
Aryloxyphenoxypropionates (FOPs) This compoundMHR Biotype (India)High (>10-fold)[5]Confirmed high-level resistance.
Clodinafop-propargylMHR Biotype (India)High (>11.7-fold)[5]Strong cross-resistance observed.[5]
Diclofop-methylIranian BiotypesHigh[2][4]Strong cross-resistance is common within the FOP group.[4]
Phenylpyrazolines (DENs) PinoxadenMHR Biotype (India)Low to Moderate[5]Low-level cross-resistance may occur.[5]
PinoxadenIranian BiotypesHigh[4]High-level resistance can be conferred by certain mutations.[4]
Cyclohexanediones (DIMs) CycloxydimIranian BiotypesModerate[4]Moderate cross-resistance observed.[4]
Tralkoxydim-Recommended as an alternative after isoproturon resistance.[1]Efficacy may vary depending on the specific resistance mechanism.
Other MoA Herbicides Sulfosulfuron (ALS Inhibitor)MHR Biotype (India)Low[5]Effective alternative for controlling FOP-resistant populations.[5]
Metribuzin (PSII Inhibitor)MHR Biotype (India)Susceptible[5]Effective alternative with a different mode of action.[6]

Table 2: Influence of Specific ACCase Gene Mutations on Herbicide Resistance in P. minor

MutationHerbicide Family AffectedLevel of Resistance ConferredReference
Trp-2027-Cys FOPs (Clodinafop), DENs (Pinoxaden)High resistance to both.[1][2][3]
Ile-2041-Asn FOPs (Clodinafop), DENs (Pinoxaden)High resistance to Clodinafop, moderate to Pinoxaden.[1][3]
Asp-2078-Gly FOPs (Diclofop, Fenoxaprop, Clodinafop)High resistance to FOPs.[2][4]
Ile-1781-Leu FOPs, DIMs, DENsBroad cross-resistance to all three families.[4]

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures designed to quantify herbicide resistance.

Whole-Plant Dose-Response Assay

This assay is fundamental for confirming resistance and determining the level of resistance to various herbicides.

  • Seed Collection & Germination: Seeds from suspected resistant P. minor populations are collected from agricultural fields. A known susceptible population is used as a control. Seeds are germinated in petri dishes or sown in pots containing a suitable soil mixture.

  • Plant Growth: Seedlings are grown in a controlled environment (greenhouse) to a specific growth stage, typically the 3-4 leaf stage, before herbicide application.[7] Plants are thinned to a uniform number per pot (e.g., 20 plants) to ensure consistency.[7]

  • Herbicide Application: Herbicides are applied at a range of graded doses, typically including 0, 0.25, 0.5, 1, 2, and 4 times the recommended field dose.[7][8] Application is performed using a calibrated laboratory sprayer to ensure uniform coverage.[7]

  • Data Collection: After a period of 21 to 30 days post-treatment, visual mortality is assessed on a scale of 0 to 100%.[7] Above-ground biomass is harvested, dried in an oven, and weighed.

  • Statistical Analysis: The collected data (biomass or mortality) are subjected to non-linear regression or probit analysis to calculate the GR₅₀ or LD₅₀ values.[7] The Resistance Index (RI) is then calculated by dividing the GR₅₀ of the resistant population by that of the susceptible population.

Molecular Analysis for Target-Site Resistance

This protocol is used to identify specific mutations in the ACCase gene responsible for resistance.

  • Genomic DNA Extraction: Fresh leaf tissue is collected from both resistant and susceptible plants, and genomic DNA is extracted using standard protocols (e.g., CTAB method).

  • PCR Amplification: Primers are designed to amplify the carboxyltransferase (CT) domain of the ACCase gene, which is known to contain the herbicide-binding site.[9]

  • Gene Sequencing: The amplified PCR products are purified and sent for Sanger sequencing.

  • Sequence Analysis: The resulting DNA sequences from resistant plants are aligned with sequences from susceptible plants. This comparison allows for the identification of any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.[3]

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and biological pathways involved in herbicide resistance.

G cluster_field Field Operations cluster_greenhouse Greenhouse Experiments cluster_lab Molecular Lab Analysis cluster_analysis Data Analysis A 1. Collect P. minor Seeds (Suspected Resistant & Known Susceptible) B 2. Grow Plants to 3-4 Leaf Stage A->B C 3. Apply Graded Doses of ACCase Herbicides B->C E 2a. Extract DNA from Leaf Samples B->E D 4. Assess Biomass/Mortality (21 Days Post-Treatment) C->D H 5. Calculate GR50 & Resistance Index (RI) D->H F 3a. PCR Amplify ACCase CT Domain E->F G 4a. Sequence Gene F->G I 5a. Identify Gene Mutations G->I J 6. Determine Cross-Resistance Profile H->J I->J

Caption: Experimental workflow for assessing herbicide cross-resistance.

G cluster_pathway Fatty Acid Biosynthesis Pathway (in Plastid) cluster_inhibition Mechanism of Action & Resistance A Acetyl-CoA ACCase ACCase Enzyme (Wild Type) A->ACCase B Malonyl-CoA ACCase->B ACCase_R Resistant ACCase (e.g., Trp-2027-Cys mutation) FattyAcid_Blocked Fatty Acid Synthesis Blocked -> Plant Death C Fatty Acids B->C Herbicide ACCase Herbicide (e.g., Fenoxaprop) Herbicide->ACCase Binds & Inhibits Herbicide->ACCase_R Binding Prevented FattyAcid_Continues Fatty Acid Synthesis Continues -> Plant Survival

Caption: ACCase inhibition by herbicides and the mechanism of target-site resistance.

References

A Comparative Guide to the Validation of Analytical Methods for Fenoxaprop-P-ethyl and its Metabolites in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Fenoxaprop-P-ethyl and its primary metabolites, AE F088406 and AE F054014, in soil matrices. The focus is on the validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) method, benchmarked against alternative techniques to aid researchers in selecting the most appropriate approach for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for pesticide residue analysis is a critical decision, balancing sensitivity, accuracy, and throughput. Below is a summary of validation data for the primary LC/MS/MS method and alternative approaches.

Parameter LC/MS/MS (Bayer Method FP-002-S11-03) HPLC-UV with Solid-Liquid Extraction QuEChERS with LC/MS/MS (Representative)
Linearity (r²) ≥ 0.998[1]Not explicitly stated, but method validated for linearity[2]Generally ≥ 0.99[2][3]
Limit of Detection (LOD) Not Reported[1]This compound: 2 ng/g; Fenoxaprop acid: 1 ng/g[2]Expected to be in the low ng/g range
Limit of Quantitation (LOQ) 10 ng/g for all analytes[1]This compound: 5 ng/g; Fenoxaprop acid: 5 ng/g[2]Typically 5-10 ng/g for many pesticides[4]
Mean Recovery (%) 70 - 120[1]This compound: 85.1 - 91.25; Fenoxaprop acid: 80.56 - 86.5[2]Typically 70 - 120[2][5]
Precision (RSD %) ≤ 20[1]< 10[3]Generally < 20[2][5]

Experimental Protocols

Detailed methodologies for the primary LC/MS/MS method and a representative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach are outlined below.

LC/MS/MS Method (Bayer Method FP-002-S11-03)

This method is designed for the quantitative determination of this compound and its metabolites AE F088406 and AE F054014 in soil.[1]

a) Extraction:

  • Weigh 20 ± 0.2 g of soil into a centrifuge tube.

  • Add 30 mL of acetonitrile:water (80:20, v/v) and shake mechanically for 20 minutes.

  • Centrifuge at 2000 rpm for 3 minutes.

  • Decant the supernatant.

  • Repeat the extraction with another 30 mL of acetonitrile:water (80:20, v/v).

  • Perform a third extraction with 20 mL of a 10 g/L sodium chloride aqueous solution.

  • Combine all extracts and dilute to a final volume of 80 mL with acetonitrile:water (80:20, v/v).[1]

b) Sample Preparation for Analysis:

  • Take a 0.75 mL aliquot of the combined extract.

  • Mix with 0.75 mL of methanol:deionized water (70:30, v/v).[1]

c) LC/MS/MS Analysis:

  • Instrumentation: High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used, monitoring two ion transitions for each analyte for quantification and confirmation.[1]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method (Representative Protocol for Pesticides in Soil)

The QuEChERS approach is a streamlined method for multi-residue pesticide analysis and offers a high-throughput alternative.[4][5][6]

a) Extraction:

  • Weigh 10 g of soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile. For dry soil, pre-hydrate with an appropriate amount of water.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.[2][7]

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant.

  • Transfer to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[7]

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

c) LC/MS/MS Analysis:

  • The final extract is typically diluted with a suitable solvent before injection into the LC/MS/MS system, using similar analytical conditions as described for the Bayer method.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the validated LC/MS/MS method and the representative QuEChERS protocol.

LCMSMS_Workflow soil_sample Soil Sample (20g) extraction1 1. Extract with Acetonitrile:Water (80:20) soil_sample->extraction1 centrifuge1 Centrifuge extraction1->centrifuge1 extraction2 2. Repeat Extraction centrifuge1->extraction2 centrifuge2 Centrifuge extraction2->centrifuge2 extraction3 3. Extract with NaCl Solution centrifuge2->extraction3 centrifuge3 Centrifuge extraction3->centrifuge3 combine Combine Extracts centrifuge3->combine dilute Dilute to 80 mL combine->dilute prepare Prepare for Analysis (1:1 with Methanol:Water) dilute->prepare lcms LC/MS/MS Analysis prepare->lcms

Caption: Bayer LC/MS/MS Method Workflow.

QuEChERS_Workflow soil_sample Soil Sample (10g) add_acn Add Acetonitrile soil_sample->add_acn shake1 Shake add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Take Supernatant Aliquot centrifuge1->supernatant dspe d-SPE Cleanup (PSA, C18, MgSO4) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 lcms LC/MS/MS Analysis centrifuge2->lcms

Caption: QuEChERS Method Workflow.

References

A Comparative Guide to the Efficacy of Fenoxaprop-P-ethyl and Cyhalofop-butyl for Weed Management in Transplanted Rice

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two widely used post-emergence herbicides, Fenoxaprop-P-ethyl and Cyhalofop-butyl, for the control of grassy weeds in transplanted rice cultivation. The information presented is intended for researchers, scientists, and professionals in the field of crop protection and drug development, offering a comprehensive overview based on experimental data.

Introduction

Effective weed management is critical for optimizing rice yield, with uncontrolled weed infestations causing significant reductions in crop output.[1] this compound and Cyhalofop-butyl are both aryloxyphenoxypropionate herbicides that selectively control grass weeds in broadleaf crops.[2] They function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis and lipid formation in susceptible grass species.[2] This guide evaluates their comparative performance in terms of weed control efficacy, impact on rice crop parameters, and potential phytotoxicity.

Efficacy in Weed Control

Both this compound and Cyhalofop-butyl are primarily effective against grassy weeds, with several studies highlighting their performance against common species found in rice paddies, such as Echinochloa colona (awnless barnyard grass) and Echinochloa crus-galli (water grass).[3][4]

A study conducted in Varanasi, Uttar Pradesh, India, found that this compound applied at 86.25 g/ha resulted in lower weed density of Echinochloa colona and Echinochloa crus-galli compared to Cyhalofop-butyl at 80.0 g/ha at 58 days after transplanting.[3][5] However, tank-mixing these herbicides with broad-leaf herbicides can sometimes reduce their efficacy against certain grass species. For instance, mixing this compound with broad-leaf herbicides was found to decrease its effectiveness against Echinochloa colona when compared to sequential application.[6] Conversely, tank-mixing with other herbicides like bispyribac-sodium can enhance the control of other grass species like Echinochloa stagnina.[6]

The timing of application is also a crucial factor. For this compound, application 10 days after transplanting has been shown to be more effective in reducing weed density and dry matter than application at 20 days after transplanting.[1]

Table 1: Comparative Efficacy of this compound and Cyhalofop-butyl on Weed Control

Herbicide TreatmentApplication Rate (g a.i./ha)Target WeedsWeed Control Efficiency (%)Source
This compound86.25Echinochloa colona, Echinochloa crus-galliHigher than Cyhalofop-butyl at 80 g/ha[3][5]
Cyhalofop-butyl80.0Echinochloa colona, Echinochloa crus-galliLower than this compound at 86.25 g/ha[3][5]
This compound90 - 100Echinochloa spp.Effective control[4]
Cyhalofop-butyl100 - 200Echinochloa crusgalli, Paspalum distichum73.3 - 88.3[7]
Penoxsulam + Cyhalofop-butyl135Complex weed flora87.7 (at 15 DAT)

Note: a.i./ha refers to active ingredient per hectare. DAT refers to Days After Transplanting.

Impact on Transplanted Rice

The ultimate goal of herbicide application is to control weeds without adversely affecting the crop. Studies have evaluated the impact of both herbicides on various growth and yield parameters of transplanted rice.

In one study, this compound at 86.25 g/ha led to improvements in plant height, tillers per hill, and leaf-area index, with these results being statistically on par with those for Cyhalofop-butyl at 80 g/ha.[3] The same study also reported that this compound at 86.25 g/ha resulted in higher grain and straw yields compared to Cyhalofop-butyl at 80 g/ha.[3] However, it is important to note that the highest benefit-cost ratio was observed with Cyhalofop-butyl at 80.0 g/ha.[3]

Phytotoxicity is a critical consideration. Application of this compound at 86.5 g/ha has been observed to cause temporary phytotoxicity symptoms in rice plants, including yellowing, necrosis, and stunting; however, these symptoms typically disappear as the crop develops.[3][5] In contrast, Cyhalofop-butyl applications at doses ranging from 50 to 200 g/ha have been reported to show no crop injury symptoms.[7]

Table 2: Impact of this compound and Cyhalofop-butyl on Rice Growth and Yield

Herbicide TreatmentApplication Rate (g a.i./ha)Plant Height (cm at 60 DAT)Tillers/hill (at 60 DAT)Grain Yield (t/ha)Straw Yield (t/ha)Source
This compound86.2590.312.75.377.42[3]
Cyhalofop-butyl80.089.812.55.257.29[3]
This compound56.25 (at 10 DAT)--At par with weed-free treatment-[1]
Cyhalofop-butyl150--5.11-[7]

Note: DAT refers to Days After Transplanting. t/ha refers to tonnes per hectare.

Experimental Protocols

The findings presented in this guide are based on field experiments conducted under specific conditions. A typical experimental protocol for evaluating the efficacy of these herbicides in transplanted rice is as follows:

  • Experimental Design : The experiments are commonly laid out in a Randomized Block Design (RBD) with multiple replications (typically three).[3][4]

  • Treatments : Treatments include various doses of this compound and Cyhalofop-butyl, often compared with a weedy check (no herbicide), a hand-weeded control, and sometimes other commercial herbicides.[3][7]

  • Crop Establishment : Rice seedlings of a specific variety are transplanted at a standard spacing (e.g., 20 cm x 15 cm).[1] Recommended agronomic practices for fertilization and irrigation are followed.[3]

  • Herbicide Application : Herbicides are applied post-emergence at a specified number of days after transplanting (DAT). Application is typically done using a knapsack sprayer with a flat-fan nozzle to ensure uniform coverage.[3]

  • Data Collection :

    • Weed Data : Weed density and dry weight are recorded at specified intervals (e.g., 58 DAT) using a quadrat (e.g., 0.50 m × 0.50 m) placed randomly in each plot.[3] Weed Control Efficiency (WCE) is calculated based on the reduction in weed biomass compared to the weedy check.

    • Crop Data : Growth parameters such as plant height and number of tillers per hill are recorded. Yield attributes like panicle length, number of grains per panicle, and 1,000-grain weight are measured at harvest. Grain and straw yields are also recorded.[3]

    • Phytotoxicity : Crop injury is visually assessed at regular intervals after herbicide application on a scale of 0-10, where 0 indicates no injury and 10 indicates complete plant death.[8]

Visualizing the Process and Mechanism

To better understand the experimental evaluation and the herbicides' mode of action, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_treatment Treatment Application (Post-emergence) cluster_data Data Collection & Analysis A Field Preparation B Rice Transplanting (e.g., 20x15 cm spacing) A->B C Randomized Block Design (3 Replications) B->C D This compound (Various doses) E Cyhalofop-butyl (Various doses) F Hand Weeding Control G Weedy Check H Weed Density & Dry Weight (e.g., at 58 DAT) D->H Observation E->H Observation F->H Observation G->H Observation I Crop Growth Parameters (Plant height, tillers) H->I J Phytotoxicity Assessment (0-10 scale) I->J K Yield & Yield Attributes (Grain, Straw) J->K L Statistical Analysis K->L

Caption: Experimental workflow for comparing herbicide efficacy.

G cluster_pathway Mechanism of Action in Susceptible Grass Weeds A Herbicide Application (this compound or Cyhalofop-butyl) B Absorption & Translocation to Meristematic Tissues A->B D Inhibition of ACCase B->D C Acetyl-CoA Carboxylase (ACCase) C->D Target Enzyme E Blockage of Fatty Acid Synthesis D->E F Disruption of Cell Membrane Formation E->F G Cessation of Growth & Weed Death F->G

Caption: Simplified ACCase inhibition pathway.

Conclusion

Both this compound and Cyhalofop-butyl are effective post-emergence herbicides for controlling key grassy weeds in transplanted rice.

  • This compound at rates around 86.25 g/ha may offer slightly better control of major grass weeds like Echinochloa species and potentially higher grain yields, but it can cause transient phytotoxicity to the rice crop.[3][5]

  • Cyhalofop-butyl demonstrates good efficacy, particularly at doses of 100 g/ha and above, with a key advantage being its excellent crop safety and a favorable benefit-cost ratio.[3][7]

The choice between these two herbicides may depend on the specific weed spectrum, the sensitivity of the rice variety, and economic considerations. Tank-mixing with other herbicides should be approached with caution, as it can lead to antagonistic effects on grass control.[6] For broad-spectrum weed management, sequential application of a grass-specific herbicide followed by a broadleaf/sedge-specific herbicide may be a more reliable strategy.[6] Further research into optimized tank-mix combinations and application timings is warranted to maximize weed control while ensuring crop safety and profitability.

References

Differential Tolerance of Winter Wheat Market Classes to Fenoxaprop-P-ethyl with Safener: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tolerance of different winter wheat market classes to the post-emergence herbicide Fenoxaprop-P-ethyl, when applied with a safener. The information is compiled from peer-reviewed research to support informed decisions in agricultural research and development.

Executive Summary

This compound is a selective herbicide effective against grassy weeds. Its use in cereal crops is often facilitated by a safener, mefenpyr-diethyl, which enhances the crop's ability to metabolize the herbicide, thereby reducing the risk of injury.[1][2] Research conducted in Ontario, Canada, across multiple years and locations, has demonstrated that various market classes of winter wheat exhibit a high degree of tolerance to this compound with a safener.[3][4][5][6] While minor, transient phytotoxicity can occur, particularly at higher application rates and later growth stages, these effects do not typically translate into significant yield losses.[3][4][5][6]

Comparative Performance Data

Field experiments have quantified the response of four major winter wheat market classes to this compound with a safener. The following tables summarize the key findings on crop injury, plant height, and grain yield.

Table 1: Visible Crop Injury (%) in Winter Wheat Market Classes Treated with this compound with Safener

Market ClassTreatmentApplication TimingInjury at 1 Week After Application (%)Injury at 2 Weeks After Application (%)
Soft White Winter Wheat (SWWW) 1X RateEarly Post-emergence (EPOST)00
2X RateEarly Post-emergence (EPOST)00
1X RateLate Post-emergence (LPOST)41
2X RateLate Post-emergence (LPOST)51
Soft Red Winter Wheat (SRWW) 1X RateEarly Post-emergence (EPOST)00
2X RateEarly Post-emergence (EPOST)00
1X RateLate Post-emergence (LPOST)41
2X RateLate Post-emergence (LPOST)51
Hard White Winter Wheat (HWWW) 1X RateEarly Post-emergence (EPOST)00
2X RateEarly Post-emergence (EPOST)00
1X RateLate Post-emergence (LPOST)41
2X RateLate Post-emergence (LPOST)51
Hard Red Winter Wheat (HRWW) 1X RateEarly Post-emergence (EPOST)00
2X RateEarly Post-emergence (EPOST)00
1X RateLate Post-emergence (LPOST)41
2X RateLate Post-emergence (LPOST)51

Data sourced from Belfry and Sikkema (2015).[3][4][5][6]

Table 2: Plant Height (cm) and Grain Yield (t/ha) of Winter Wheat Market Classes Following Treatment with this compound with Safener

Market ClassPlant Height (cm)Grain Yield (t/ha)
Soft White Winter Wheat (SWWW) 91 - 956.2 - 6.4
Soft Red Winter Wheat (SRWW) 76 - 776.1 - 7.1
Hard White Winter Wheat (HWWW) 76 - 795.5 - 5.8
Hard Red Winter Wheat (HRWW) 90 - 935.6 - 6.2

Data represents the range of values observed across different treatments and locations. Sourced from Belfry and Sikkema (2015).[3][4][5][6]

Experimental Protocols

The data presented above is based on a series of field trials conducted by Belfry and Sikkema (2015). The methodology for these experiments is detailed below.

Experimental Design and Treatments:

  • Locations: Ridgetown Campus, University of Guelph, and Huron Research Station, Exeter, Ontario, Canada.

  • Years: Field experiments were established in the fall of 2011, 2012, and 2013.

  • Wheat Market Classes:

    • Soft White Winter Wheat (SWWW)

    • Soft Red Winter Wheat (SRWW)

    • Hard White Winter Wheat (HWWW)

    • Hard Red Winter Wheat (HRWW)

  • Herbicide Treatments:

    • This compound with a safener (mefenpyr-diethyl).

    • Application Rates: 1X (manufacturer's proposed label rate) and 2X.

  • Application Timings:

    • Early Post-emergence (EPOST).

    • Late Post-emergence (LPOST).

  • Plot Design: Randomized complete block design with four replications.

Data Collection and Analysis:

  • Visible Crop Injury: Assessed visually at 1, 2, 4, and 8 weeks after application (WAA) on a scale of 0% (no injury) to 100% (plant death).

  • Plant Height: Measured at maturity from the soil surface to the top of the wheat head, excluding the awns.

  • Grain Yield: Harvested at maturity and adjusted to 14.8% moisture content.

  • Statistical Analysis: Analysis of variance (ANOVA) was performed on the collected data.

Visualizations

Herbicide Action and Safener Mechanism

This compound is an aryloxyphenoxypropionate herbicide that inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grassy weeds, which is crucial for fatty acid synthesis.[1] The safener, mefenpyr-diethyl, enhances the metabolic detoxification of the herbicide in tolerant crops like wheat, preventing significant injury.[2]

cluster_weed Susceptible Weed cluster_wheat Tolerant Winter Wheat Fenoxaprop-P-ethyl_weed This compound ACCase_weed ACCase Inhibition Fenoxaprop-P-ethyl_weed->ACCase_weed Fatty_Acid_weed Fatty Acid Synthesis Blocked ACCase_weed->Fatty_Acid_weed Death_weed Weed Death Fatty_Acid_weed->Death_weed Fenoxaprop-P-ethyl_wheat This compound Metabolism Enhanced Herbicide Metabolism Fenoxaprop-P-ethyl_wheat->Metabolism Safener Mefenpyr-diethyl (Safener) Safener->Metabolism Detoxification Detoxification Metabolism->Detoxification Tolerance Crop Tolerance Detoxification->Tolerance

Caption: Mechanism of this compound and the protective action of the safener in winter wheat.

Experimental Workflow

The following diagram illustrates the workflow of the field trials conducted to assess the tolerance of winter wheat market classes to this compound with a safener.

Start Experiment Start (Fall Seeding) Establishment Establishment of Four Winter Wheat Market Classes Start->Establishment Spring Spring Herbicide Application Establishment->Spring Treatments Application of this compound + Safener (1X and 2X rates at EPOST and LPOST) Spring->Treatments Data_Collection Data Collection Treatments->Data_Collection Injury Visible Injury Assessment (1, 2, 4, 8 WAA) Data_Collection->Injury Maturity At Maturity Data_Collection->Maturity Analysis Statistical Analysis Injury->Analysis Height Plant Height Measurement Maturity->Height Harvest Harvest Maturity->Harvest Height->Analysis Yield Grain Yield Measurement Harvest->Yield Yield->Analysis Conclusion Conclusion on Differential Tolerance Analysis->Conclusion

References

Unraveling the Interaction of Fenoxaprop-P-ethyl and 2,4-D Mixtures for Weed Management in Broadcast Rice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective control of weeds in broadcast rice cultivation is a critical factor in ensuring optimal crop yields. A common practice involves the use of herbicide mixtures to broaden the spectrum of controlled weeds. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of tank-mixing Fenoxaprop-P-ethyl, a grass-specific herbicide, with 2,4-D, a broadleaf herbicide, for weed management in broadcast rice. This analysis is supported by experimental data to inform research and development in crop protection.

Performance Comparison of this compound and 2,4-D Mixtures

Tank-mixing this compound with 2,4-D can offer a wider range of weed control. This compound is effective against grassy weeds, while 2,4-D targets broadleaf weeds and sedges.[1] However, research indicates that the combination of ACCase inhibitors, such as this compound, with auxinic herbicides like 2,4-D can lead to antagonistic effects on the control of grassy weeds.[2][3] This antagonism may occur due to the auxinic herbicide inducing enhanced metabolism of the ACCase inhibitor in the target grass species.[4]

A key study conducted in broadcast rice provides quantitative insights into the efficacy of this herbicide mixture. The experiment evaluated different rates of this compound and 2,4-D applied at two different timings after seeding.

Table 1: Efficacy of this compound + 2,4-D on Weed Dry Weight in Broadcast Rice

Herbicide Treatment (g a.i./ha)*Application Time (Days After Seeding)Weed Dry Weight (g/m²)
This compound (18.75) + 2,4-D (625)10Data not available
This compound (37.5) + 2,4-D (1250)10Less than lower rate
This compound (56.25) + 2,4-D (1875)10More effective than lower rates
This compound (18.75) + 2,4-D (625)20Higher than 10 DAS application
This compound (37.5) + 2,4-D (1250)20Data not available
This compound (56.25) + 2,4-D (1875)20Data not available
Hand Weeding-Data not available
No Weeding-Data not available

*Rates converted from g(a.i./a.e.)/rai to g a.i./ha for easier comparison.[5]

The results indicated that higher rates of the herbicide mixture were more effective in reducing weed biomass.[5] Application at 10 days after seeding provided significantly better control of broadleaf weeds and sedges compared to a 20-day application timing.[5]

Table 2: Phytotoxicity of this compound + 2,4-D Mixtures on Broadcast Rice

Herbicide Treatment (g a.i./ha)Phytotoxicity Level
This compound (18.75) + 2,4-D (625)Slight
This compound (37.5) + 2,4-D (1250)Slight
This compound (56.25) + 2,4-D (1875)Moderate

The study observed that phytotoxicity to the rice crop increased with higher concentrations of the herbicide mixture, with the most severe symptoms appearing 14 days after application. However, the rice plants appeared to recover, with no obvious phytotoxicity symptoms observed 35 days after application.[5]

Table 3: Effect of this compound + 2,4-D Mixtures on Broadcast Rice Grain Yield

Herbicide Treatment (g a.i./ha)Application Time (Days After Seeding)Grain Yield
All mixture rates10Higher than 20 DAS application
All mixture rates20Lower than 10 DAS application
Hand Weeding-No significant difference with herbicide treatments
No Weeding-Significantly lower than herbicide and hand weeding treatments

Herbicide application at 10 days after seeding resulted in higher rice yields compared to the later application.[5] Importantly, the yields from the herbicide-treated plots were not significantly different from the hand-weeded plots, but were significantly higher than the unweeded control plots, highlighting the importance of weed management.[5]

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following outlines a general methodology for evaluating the efficacy of herbicide mixtures in broadcast rice, based on common practices in the field.

1. Experimental Design and Plot Establishment:

  • Design: A split-split-plot design is often employed.[5]

  • Main Plots: Herbicide application timings (e.g., 10 and 20 days after seeding).[5]

  • Sub-Plots: Irrigation timings after herbicide application.[5]

  • Sub-Sub-Plots: Different rates of the herbicide mixture.[5]

  • Controls: Include hand-weeded and unweeded control plots for comparison.[5]

  • Plot Size: A typical plot size is 4m x 4m.[6]

  • Replication: Each treatment should be replicated at least three times.

2. Crop and Weed Management:

  • Rice Seeding: Germinated rice seeds are broadcasted directly into the prepared paddy field.[5]

  • Fertilization: Apply fertilizers at recommended rates and timings. For example, a basal application followed by a top dressing.[6]

  • Irrigation: Maintain appropriate water levels in the paddy throughout the growing season, with specific irrigation timings post-herbicide application as per the experimental design.[6]

3. Herbicide Application:

  • Equipment: Use a calibrated sprayer to ensure accurate and uniform application of the herbicides.

  • Spray Volume: A typical spray volume is around 80 L/rai (500 L/ha).[6]

4. Data Collection and Analysis:

  • Weed Assessment:

    • Weed Density and Biomass: At specified intervals after herbicide application, collect weed samples from a quadrat (e.g., 0.5m x 0.5m) randomly placed in each plot. Separate weeds by species, count them, and then oven-dry to determine the dry biomass.

  • Phytotoxicity Assessment:

    • Visually assess crop injury at regular intervals after herbicide application using a rating scale (e.g., 0-10 or 0-100%, where 0 is no injury and 10 or 100% is complete crop death).

  • Crop Yield and Yield Components:

    • At maturity, harvest the rice from a designated area within each plot.

    • Measure parameters such as the number of panicles per unit area, number of grains per panicle, 1000-grain weight, and total grain yield.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

    • To evaluate the nature of the interaction between the herbicides, Colby's method can be used.[7] The expected response (E) of the mixture is calculated as: E = X + Y - (XY/100) where X and Y are the percentage of weed control from each herbicide applied alone.

      • If the observed response of the mixture is greater than E, the effect is synergistic.

      • If the observed response is less than E, the effect is antagonistic.

      • If the observed response is equal to E, the effect is additive.

Visualizing the Mechanisms of Action and Interaction

To better understand the biological processes involved, the following diagrams illustrate the modes of action of this compound and 2,4-D, as well as a conceptual workflow for their evaluation.

G cluster_fenoxaprop This compound Mode of Action Fenoxaprop This compound ACCase Acetyl-CoA Carboxylase (ACCase) Fenoxaprop->ACCase Inhibits FattyAcids Fatty Acid Synthesis GrassDeath Grass Weed Death ACCase->GrassDeath Disruption leads to Membranes Cell Membrane Formation G cluster_24d 2,4-D Mode of Action Two4D 2,4-D AuxinReceptors Auxin Receptors Two4D->AuxinReceptors Mimics Auxin GeneExpression Altered Gene Expression AuxinReceptors->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth BroadleafDeath Broadleaf Weed Death UncontrolledGrowth->BroadleafDeath G cluster_antagonism Potential Antagonistic Interaction Pathway Two4D 2,4-D PlantCell Grass Plant Cell Two4D->PlantCell Fenoxaprop This compound Fenoxaprop->PlantCell ReducedEfficacy Reduced Efficacy on Grass Weeds Fenoxaprop->ReducedEfficacy P450 Cytochrome P450 Enzymes PlantCell->P450 2,4-D induces P450->Fenoxaprop Metabolizes Metabolism Enhanced Metabolism of this compound P450->Metabolism Metabolism->ReducedEfficacy G cluster_workflow Experimental Workflow for Herbicide Mixture Evaluation A Experimental Design (Split-split-plot) B Plot Establishment & Rice Seeding A->B C Herbicide Application (Different Rates & Timings) B->C D Data Collection C->D E Weed Density & Biomass D->E F Phytotoxicity Assessment D->F G Rice Yield & Yield Components D->G H Data Analysis (ANOVA, Colby's Method) E->H F->H G->H I Conclusion on Synergism/ Antagonism & Efficacy H->I

References

Comparative Toxicity Analysis of Fenoxaprop-P-ethyl and its Hydrolysis Products on Daphnia magna

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the acute and chronic toxicity of the herbicide Fenoxaprop-P-ethyl (FPE) and its primary hydrolysis products—fenoxaprop acid (FA), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP)—on the freshwater crustacean Daphnia magna reveals a higher acute toxicity for the parent compound. This guide synthesizes available experimental data, details testing methodologies, and illustrates the toxic mechanisms of action and hydrolytic degradation pathways.

This compound, a widely used post-emergence herbicide for controlling grassy weeds, undergoes hydrolysis in aquatic environments, leading to the formation of several degradation products. The toxicity of these compounds to non-target organisms like Daphnia magna, a key indicator species in aquatic toxicology, is of significant environmental concern.

Acute Toxicity Assessment

Studies demonstrate that this compound is the most acutely toxic compound to Daphnia magna among its hydrolysis products. The 48-hour median effective concentration (EC50), which represents the concentration at which 50% of the daphnids exhibit immobilization, is lowest for FPE.

Compound48-hour EC50 (μmol/L)[1][2]48-hour EC50 (mg/L)
This compound (FPE)14.3~5.9
Fenoxaprop acid (FA)43.8~15.2
6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB)49.8~8.5
Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP)333.1~70.0

Note: mg/L values are approximated based on the molar masses of the compounds.

The data clearly indicates that while the hydrolysis products are less acutely toxic than the parent FPE, they still pose a risk to aquatic invertebrates.[1][2]

Chronic Toxicity and Sub-lethal Effects

Experimental Protocols

The acute toxicity data presented is based on standardized ecotoxicological testing protocols, typically following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Immobilization Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of substances to Daphnia magna.

  • Test Organisms: Neonates of Daphnia magna (less than 24 hours old) are used for the test.

  • Test Solutions: A series of concentrations of the test substance are prepared in a suitable culture medium. A control group with no test substance is also included.

  • Exposure: A set number of daphnids (e.g., 20) are introduced into test chambers containing the different concentrations of the test substance.

  • Duration: The exposure period is typically 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test chamber.

  • Data Analysis: The EC50 value and its 95% confidence limits are calculated using statistical methods.

Visualizing Pathways and Processes

To better understand the fate and toxic action of this compound, the following diagrams illustrate the hydrolysis process and a conceptual workflow for its toxicity assessment.

G cluster_hydrolysis This compound Hydrolysis Pathways This compound This compound Fenoxaprop acid (FA) Fenoxaprop acid (FA) This compound->Fenoxaprop acid (FA) Ester Hydrolysis (Basic pH) 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) This compound->6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) Ether Cleavage (Acidic/Neutral pH) Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) This compound->Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) Ether Cleavage (Acidic/Neutral pH) G cluster_workflow Experimental Workflow for Acute Toxicity Testing A Preparation of Test Solutions (FPE and Hydrolysis Products) B Exposure of Daphnia magna Neonates (<24h old) A->B C Incubation for 48 hours (Controlled Conditions) B->C D Observation of Immobilization (at 24h and 48h) C->D E Data Analysis (Calculation of EC50 values) D->E

References

Comparison of detoxification pathways of Fenoxaprop-P-ethyl in different wheat varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the detoxification pathways of the herbicide Fenoxaprop-P-ethyl in different wheat (Triticum aestivum L.) varieties. Understanding these metabolic differences is crucial for developing herbicide-tolerant wheat cultivars and designing more selective and effective herbicides. This document summarizes key experimental findings, presents quantitative data for comparison, details experimental methodologies, and visualizes the underlying biochemical pathways and workflows.

Introduction: Differential Tolerance to this compound in Wheat

This compound is a selective post-emergence herbicide used to control annual grass weeds in broadleaf crops and wheat. Its selectivity in wheat is primarily due to the crop's ability to rapidly metabolize the active compound into non-toxic forms. However, wheat varieties exhibit significant differences in their tolerance to this herbicide. Studies have identified certain varieties as being more tolerant, such as CEP 24, IAPAR 78, and Rubi, while others, like BRS 49 and CD 104, are more susceptible to injury.[1][2] This differential tolerance is largely attributed to variations in the efficiency of their detoxification pathways.

The primary mechanism of action for this compound is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in susceptible plants.[3] Tolerant wheat plants circumvent this toxicity by rapidly metabolizing the herbicide. This detoxification process is a multi-phase system, primarily involving two key enzyme families: Cytochrome P450 monooxygenases (CYPs) and Glutathione S-transferases (GSTs).

The Detoxification Pathway of this compound in Wheat

The detoxification of this compound in wheat is a two-step process, often enhanced by the application of herbicide safeners which induce the expression of detoxification enzymes.

Phase I: Hydrolysis and Hydroxylation

Initially, the inactive ester form, this compound, is rapidly hydrolyzed to its biologically active acid form, fenoxaprop acid. This is the primary herbicidal compound that inhibits the ACCase enzyme. In tolerant wheat varieties, this active form is then hydroxylated by Cytochrome P450 monooxygenases (CYPs), rendering it less toxic. This hydroxylation step is a critical rate-limiting step in the detoxification process.[4][5][6]

Phase II: Conjugation

Following hydroxylation, the modified fenoxaprop acid is conjugated with glutathione (GSH) in a reaction catalyzed by Glutathione S-transferases (GSTs). This conjugation further detoxifies the herbicide and increases its water solubility, facilitating its sequestration into vacuoles or the apoplast.[7] In wheat, a specific tau class GST, TaGSTU4-4, has been identified as being highly active in conjugating fenoxaprop.[5]

cluster_phase1 Phase I: Activation and Primary Detoxification cluster_phase2 Phase II: Secondary Detoxification and Sequestration This compound This compound Fenoxaprop Acid (Active Herbicide) Fenoxaprop Acid (Active Herbicide) This compound->Fenoxaprop Acid (Active Herbicide) Hydrolysis Hydroxylated Fenoxaprop Acid (Less Toxic) Hydroxylated Fenoxaprop Acid (Less Toxic) Fenoxaprop Acid (Active Herbicide)->Hydroxylated Fenoxaprop Acid (Less Toxic) Hydroxylation (Cytochrome P450s) ACCase Inhibition\n(Toxicity) ACCase Inhibition (Toxicity) Fenoxaprop Acid (Active Herbicide)->ACCase Inhibition\n(Toxicity) Glutathione Conjugate (Non-toxic) Glutathione Conjugate (Non-toxic) Hydroxylated Fenoxaprop Acid (Less Toxic)->Glutathione Conjugate (Non-toxic) Conjugation (Glutathione S-Transferases) Vacuolar Sequestration Vacuolar Sequestration Glutathione Conjugate (Non-toxic)->Vacuolar Sequestration Transport Plant Cultivation Plant Cultivation Herbicide Treatment Herbicide Treatment Plant Cultivation->Herbicide Treatment Wheat seedlings at 2-3 leaf stage Sample Collection Sample Collection Herbicide Treatment->Sample Collection Time course (e.g., 0, 24, 48, 72h) Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Enzyme Extraction Enzyme Extraction Sample Collection->Enzyme Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Metabolite Extraction->HPLC/LC-MS Analysis Quantification of This compound & Metabolites GST Activity Assay GST Activity Assay Enzyme Extraction->GST Activity Assay CYP Activity Assay CYP Activity Assay Enzyme Extraction->CYP Activity Assay Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis GST Activity Assay->Data Analysis CYP Activity Assay->Data Analysis Comparison of\nDetoxification Rates Comparison of Detoxification Rates Data Analysis->Comparison of\nDetoxification Rates

References

Validating Fenoxaprop-P-ethyl Residue Analysis: A Comparative Guide to SANCO/12682/2019 Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of pesticide residue analysis is paramount. The European Union's SANCO/12682/2019 guidelines provide a comprehensive framework for the validation of analytical methods for pesticide residues in food and feed. This guide offers a detailed comparison of analytical methods for the herbicide Fenoxaprop-P-ethyl, evaluating their performance against the stringent criteria set forth in these guidelines.

This compound, a widely used herbicide for controlling grass weeds in various crops, requires robust analytical methods to monitor its residues and ensure food safety. This document presents a comparative analysis of common methodologies, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and traditional solvent extraction methods followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters outlined in SANCO/12682/2019, such as linearity, recovery, precision (repeatability and reproducibility), and the limit of quantification (LOQ).

Comparative Performance Data

The following tables summarize the quantitative performance data of different analytical methods for this compound residue analysis, benchmarked against SANCO/12682/2019 acceptance criteria.

Table 1: Method Performance Comparison for this compound Analysis

ParameterSANCO/12682/2019 GuidelineQuEChERS with LC-MS/MSSolvent Extraction with HPLC-UV
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.99> 0.98
Mean Recovery (%) 70 - 120%85 - 110%75 - 105%
Precision (RSDr, %) ≤ 20%< 15%< 20%
Reproducibility (RSDR, %) ≤ 20%< 15%< 20%
Limit of Quantification (LOQ) Must be ≤ Maximum Residue Limit (MRL)Typically 0.005 - 0.01 mg/kgTypically 0.02 - 0.05 mg/kg

Table 2: Validation Data for this compound in Different Matrices using QuEChERS and LC-MS/MS

MatrixSpiking Level (mg/kg)Mean Recovery (%)[1]RSDr (%)[1]LOQ (mg/kg)[2]
Rice0.0192.35.80.05
0.195.74.2
0.598.13.1
Wheat0.0188.57.50.01
0.191.26.1
0.594.64.8
Soil0.0185.48.20.01
0.189.96.9
0.592.35.5

Experimental Protocols

QuEChERS Extraction and LC-MS/MS Analysis

This method is widely adopted for its simplicity, high throughput, and minimal solvent usage.

a) Sample Preparation and Extraction:

  • Homogenize 10 g of the sample (e.g., rice, wheat).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant.

  • Add it to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.

  • Vortex for 30 seconds and centrifuge for 5 minutes.

c) LC-MS/MS Analysis:

  • The final extract is filtered and injected into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Solvent Extraction and HPLC-UV Analysis

A conventional and cost-effective method suitable for laboratories without access to mass spectrometry.

a) Sample Preparation and Extraction:

  • Homogenize 25 g of the sample.

  • Extract with 100 mL of an organic solvent mixture (e.g., acetone/dichloromethane) using a high-speed blender.

  • Filter the extract and concentrate using a rotary evaporator.

b) Cleanup:

  • The concentrated extract is passed through a Florisil or silica gel column for cleanup to remove interfering matrix components.

  • The analyte is eluted with a suitable solvent mixture.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase.

c) HPLC-UV Analysis:

  • The reconstituted sample is injected into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at the wavelength of maximum absorbance for this compound (approximately 235 nm).

Visualizing the Validation and Analytical Workflow

To further clarify the processes, the following diagrams illustrate the key steps involved in method validation according to SANCO/12682/2019 and a typical workflow for this compound residue analysis.

SANCO_Validation_Workflow start Start: Define Method Scope linearity Linearity & Range (r² ≥ 0.99) start->linearity accuracy Accuracy (Recovery) (70-120%) start->accuracy precision Precision (Repeatability & Reproducibility) (RSD ≤ 20%) start->precision loq Limit of Quantification (LOQ) (≤ MRL) start->loq specificity Specificity / Selectivity start->specificity matrix Matrix Effects start->matrix evaluation Evaluate Results Against SANCO Criteria linearity->evaluation accuracy->evaluation precision->evaluation loq->evaluation specificity->evaluation matrix->evaluation pass Method Validated evaluation->pass Pass fail Method Optimization Required evaluation->fail Fail fail->start

Caption: Key validation parameters for residue analysis methods as per SANCO/12682/2019 guidelines.

Fenoxaprop_Analysis_Workflow sample Sample Receipt & Homogenization extraction Extraction (QuEChERS or Solvent) sample->extraction cleanup Cleanup (d-SPE or Column Chromatography) extraction->cleanup analysis Instrumental Analysis (LC-MS/MS or HPLC-UV) cleanup->analysis data Data Processing & Quantification analysis->data report Reporting & Compliance Check (vs. MRLs) data->report

Caption: A typical experimental workflow for the residue analysis of this compound.

Conclusion

Both the modern QuEChERS with LC-MS/MS and traditional solvent extraction with HPLC-UV methods can be successfully validated for the analysis of this compound residues according to SANCO/12682/2019 guidelines. The QuEChERS-LC-MS/MS method generally offers superior sensitivity, selectivity, and higher sample throughput, making it the preferred choice for laboratories with the necessary instrumentation. However, the solvent extraction-HPLC-UV method remains a viable and cost-effective alternative, capable of meeting the validation criteria, particularly for matrices with higher MRLs. The selection of the most appropriate method will depend on the specific laboratory's resources, the required limit of quantification, and the sample throughput needs. Adherence to the SANCO guidelines ensures the generation of reliable and defensible data for regulatory compliance and consumer safety.

References

Safety Operating Guide

Proper Disposal Procedures for Fenoxaprop-P-ethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Fenoxaprop-P-ethyl, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedural steps is critical for responsible chemical waste management in research and development settings.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles with side-shields) when handling this compound.[1][2][3]

  • Ventilation: Handle the substance in a well-ventilated area or use appropriate exhaust ventilation to avoid the formation of dust or aerosols.[1][4][5]

  • Avoid Contact: Prevent contact with skin and eyes. In case of skin contact, wash the area immediately and thoroughly with soap and water.[1][2][3] If skin irritation or a rash occurs, seek medical attention.[1][2][3]

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace.[1][2] Remove soiled clothing immediately and wash it before reuse.[1][2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on the nature of the waste. Never contaminate water, food, or feed with chemical waste.[1] All disposal must be in accordance with applicable local, state, provincial, and federal regulations.[1][4]

1. Unused or Surplus this compound (Product Waste)

Pesticide, spray mixture, or any form of the product that cannot be used according to its label instructions must be treated as hazardous waste.[1][3]

  • Step 1: Classification: Characterize the waste as hazardous. This compound is classified for transport as an environmentally hazardous substance.[1]

  • Step 2: Collection: Collect the waste product in a suitable, clearly labeled, and closed container.

  • Step 3: Disposal: Arrange for disposal at an approved waste disposal facility or plant.[1][6] Do not dispose of on-site unless specifically permitted by local regulations.

2. Empty Containers

Do not reuse empty containers under any circumstances.[1]

  • Step 1: Emptying: Completely empty the remaining contents from the container into application equipment or a designated collection tank.[1][7]

  • Step 2: Rinsing (Critical Step):

    • Triple Rinse Method:

      • Fill the container about 10-25% full with water.[7]

      • Replace and tighten the closure. Agitate vigorously, ensuring the rinse water contacts all interior surfaces.[7]

      • Pour the rinsate into application equipment or a rinsate collection system for later disposal.[7]

      • Repeat this rinsing procedure two more times.[7]

    • Pressure Rinse Method:

      • Hold the container upside down over application equipment or a collection tank.

      • Insert a pressure-rinsing nozzle into the side of the container.

      • Rinse at approximately 40 psi for at least 30 seconds.[7]

      • Collect the rinsate as described above.[7]

  • Step 3: Final Disposal: After proper rinsing, dispose of the empty container in a sanitary landfill, by incineration, or through other procedures approved by state and local authorities.[1] Some guidelines suggest breaking or crushing the container to prevent reuse before burying it away from habitation.[8][9]

3. Contaminated Materials and Spill Cleanup Waste

Materials used to clean up spills, such as absorbent materials and contaminated soil, must be handled as hazardous waste.

  • Step 1: Containment: In the event of a spill, contain the material to prevent it from entering drains, sewers, or waterways.[1][3] Isolate the hazard area and keep unauthorized personnel away.[1]

  • Step 2: Cleanup: Absorb the spilled product with an inert material like diatomite, sand, or a universal binder.[4] Use spark-proof tools for collection.[2]

  • Step 3: Collection: Sweep or scoop up the absorbed material and place it into a suitable, sealable, and properly labeled container for disposal.[1][2]

  • Step 4: Decontamination: Clean contaminated floors and objects thoroughly, observing all environmental regulations.[1]

  • Step 5: Disposal: Dispose of the container with the cleanup waste at an approved hazardous waste facility.[2][6]

Data Presentation: Transportation and Hazard Classification

This table summarizes key quantitative and classification data for this compound waste management.

ParameterSpecificationSource(s)
UN Number 3077[1]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound)[1]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[1]
Packaging Group III[1]
Marine Pollutant Yes[1]
Primary Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2][3][6][10]
Container Rinsing Pressure ~40 psi (for pressure rinsing)[7]

Diagrams and Workflows

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste streams in a laboratory setting.

G cluster_prep Phase 1: Identification & Segregation cluster_process Phase 2: Processing & Containment cluster_disposal Phase 3: Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type product Unused Product / Expired Stock waste_type->product Product container Empty Container waste_type->container Container spill Spill / Contaminated PPE waste_type->spill Contaminated Material package_waste Package in Labeled, Closed Container product->package_waste rinse Triple or Pressure Rinse Container container->rinse contain_spill Contain Spill & Absorb with Inert Material spill->contain_spill collect_rinsate Collect Rinsate rinse->collect_rinsate crush Crush/Break Container (to prevent reuse) rinse->crush collect_rinsate->package_waste Treat as Hazardous Waste landfill Dispose in Sanitary Landfill or via Incineration (per local regulations) crush->landfill contain_spill->package_waste disposal Dispose at Approved Hazardous Waste Facility package_waste->disposal

Caption: this compound waste disposal decision workflow.

References

Essential Safety and Logistical Information for Handling Fenoxaprop-P-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Fenoxaprop-P-ethyl is paramount. This guide provides essential procedural information for the safe use of this substance in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Tightly fitting safety goggles with side-shields are required to protect against splashes and aerosols.[1][2][3] An eye wash station should be readily accessible.[1][4][5][6][7]
Hand Protection Chemical-resistant gloves are mandatory.[1][2][3] Recommended materials include nitrile rubber, butyl rubber, or barrier laminate.[4][5] Gloves must be inspected before use and washed before removal.[3][5][6]
Respiratory Protection In well-ventilated areas, respiratory protection may not be required for careful handling. However, if dust or aerosols are generated, or in the event of an accidental discharge creating heavy vapor or mist, a NIOSH-approved respirator with a universal filter type, including a particle filter, must be worn.[1][2][3][4]
Skin and Body Protection Impervious clothing, such as a lab coat, long-sleeved shirt, and long pants, is required.[1][2][5][6] For situations with a risk of significant exposure, waterproof pants, an apron of chemical-resistant material, or polyethylene (PE) coveralls are recommended.[4] In cases of excessive or prolonged exposure, coveralls made of barrier laminate may be necessary.[4] Protective shoes or boots should also be worn.[7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation:

  • Ensure adequate ventilation, such as a fume hood or local exhaust ventilation.[1][3][4][5]

  • Verify that a safety shower and an eye wash station are accessible and operational.[1][2][5][6][7]

  • Inspect all PPE for integrity before use.

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1][3]

2. Handling:

  • Avoid direct contact with skin and eyes.[1][3][5][8]

  • Avoid the formation and inhalation of dust and aerosols.[1][3][5]

  • Use non-sparking tools to prevent ignition.[3]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][6][7]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.[3]

  • Remove all sources of ignition.[3][8]

  • Wear appropriate PPE, including respiratory protection.[3][9]

  • Contain the spill using an inert absorbent material such as sand, universal binder, or absorbent clay.[4][6][8][9][10]

  • Collect the absorbed material into a suitable, labeled container for disposal.[4][6][8][10]

  • Clean the affected area with soda lye and water, absorbing the cleaning liquid for disposal.[4][10]

  • Prevent the spill from entering drains, surface water, or soil.[1][2][3][8][10]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Product:

  • Dispose of unused or unwanted this compound as hazardous waste.[11]

  • Do not dispose of it in drains or waterways.[1][2][3][5][8]

  • Disposal should be carried out at an approved waste disposal facility in accordance with local, state, and federal regulations.[2][5]

2. Contaminated Materials:

  • All absorbent materials, contaminated clothing, and other waste from cleanup should be placed in sealed, labeled containers and disposed of as hazardous waste.[2][11]

3. Container Disposal:

  • Do not reuse empty containers.[2][11]

  • Triple rinse the container with an appropriate solvent.[5][11]

  • Add the rinsate to the spray mixture or dispose of it as hazardous waste.[5][11]

  • Puncture and flatten the container to prevent reuse before disposing of it in a sanitary landfill or by other approved methods.[2][11]

Fenoxaprop_P_ethyl_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Disposal Phase cluster_emergency Emergency Protocol (Spill) prep1 Ensure Adequate Ventilation prep2 Verify Safety Equipment (Shower, Eyewash) prep1->prep2 prep3 Inspect Personal Protective Equipment prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 handling2 Handle Chemical in Ventilated Area handling1->handling2 handling3 Avoid Contact and Aerosol Generation handling2->handling3 emergency1 Evacuate and Secure Area handling2->emergency1 Spill Occurs post1 Clean Work Area handling3->post1 post2 Doff and Clean/Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Hazardous Waste post3->disp1 disp2 Triple Rinse Empty Containers disp1->disp2 disp3 Dispose According to Regulations disp2->disp3 emergency2 Don Emergency PPE emergency1->emergency2 emergency3 Contain Spill with Inert Absorbent emergency2->emergency3 emergency4 Collect and Label Contaminated Waste emergency3->emergency4 emergency5 Decontaminate Spill Area emergency4->emergency5 emergency5->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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